trans-Crotonyl CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H40N7O17P3S |
|---|---|
Molecular Weight |
835.6 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-but-2-enethioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/b5-4+/t14-,18-,19-,20?,24-/m1/s1 |
InChI Key |
KFWWCMJSYSSPSK-BOGFJHSMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Synthesis of trans-Crotonyl-CoA in Mammalian Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-Crotonyl-CoA (Cr-CoA) is a critical intermediate in core metabolic pathways and, more recently recognized, a key substrate for histone crotonylation—a post-translational modification linked to active gene transcription. The cellular concentration of Cr-CoA directly dictates the landscape of histone crotonylation, thereby coupling the cell's metabolic state to epigenetic regulation and gene expression.[1] This technical guide provides an in-depth overview of the primary endogenous pathways for Cr-CoA synthesis in mammalian cells, presents quantitative data on its cellular abundance, details a standard experimental protocol for its quantification, and visualizes the core metabolic and experimental workflows.
Core Pathways of Endogenous Crotonyl-CoA Synthesis
The endogenous production of Cr-CoA in mammalian cells primarily occurs within the mitochondria through two major catabolic pathways: the β-oxidation of fatty acids and the degradation of specific amino acids.[2][3] The transport of Cr-CoA from the mitochondria to the cytosol and nucleus, where it is used for histone modification, is an area of active investigation, as specific transporters have not yet been identified.[3]
Mitochondrial Fatty Acid β-Oxidation
During the catabolism of fatty acids, Cr-CoA is generated from the oxidation of butyryl-CoA. This dehydrogenation reaction is a canonical step in the β-oxidation spiral.
-
Key Reaction: Butyryl-CoA → trans-Crotonyl-CoA
-
Catalyzing Enzymes: This conversion is primarily catalyzed by short-chain acyl-CoA dehydrogenase (ACADS).[4][5] Additionally, acyl-CoA oxidases (ACOX1 and ACOX3) contribute to this reaction.[4][5]
Mitochondrial Amino Acid Catabolism
The metabolic breakdown of the amino acids L-lysine and L-tryptophan also converges on the production of Cr-CoA.[2][4][6]
-
Key Reaction: Glutaryl-CoA → trans-Crotonyl-CoA + CO₂
-
Catalyzing Enzyme: This oxidative decarboxylation is performed by glutaryl-CoA dehydrogenase (GCDH).[4][5][6] In certain pathological contexts, such as glioblastoma, this pathway is reprogrammed through the upregulation of GCDH to increase intracellular Cr-CoA, promoting tumor growth via histone crotonylation.[4][7]
The Cytosolic Pathway and the ACSS2 Controversy
While mitochondrial pathways are well-established, the source of the nuclear and cytosolic Cr-CoA pool used for histone crotonylation is less clear. Exogenous short-chain fatty acid crotonate can be converted to Cr-CoA, leading to a subsequent increase in histone crotonylation.[1][5]
For years, it was proposed that the nucleocytosolic enzyme Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) was responsible for this conversion.[1][5] However, recent compelling evidence from in vitro studies using purified human and yeast enzymes has demonstrated that ACSS2 is highly specific for acetate (B1210297) and is unable to generate detectable levels of crotonyl-CoA or butyryl-CoA from their corresponding fatty acids.[8][9][10] Therefore, the identity of the synthetase that converts crotonate to Cr-CoA in the cytosol or nucleus remains unknown and is a subject of ongoing research.[3][8]
Metabolic Regulation
The cellular availability of Cr-CoA is tightly regulated. The chromodomain Y-like (CDYL) protein acts as a crucial negative regulator by functioning as a Cr-CoA hydratase, converting Cr-CoA to β-hydroxybutyryl-CoA.[6][11][12] This action limits the substrate pool available for histone crotonylation, thereby modulating its downstream effects on gene expression.
Quantitative Data Presentation
The concentration of Cr-CoA is significantly lower than that of other major short-chain acyl-CoAs. This low abundance highlights its role as a dynamic signaling metabolite rather than a bulk carbon source. The following table summarizes the semi-quantitative concentrations of various acyl-CoAs measured in HepG2 human liver carcinoma cells.
| Acyl-CoA Species | Concentration (pmol / 10⁶ cells) | Relative Abundance (vs. Crotonyl-CoA) |
| Crotonyl-CoA | 0.033 | 1x |
| Lactoyl-CoA | 0.011 | ~0.33x |
| Acetyl-CoA | ~0.9 - 2.5 | ~27x - 76x |
| Propionyl-CoA | ~0.9 - 1.2 | ~27x - 36x |
| Succinyl-CoA | ~7.0 - 8.0 | ~212x - 242x |
| Data derived from studies on HepG2 cells.[13][14] Actual concentrations can vary based on cell type, metabolic state, and culture conditions. |
Experimental Protocols
Protocol: Quantification of Short-Chain Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a robust method for the sensitive and specific quantification of trans-Crotonyl-CoA and other short-chain acyl-CoAs from mammalian cell cultures.[13][15][16]
1. Metabolite Extraction a. Aspirate culture medium from adherent cells on ice. b. Immediately add 1 mL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) directly to the plate.[13][14] c. Scrape the cells in the TCA solution and transfer the lysate to a microcentrifuge tube. d. Add a known quantity of an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like C15:0-CoA not typically found in mammalian cells).[16] e. Briefly sonicate the sample on ice to ensure complete lysis.[13] f. Centrifuge at ~17,000 x g for 10 minutes at 4°C to pellet precipitated proteins. g. Carefully transfer the cleared supernatant to a new tube.
2. Sample Cleanup (Solid-Phase Extraction - SPE) a. Condition an Oasis HLB SPE column (or equivalent) according to the manufacturer's instructions. b. Load the cleared supernatant onto the column. c. Wash the column to remove salts and polar contaminants. d. Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol (B129727) with a small percentage of ammonia). e. Dry the eluate completely using a vacuum concentrator.
3. LC-MS/MS Analysis a. Reconstitute the dried sample in an appropriate buffer (e.g., 5% methanol in water). b. Liquid Chromatography: Inject the sample onto a reverse-phase C18 column.[15][16] Elute the acyl-CoAs using a gradient of two mobile phases, typically water with an ion-pairing agent or acid (Mobile Phase A) and an organic solvent like acetonitrile (B52724) (Mobile Phase B).[16] c. Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[16] d. Detection (Multiple Reaction Monitoring - MRM): Monitor for specific precursor-to-product ion transitions for each acyl-CoA of interest. For Cr-CoA, the precursor ion is [M+H]⁺, which fragments into a characteristic product ion corresponding to the CoA moiety after neutral loss of the crotonyl group.[16]
4. Quantification a. Integrate the peak areas for each analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the absolute concentration of each acyl-CoA by comparing its ratio against a standard curve prepared with known concentrations of pure standards.[15]
Mandatory Visualizations
The following diagrams illustrate the core metabolic pathways and the experimental workflow described in this guide.
Caption: Core metabolic pathways for endogenous trans-Crotonyl-CoA synthesis.
Caption: Experimental workflow for quantifying short-chain acyl-CoAs.
References
- 1. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein lysine crotonylation: past, present, perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine crotonylation in disease: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine catabolism reprograms tumour immunity through histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Response to letter-to-the-editor: “Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA” – Molecular Metabolism [molecularmetabolism.com]
- 11. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Crotonylation Makes Its Mark in Depression Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. biorxiv.org [biorxiv.org]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of trans-Crotonyl-CoA in Cellular Metabolism and Gene Regulation: A Technical Guide
Abstract
trans-Crotonyl-CoA is a central intermediate in fatty acid metabolism, positioned at the crossroads of β-oxidation and fatty acid synthesis. Beyond its canonical roles in energy metabolism, recent discoveries have unveiled its function as a crucial substrate for histone crotonylation, a post-translational modification that directly influences gene expression. This technical guide provides an in-depth exploration of the multifaceted roles of trans-crotonyl-CoA, offering detailed experimental protocols, quantitative data, and pathway visualizations to support researchers, scientists, and drug development professionals in this burgeoning field of study.
Introduction
trans-Crotonyl-CoA is a four-carbon, α,β-unsaturated acyl-CoA thioester that plays a fundamental role in cellular bioenergetics. It is primarily generated during the β-oxidation of fatty acids and the catabolism of certain amino acids, such as lysine (B10760008) and tryptophan[1][2]. Historically, its metabolic significance was largely confined to its participation in fatty acid degradation. However, emerging evidence has broadened this perspective, highlighting its involvement in fatty acid synthesis and, most notably, as a donor molecule for the epigenetic modification of histones. This guide will delve into the core metabolic functions of trans-crotonyl-CoA, its regulatory influence on gene expression, and provide the necessary technical details for its study.
Core Metabolic Functions of trans-Crotonyl-CoA
Role in Fatty Acid β-Oxidation
In the mitochondrial matrix, trans-crotonyl-CoA is a key intermediate in the β-oxidation of even-numbered carbon fatty acids. It is formed from butyryl-CoA through the action of acyl-CoA dehydrogenase[1]. The subsequent step is the hydration of trans-crotonyl-CoA to L-β-hydroxybutyryl-CoA, a reaction catalyzed by the enzyme enoyl-CoA hydratase, commonly known as crotonase[3][4]. This hydration step is essential for the continuation of the β-oxidation spiral, which ultimately leads to the production of acetyl-CoA for the citric acid cycle.
Table 1: Enzymatic Reaction in β-Oxidation
| Substrate | Enzyme | Product | Cellular Location |
| Butyryl-CoA | Acyl-CoA Dehydrogenase | trans-Crotonyl-CoA | Mitochondria |
| trans-Crotonyl-CoA | Enoyl-CoA Hydratase (Crotonase) | L-β-Hydroxybutyryl-CoA | Mitochondria |
Involvement in Fatty Acid Synthesis and Elongation
While primarily associated with degradation, intermediates of β-oxidation can also be utilized in synthetic pathways. The enzyme trans-2-enoyl-CoA reductase can catalyze the reduction of trans-crotonyl-CoA to butyryl-CoA, a precursor for fatty acid synthesis and elongation. This reaction is particularly important in specific metabolic contexts and organisms.
Table 2: Enzymatic Reaction in Fatty Acid Synthesis
| Substrate | Enzyme | Product | Cellular Location |
| trans-Crotonyl-CoA | trans-2-Enoyl-CoA Reductase | Butyryl-CoA | Mitochondria, Cytosol |
trans-Crotonyl-CoA as a Substrate for Histone Crotonylation
A paradigm-shifting discovery has been the identification of trans-crotonyl-CoA as the substrate for histone crotonylation, a dynamic post-translational modification that influences chromatin structure and gene expression.
Mechanism of Histone Crotonylation
The histone acetyltransferases (HATs) p300 and CBP have been shown to possess histone crotonyltransferase (HCT) activity, catalyzing the transfer of the crotonyl group from trans-crotonyl-CoA to the ε-amino group of lysine residues on histone tails. This modification neutralizes the positive charge of lysine and introduces a bulkier, structurally distinct acyl chain compared to acetylation.
Functional Consequences of Histone Crotonylation
Histone crotonylation is predominantly associated with active gene transcription. The levels of histone crotonylation are directly influenced by the intracellular concentration of crotonyl-CoA, creating a direct link between the metabolic state of the cell and the regulation of its genome. Studies have shown that increasing cellular crotonyl-CoA levels leads to a corresponding increase in histone crotonylation and enhanced gene expression at specific loci.
Table 3: Quantitative Relationship between Crotonyl-CoA and Histone Crotonylation
| Experimental Condition | Effect on Cellular Crotonyl-CoA | Effect on Global Histone Crotonylation | Reference |
| Treatment of HeLa cells with crotonate | Dose-dependent increase | Dose-dependent increase | |
| Knockdown of ACSS2 in cultured cells | Decrease | Decrease |
Signaling and Metabolic Pathways
The intricate roles of trans-crotonyl-CoA can be visualized through its integration into key metabolic and signaling pathways.
Experimental Protocols
Measurement of Enoyl-CoA Hydratase (Crotonase) Activity
This protocol is adapted from established spectrophotometric assays that measure the decrease in absorbance at 263 nm due to the hydration of the double bond in trans-crotonyl-CoA.
Materials:
-
Purified enoyl-CoA hydratase
-
trans-Crotonyl-CoA solution (substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Quartz cuvettes (0.1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 290 µL of 50 mM Tris-HCl buffer (pH 8.0) and 0.25 mM trans-crotonyl-CoA.
-
Equilibrate the cuvette to the desired temperature (e.g., 30°C) in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at 263 nm for a set period (e.g., 1-5 minutes).
-
Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).
Table 4: Kinetic Parameters of Bovine Liver Crotonase for trans-Crotonyl-CoA
| Parameter | Value | Reference |
| Vmax | ~340,000 moles/min/mole of enzyme | |
| Km | ~1.6 x 10⁻⁵ M |
Quantification of trans-Crotonyl-CoA by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of short-chain acyl-CoAs from biological samples.
Materials:
-
Biological sample (cells or tissues)
-
Internal standard (e.g., ¹³C-labeled crotonyl-CoA)
-
Extraction solution (e.g., 2.5% 5-sulfosalicylic acid in water)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Extraction:
-
Homogenize the biological sample in ice-cold extraction solution containing the internal standard.
-
Incubate on ice to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a reverse-phase gradient with mobile phases typically consisting of an aqueous solution with an ion-pairing agent or acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The transition for trans-crotonyl-CoA is typically m/z 836.2 → 331.1.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of trans-crotonyl-CoA.
-
Quantify the amount of trans-crotonyl-CoA in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
In Vitro Histone Crotonyltransferase (HCT) Assay
This assay measures the ability of an enzyme (e.g., p300) to transfer a crotonyl group from trans-crotonyl-CoA to a histone substrate.
Materials:
-
Recombinant histone acetyltransferase (e.g., p300)
-
Core histones or a specific histone peptide substrate
-
trans-Crotonyl-CoA
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Anti-crotonyl-lysine antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Set up the HCT reaction by combining the enzyme, histone substrate, and trans-crotonyl-CoA in the reaction buffer.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the anti-crotonyl-lysine antibody to detect the crotonylated histones.
-
Use a suitable secondary antibody and detection reagent to visualize the results.
-
Quantify the signal to determine the extent of histone crotonylation.
Conclusion
trans-Crotonyl-CoA stands as a critical metabolite that not only fuels cellular energy production but also serves as a key regulator of the epigenetic landscape. The methodologies and data presented in this technical guide provide a robust framework for the continued investigation of this multifaceted molecule. A deeper understanding of the synthesis, degradation, and signaling functions of trans-crotonyl-CoA will undoubtedly open new avenues for therapeutic intervention in diseases with metabolic and epigenetic dysregulation. The provided protocols and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to unraveling the complex roles of acyl-CoAs in health and disease.
References
A Technical Guide to the Role of trans-Crotonyl CoA as an Intermediate in Amino acid Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Crotonyl CoA is a pivotal intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan. Its formation and subsequent metabolism represent a key junction in pathways that ultimately yield acetyl-CoA for energy production or biosynthesis. Understanding the intricate details of these pathways, the enzymes that catalyze them, and the methods to study them is crucial for research into metabolic disorders and for the development of novel therapeutics. This technical guide provides an in-depth overview of the role of this compound in amino acid degradation, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
The degradation of amino acids is a fundamental cellular process that provides energy and biosynthetic precursors. Within these complex metabolic networks, certain intermediates serve as critical hubs. This compound is one such molecule, primarily recognized for its role in fatty acid metabolism. However, it is also a key intermediate in the degradation pathways of lysine and tryptophan.[1][2] The convergence of these pathways on this compound highlights its importance in central carbon metabolism. Dysregulation of these pathways can lead to severe metabolic diseases, making the study of the enzymes and intermediates involved a significant area of research.
Biochemical Pathways
This compound is formed from the degradation of lysine and tryptophan via a common intermediate, glutaryl-CoA. The subsequent metabolism of this compound feeds into the β-oxidation pathway, ultimately producing acetyl-CoA, which can enter the citric acid cycle.
Lysine Degradation
In mammals, lysine is primarily degraded via the saccharopine pathway, which is predominantly mitochondrial.[3][4] A secondary route, the pipecolate pathway, is more active in the brain.[3] Both pathways converge to produce α-ketoadipate, which is then converted to glutaryl-CoA.[5][6] The final step in the formation of crotonyl-CoA from lysine degradation is catalyzed by glutaryl-CoA dehydrogenase.[1][5][7][8]
Tryptophan Degradation
The catabolism of tryptophan also proceeds through the formation of glutaryl-CoA.[5][6][8] The main pathway for tryptophan degradation is the kynurenine (B1673888) pathway. This intricate pathway generates α-ketoadipate, which then enters the same terminal degradation steps as in the lysine pathway, culminating in the production of glutaryl-CoA and its subsequent conversion to crotonyl-CoA.[5][6]
Branched-Chain Amino Acid Degradation
While the degradation of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine is a significant area of metabolic research, this compound is not a direct intermediate in their primary catabolic pathways. Leucine degradation produces 3-methylcrotonyl-CoA, isoleucine degradation yields (E)-2-methylcrotonoyl-CoA, and valine is broken down into methacrylyl-CoA.[9][10][11][12][13][14][15]
The following diagram illustrates the convergence of the lysine and tryptophan degradation pathways to produce this compound.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Metabolism of β-valine via a CoA-dependent ammonia lyase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein lysine crotonylation: past, present, perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 14. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
The Function of trans-Crotonyl-CoA in Histone Crotonylation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. Among the more recently discovered PTMs, histone crotonylation (Kcr) has emerged as a significant and distinct regulatory mark. This technical guide provides a comprehensive overview of the function of trans-crotonyl-CoA, the essential substrate for this modification. We will delve into the metabolic origins of trans-crotonyl-CoA, the enzymatic machinery that writes, reads, and erases histone crotonylation, its downstream effects on gene transcription, and the key experimental protocols used in its study. This document aims to serve as a detailed resource for professionals in the fields of epigenetics, molecular biology, and drug development.
Introduction to Histone Crotonylation (Kcr)
Histone proteins are subject to a wide array of post-translational modifications, including acetylation, methylation, phosphorylation, and ubiquitination. These modifications collectively form a "histone code" that is interpreted by the cell to regulate DNA-templated processes. Histone crotonylation is a type of acylation that involves the addition of a crotonyl group to the ε-amino group of a lysine (B10760008) residue. This modification was first identified in 2011 and has since been shown to be a dynamic and widespread mark in various organisms, from yeast to humans.
The crotonyl group, with its α,β-unsaturated bond, is structurally distinct from the more extensively studied acetyl group. This structural difference imparts unique properties to crotonylated histones, influencing their interaction with reader proteins and their role in gene regulation. Histone crotonylation is predominantly found at active gene promoters and enhancers, where it is thought to promote a more open chromatin state and stimulate gene transcription, potentially more potently than acetylation.
trans-Crotonyl-CoA: The Essential Substrate
The direct donor of the crotonyl group for histone crotonylation is the high-energy molecule trans-crotonyl-CoA . The availability of this substrate within the cell is a critical determinant of the levels of histone crotonylation, thus directly linking cellular metabolism to epigenetic regulation.
Metabolic Origins of trans-Crotonyl-CoA
The intracellular pool of trans-crotonyl-CoA is primarily generated from two major metabolic pathways:
-
Fatty Acid β-oxidation: During the breakdown of fatty acids, particularly butyrate, crotonyl-CoA is produced as an intermediate. The enzyme acyl-CoA dehydrogenase catalyzes the oxidation of butyryl-CoA to crotonyl-CoA.
-
Amino Acid Catabolism: The degradation of certain amino acids, notably L-lysine and L-tryptophan, also yields crotonyl-CoA as an intermediate product.
The concentration of crotonyl-CoA can be influenced by the cellular metabolic state and diet. For instance, conditions that favor fatty acid oxidation can lead to an increase in the cellular pool of crotonyl-CoA and, consequently, a rise in global histone crotonylation levels.
The Enzymatic Machinery of Histone Crotonylation
The dynamic addition and removal of crotonyl groups from histones are regulated by a set of enzymes analogous to those that control other histone modifications. These are categorized as "writers," "erasers," and "readers."[1]
"Writers": Histone Crotonyltransferases (HCTs)
The primary enzymes responsible for transferring the crotonyl group from trans-crotonyl-CoA to lysine residues on histones are the histone acetyltransferases (HATs) p300 and its paralog, CBP .[2] While initially characterized as HATs, p300/CBP exhibit broad substrate specificity and can utilize various acyl-CoAs, including crotonyl-CoA.[2][3] Their activity is crucial for establishing histone crotonylation marks at regulatory regions of the genome. Inhibition of p300/CBP leads to a significant reduction in global histone crotonylation levels.[2]
"Erasers": Histone Decrotonylases (HDCRs)
The removal of histone crotonylation is catalyzed by certain classes of histone deacetylases (HDACs).
-
Sirtuins (Class III HDACs): Several members of the NAD+-dependent sirtuin family have been shown to possess decrotonylase activity. SIRT1, SIRT2, and particularly the mitochondrial SIRT3, can efficiently remove crotonyl groups from histones.[4] This activity links the regulation of histone crotonylation to the cellular energy state, as reflected by NAD+ levels.
-
Class I HDACs: Studies have also implicated Class I HDACs, such as HDAC1, HDAC2, and HDAC3, as major histone decrotonylases in mammalian cells.[5] Their activity suggests that histone crotonylation is a highly dynamic mark, comparable to the rapid turnover of histone acetylation.[5]
"Readers": Effectors of Histone Crotonylation
"Reader" proteins specifically recognize and bind to crotonylated lysine residues, translating the epigenetic mark into a functional outcome. The primary readers of histone crotonylation belong to the YEATS domain family .[6][7]
-
AF9: The YEATS domain of AF9 (ALL1-fused gene from chromosome 9) shows a higher binding affinity for crotonyl-lysine compared to acetyl-lysine.[8][9] This selective recognition by AF9 directly links histone crotonylation to active gene transcription.[8]
-
TAF14: In yeast, the YEATS domain of TAF14 also functions as a potent reader of histone crotonylation, engaging the crotonyl-lysine through a unique π-π-π stacking mechanism.[6][7]
The specific binding of these reader proteins to Kcr marks facilitates the recruitment of other transcriptional machinery, leading to gene activation.
Functional Consequences of Histone Crotonylation
Histone crotonylation is predominantly associated with active transcription. Its unique structural and chemical properties lead to several functional outcomes:
-
Chromatin Decondensation: Like acetylation, the addition of a crotonyl group neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed or "open" chromatin structure, making the DNA more accessible to transcription factors and RNA polymerase.
-
Transcriptional Activation: ChIP-seq studies have consistently shown that histone Kcr marks are enriched at the transcription start sites (TSS) of active genes and at enhancers. In some contexts, such as during spermiogenesis, histone crotonylation appears to be a more potent activator of gene expression than histone acetylation.
-
Specific Gene Programs: Histone crotonylation has been implicated in the regulation of specific cellular processes, including cell cycle progression, DNA damage response, and cellular differentiation. For example, it plays a critical role in the massive chromatin reorganization that occurs during spermatogenesis.
Quantitative Data Presentation
The following tables summarize key quantitative data from studies on histone crotonylation, providing a comparative view of enzyme kinetics and modification site abundance.
Table 1: Comparison of p300/CBP Acyltransferase Activity with Different Acyl-CoA Substrates
| Acyl-CoA Substrate | Relative Activity (%) | Km (μM) |
| Acetyl-CoA | 100 | ~5-10 |
| Propionyl-CoA | ~80-90 | ~10-15 |
| Crotonyl-CoA | ~60-70 | ~15-25 |
| Butyryl-CoA | ~40-50 | ~20-30 |
| Malonyl-CoA | <10 | >100 |
Data are representative values compiled from multiple in vitro studies. Actual values may vary based on experimental conditions.
Table 2: Relative Abundance of Histone H3 Crotonylation at Specific Lysine Residues
| Histone Site | Relative Abundance | Genomic Location | Associated Function |
| H3K4cr | Low | Promoters | Active Transcription |
| H3K9cr | High | Promoters, Enhancers | Active Transcription |
| H3K18cr | High | Promoters, Enhancers | Active Transcription |
| H3K27cr | Moderate | Promoters, Enhancers | Active Transcription |
Relative abundance is determined by mass spectrometry and ChIP-seq signal intensity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of trans-crotonyl-CoA and histone crotonylation.
Protocol: ChIP-seq for Histone Crotonylation
Objective: To identify the genome-wide distribution of a specific histone crotonylation mark.
-
Cell Cross-linking: Treat cells (e.g., 1x10^7) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a shearing buffer (e.g., containing SDS and EDTA) and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for the histone crotonylation mark of interest (e.g., anti-H3K9cr).
-
Immune Complex Capture: Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for the histone crotonylation mark.
Protocol: In Vitro Histone Crotonylation Assay
Objective: To determine if a specific enzyme can function as a histone crotonyltransferase.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT):
-
Recombinant histone substrate (e.g., H3/H4 tetramers).
-
Purified recombinant enzyme (the putative HCT).
-
trans-Crotonyl-CoA (e.g., 50-100 μM).
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the crotonylated histone mark.
-
Mass Spectrometry: Analyze the reaction products by mass spectrometry to confirm the addition of a crotonyl group at specific lysine residues.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to histone crotonylation.
Caption: Metabolic pathways generating trans-Crotonyl-CoA for histone crotonylation.
Caption: The "Write-Read-Erase" dynamics of histone crotonylation.
Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
References
- 1. Epigenetic Writers and Erasers of Histones H2A, H2B, and H4 | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. The transcriptional coactivators p300 and CBP are histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT7 is a histone desuccinylase that functionally links to chromatin compaction and genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class I histone deacetylases are major histone decrotonylases: evidence for critical and broad function of histone crotonylation in transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Taf14 YEATS domain is a reader of histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Recognition of Methacryllysine and Crotonyllysine by the AF9 YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Crossroads of a Key Metabolite: An In-depth Technical Guide to the Regulation of Intracellular trans-Crotonyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic regulation of intracellular trans-crotonyl-CoA pools, a critical metabolic intermediate and a substrate for the emerging post-translational modification, lysine (B10760008) crotonylation. We delve into the core enzymatic pathways governing its synthesis and degradation, present quantitative data on its cellular abundance and the kinetics of key regulatory enzymes, and provide detailed experimental protocols for its quantification and the characterization of associated enzymatic activities. This guide is intended to be a valuable resource for researchers investigating the intricate connections between cellular metabolism, epigenetics, and disease, and for professionals in drug development targeting these pathways.
Introduction: The Significance of trans-Crotonyl-CoA
trans-Crotonyl-CoA is a four-carbon, short-chain acyl-CoA that occupies a central position in cellular metabolism. It is an intermediate in the β-oxidation of fatty acids and the catabolism of the amino acids lysine and tryptophan[1][2]. Beyond its role in core metabolic pathways, crotonyl-CoA has gained significant attention as the donor molecule for lysine crotonylation (Kcr), a dynamic post-translational modification (PTM) of histone and non-histone proteins[3][4]. This PTM is implicated in the regulation of gene expression and has been linked to various physiological and pathological processes, including cellular differentiation, spermatogenesis, and cancer[5][6]. The intracellular concentration of crotonyl-CoA is a key determinant of the extent of lysine crotonylation, making the enzymatic regulation of its pools a critical area of investigation[7][8]. Understanding the enzymes that produce and consume crotonyl-CoA is therefore essential for deciphering its role in health and disease.
Enzymatic Regulation of trans-Crotonyl-CoA Pools
The intracellular concentration of trans-crotonyl-CoA is tightly controlled by a network of enzymes that catalyze its formation and degradation. These enzymes are primarily located in the mitochondria, but the presence of crotonyl-CoA and its associated modifications in the nucleus and cytoplasm highlights the importance of intercompartmental transport and metabolism.
Biosynthesis of trans-Crotonyl-CoA
The primary sources of intracellular trans-crotonyl-CoA are fatty acid β-oxidation and the catabolism of specific amino acids.
-
Fatty Acid β-Oxidation: During the breakdown of fatty acids in the mitochondria, acyl-CoA dehydrogenases catalyze the formation of a trans-double bond between the α and β carbons of the acyl-CoA chain, generating a trans-2-enoyl-CoA[6][9][10]. For butyryl-CoA (a four-carbon acyl-CoA), this oxidation step directly yields trans-crotonyl-CoA.
-
Amino Acid Catabolism: The degradation pathways of lysine and tryptophan converge to produce glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to form crotonyl-CoA[2][11][12].
Consumption of trans-Crotonyl-CoA
The consumption of trans-crotonyl-CoA is equally critical for maintaining its appropriate intracellular levels. Key enzymatic pathways include its hydration during fatty acid metabolism and its utilization for lysine crotonylation.
-
Hydration by Enoyl-CoA Hydratases: The canonical pathway for crotonyl-CoA consumption is its hydration to form 3-hydroxybutyryl-CoA, a reaction catalyzed by enoyl-CoA hydratases. The mitochondrial short-chain enoyl-CoA hydratase (ECHS1) , also known as crotonase, exhibits high specificity for crotonyl-CoA and is a major regulator of its intracellular pool[7][8][13].
-
Lysine Crotonylation: In the nucleus and cytoplasm, trans-crotonyl-CoA serves as a substrate for histone acetyltransferases (HATs) with crotonyltransferase activity, such as p300/CBP [14][15]. These "writer" enzymes transfer the crotonyl group to the ε-amino group of lysine residues on histone and non-histone proteins.
-
Decrotonylation: The removal of lysine crotonylation is catalyzed by "eraser" enzymes, which include certain histone deacetylases (HDACs) and sirtuins (SIRTs) [6]. This process does not directly consume crotonyl-CoA but regenerates lysine residues, indirectly influencing the dynamics of the crotonyl-CoA pool by affecting the availability of substrate for crotonylation.
-
Nuclear Hydration: The protein Chromodomain Y-like (CDYL) has been identified as a nuclear crotonyl-CoA hydratase, converting crotonyl-CoA to β-hydroxybutyryl-CoA, thereby negatively regulating histone crotonylation by reducing the availability of the donor molecule in the nucleus[4].
Signaling Pathways and Logical Relationships
The enzymatic regulation of trans-crotonyl-CoA is intricately linked to the metabolic state of the cell. The availability of substrates from fatty acid and amino acid catabolism directly influences its production, while the cellular energy status and signaling pathways that control "writer" and "eraser" enzymes modulate its consumption for lysine crotonylation.
Caption: Central metabolism of trans-crotonyl-CoA.
Quantitative Data
The precise quantification of intracellular trans-crotonyl-CoA and the kinetic parameters of the enzymes that regulate its levels are crucial for building accurate models of its metabolism and understanding its impact on cellular processes.
Table 1: Intracellular Concentrations of Crotonyl-CoA
| Cell/Tissue Type | Condition | Crotonyl-CoA Concentration (pmol/mg protein or pmol/10^6 cells) | Method | Reference |
| HeLa S3 cells | Exponential growth | ~1000-fold less abundant than acetyl-CoA | LC-MS | |
| HepG2 cells | Standard culture | Estimated to be similar to lactoyl-CoA (1.14 x 10⁻⁸ pmol/cell) | LC-HRMS | |
| Mouse Heart | - | Estimated to be similar to lactoyl-CoA (0.0172 pmol/mg wet weight) | LC-HRMS |
Table 2: Kinetic Parameters of Key Enzymes in Crotonyl-CoA Metabolism
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| ECHS1 (Human) | trans-Crotonyl-CoA | 12.75 | N/A | N/A | [4] |
| Acryloyl-CoA | 34.04 | N/A | N/A | [4] | |
| 3-Methylcrotonyl-CoA | 45.83 | N/A | N/A | [4] | |
| p300 (Human) | Crotonyl-CoA | N/A | N/A | N/A | N/A |
| GCDH (Human) | Glutaryl-CoA | N/A | N/A | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for the quantification of intracellular crotonyl-CoA and for assaying the activity of key enzymes involved in its metabolism.
Quantification of Intracellular trans-Crotonyl-CoA by LC-MS/MS
This protocol describes a method for the extraction and quantification of short-chain acyl-CoAs, including crotonyl-CoA, from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured mammalian cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard (e.g., ¹³C₃¹⁵N₁-crotonyl-CoA or a non-endogenous odd-chain acyl-CoA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Ammonium (B1175870) acetate
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Cell Culture and Harvest:
-
Grow cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add a defined volume of ice-cold 10% TCA to the cells to precipitate proteins and quench metabolism.
-
Scrape the cells in the TCA solution and transfer to a microcentrifuge tube.
-
-
Extraction:
-
Add a known amount of the internal standard to each sample.
-
Vortex the samples vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Condition the SPE column according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with an appropriate solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for crotonyl-CoA and the internal standard. A common transition for acyl-CoAs is the neutral loss of the 5'-ADP moiety (507 Da).
-
Data Analysis:
-
Quantify the amount of crotonyl-CoA in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of crotonyl-CoA.
Caption: Workflow for LC-MS/MS quantification of crotonyl-CoA.
Enoyl-CoA Hydratase (ECHS1) Activity Assay
This spectrophotometric assay measures the activity of ECHS1 by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in crotonyl-CoA.
Materials:
-
Purified ECHS1 enzyme or cell lysate containing ECHS1
-
Tris-HCl buffer (e.g., 100 mM, pH 7.8)
-
trans-Crotonyl-CoA substrate
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing Tris-HCl buffer.
-
Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
-
Assay:
-
Add a known amount of purified ECHS1 or cell lysate to the reaction mixture in the cuvette or microplate well.
-
Initiate the reaction by adding a specific concentration of trans-crotonyl-CoA.
-
Immediately start monitoring the decrease in absorbance at 263 nm over time. The molar extinction coefficient for crotonyl-CoA at 263 nm is approximately 6.7 x 10³ M⁻¹cm⁻¹.
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the specific activity of the enzyme (e.g., in µmol/min/mg of protein).
-
For kinetic analysis, vary the concentration of crotonyl-CoA to determine the Km and Vmax of the enzyme.
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay
The activity of GCDH can be measured using a UPLC-UV method by monitoring the formation of crotonyl-CoA from glutaryl-CoA.
Materials:
-
Purified GCDH enzyme or cell/tissue homogenate
-
Buffer (e.g., Tris-HCl)
-
Glutaryl-CoA substrate
-
Electron acceptor (e.g., phenazine (B1670421) methosulfate or DCPIP)
-
UPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue homogenates in a suitable buffer.
-
Centrifuge to remove cell debris.
-
-
Reaction:
-
Set up a reaction mixture containing the buffer, cell/tissue extract (or purified enzyme), and the electron acceptor.
-
Initiate the reaction by adding glutaryl-CoA.
-
Incubate at a specific temperature for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
-
UPLC-UV Analysis:
-
Centrifuge the stopped reaction mixture to precipitate proteins.
-
Analyze the supernatant by UPLC on a C18 column to separate glutaryl-CoA and crotonyl-CoA.
-
Detect and quantify the crotonyl-CoA produced by monitoring its absorbance at approximately 263 nm.
-
Data Analysis:
-
Quantify the amount of crotonyl-CoA produced using a standard curve.
-
Calculate the specific activity of GCDH.
p300/CBP Crotonyltransferase Activity Assay
This assay measures the ability of p300/CBP to transfer a crotonyl group from crotonyl-CoA to a histone substrate. The activity can be detected by Western blotting using an antibody specific for crotonylated lysine.
Materials:
-
Recombinant p300 or CBP enzyme
-
Histone H3 or a histone H3 peptide substrate
-
trans-Crotonyl-CoA
-
Assay buffer (e.g., HEPES, Tris-HCl)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against crotonylated lysine (pan-Kcr or site-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, histone substrate, and recombinant p300/CBP enzyme.
-
Initiate the reaction by adding crotonyl-CoA.
-
Incubate the reaction at 30°C or 37°C for a defined time (e.g., 30-60 minutes).
-
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against crotonylated lysine.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
The intensity of the band corresponding to the crotonylated histone is proportional to the enzyme activity.
HDAC/Sirtuin Decrotonylase Activity Assay
A fluorogenic assay is a common method to measure the activity of HDACs and sirtuins. This assay uses a substrate consisting of a crotonylated lysine residue linked to a fluorophore. De-crotonylation by the enzyme allows for subsequent cleavage by a developer enzyme, releasing the fluorophore and generating a fluorescent signal.
Materials:
-
Purified HDAC or sirtuin enzyme
-
Fluorogenic crotonylated peptide substrate
-
Assay buffer
-
Developer enzyme (e.g., trypsin)
-
For sirtuins, NAD⁺ is required as a co-substrate.
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction:
-
In the wells of a microplate, add the assay buffer, the HDAC or sirtuin enzyme, and for sirtuins, NAD⁺.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a set period.
-
-
Development and Detection:
-
Stop the de-crotonylation reaction (e.g., by adding a specific inhibitor like Trichostatin A for HDACs).
-
Add the developer enzyme to each well.
-
Incubate to allow for the cleavage of the de-crotonylated substrate and release of the fluorophore.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the enzyme activity.
Conclusion and Future Directions
The enzymatic regulation of intracellular trans-crotonyl-CoA is a rapidly evolving field of study with significant implications for our understanding of cellular metabolism and its connection to epigenetic regulation. The balance between the production of crotonyl-CoA through fatty acid and amino acid catabolism and its consumption by enzymes like ECHS1 and crotonyltransferases such as p300/CBP is critical for maintaining cellular homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to investigate this intricate network.
Future research should focus on several key areas:
-
Precise Quantification: Developing more sensitive and widely applicable methods for the absolute quantification of crotonyl-CoA in different subcellular compartments and in a variety of cell types and tissues under diverse physiological and pathological conditions.
-
Enzyme Kinetics: A more comprehensive characterization of the kinetic parameters of all enzymes involved in crotonyl-CoA metabolism is needed to build accurate computational models.
-
Regulatory Mechanisms: Elucidating the signaling pathways that regulate the expression and activity of the key enzymes involved in crotonyl-CoA metabolism will be crucial.
-
Therapeutic Targeting: The enzymes that regulate crotonyl-CoA pools represent potential therapeutic targets for diseases associated with aberrant metabolism and lysine crotonylation, such as cancer and metabolic disorders.
By continuing to unravel the complexities of trans-crotonyl-CoA regulation, the scientific community will be better positioned to understand its multifaceted roles in cellular function and to develop novel therapeutic strategies targeting these fundamental pathways.
References
- 1. Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. assaygenie.com [assaygenie.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MOF as an evolutionarily conserved histone crotonyltransferase and transcriptional activation by histone acetyltransferase-deficient and crotonyltransferase-competent CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. babraham.ac.uk [babraham.ac.uk]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Non-Enzymatic Synthesis of Trans-Crotonyl CoA for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the non-enzymatic synthesis of trans-crotonyl Coenzyme A (CoA), a critical reagent for in vitro studies in epigenetics, metabolism, and drug discovery. This document details established chemical synthesis protocols, presents quantitative data for comparison, and illustrates the key biological pathway in which crotonyl-CoA participates.
Introduction
Trans-crotonyl CoA is a pivotal intermediate in cellular metabolism, primarily known for its role in fatty acid and amino acid catabolism.[1][2] More recently, it has gained significant attention as the donor substrate for histone crotonylation, a post-translational modification that plays a crucial role in transcriptional regulation.[1][3][4][5] The study of histone crotonylation and the enzymes that mediate this process often requires a reliable source of high-purity this compound. While enzymatic synthesis is possible, non-enzymatic chemical synthesis offers a robust and scalable alternative for producing this essential molecule for in vitro assays.
This guide focuses on two well-established methods for the non-enzymatic synthesis of this compound: the crotonic anhydride (B1165640) method and the mixed anhydride method. Additionally, an ethyl chloroformate (ECF)-mediated coupling method is discussed.
Chemical Synthesis Methodologies
The non-enzymatic synthesis of acyl-CoA esters, including crotonyl-CoA, typically involves the activation of the carboxylic acid (crotonic acid) to facilitate its reaction with the thiol group of Coenzyme A.
Method 1: Crotonic Anhydride Method
This method, adapted from the work of Simon and Shemin (1953), is a straightforward approach that utilizes the reaction of crotonic anhydride with Coenzyme A in an aqueous basic solution.[6][7][8][9]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a solution of Coenzyme A (free acid) in cold deionized water. A typical concentration is 10-20 mg/mL.
-
Prepare a solution of sodium bicarbonate (e.g., 1 M) for pH adjustment.
-
Have crotonic anhydride ready. It is often a solid and should be handled in a fume hood.
-
-
Reaction:
-
Chill the Coenzyme A solution in an ice bath.
-
Adjust the pH of the Coenzyme A solution to ~7.5-8.0 with the sodium bicarbonate solution.
-
Slowly add a slight molar excess (e.g., 1.2 to 1.5 equivalents) of crotonic anhydride to the stirring Coenzyme A solution.
-
Continuously monitor and maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small aliquots of the sodium bicarbonate solution. The reaction is typically rapid and is often complete within 15-30 minutes at 0-4°C.
-
-
Quenching and Purification:
-
After the reaction is complete (as determined by the cessation of the pH drop), any remaining unreacted anhydride can be hydrolyzed by allowing the solution to stand at room temperature for a short period.
-
The resulting solution contains this compound, unreacted Coenzyme A, and crotonate.
-
Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The fractions containing the purified crotonyl-CoA are collected, pooled, and can be lyophilized to obtain the final product as a stable powder.
-
Method 2: Mixed Anhydride Method (Ethyl Chloroformate)
The mixed anhydride method, as described by Stadtman (1957), involves the activation of crotonic acid with ethyl chloroformate to form a mixed anhydride, which then readily reacts with Coenzyme A.[7][10][11][12]
Experimental Protocol:
-
Formation of the Mixed Anhydride:
-
Dissolve trans-crotonic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran (B95107) or dioxane) and cool the solution in an ice-salt bath (-5 to 0°C).
-
Add an equimolar amount of a tertiary amine base, such as triethylamine, to the solution to form the carboxylate salt.
-
Slowly add an equimolar amount of ethyl chloroformate to the stirring solution. This reaction forms the mixed anhydride and is typically allowed to proceed for 30-60 minutes at low temperature.
-
-
Reaction with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A in a cold aqueous buffer (e.g., sodium bicarbonate solution, pH 7.5-8.0).
-
Slowly add the pre-formed mixed anhydride solution from step 1 to the stirring Coenzyme A solution.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0.
-
The reaction is usually complete within a few minutes.
-
-
Purification:
-
The purification of the resulting this compound is performed using the same RP-HPLC procedure as described for the crotonic anhydride method.
-
Quantitative Data Summary
The yield and purity of synthesized this compound can vary depending on the specific reaction conditions and the efficiency of the purification process. The following table summarizes reported yields for different non-enzymatic synthesis methods.
| Synthesis Method | Precursor | Reported Yield | Reference |
| Crotonic Anhydride | Crotonic Anhydride | 15-50% (for α,β-unsaturated fatty acids) | [11] |
| Mixed Anhydride (Ethyl Chloroformate) | Crotonic Acid | 44% | [13] |
| Ethyl Chloroformate (ECF)-mediated coupling | Crotonic Acid | 44% | [13] |
Note: Yields are highly dependent on reaction scale, purity of starting materials, and purification efficiency. The provided values should be considered as indicative.
In Vitro Applications and Biological Context
Chemically synthesized this compound is a vital tool for a variety of in vitro studies, including:
-
Enzyme kinetics: Studying the activity of histone crotonyltransferases (HCTs) like p300/CBP and decrotonylases such as HDACs and sirtuins.[14][15][16]
-
Histone modification assays: Investigating the deposition and removal of crotonyl groups on histones and their impact on chromatin structure and function.
-
Drug screening: Identifying inhibitors or activators of enzymes involved in the histone crotonylation pathway.
-
Structural biology: Co-crystallization studies of enzymes with their substrate, crotonyl-CoA.
Histone Crotonylation Signaling Pathway
The following diagram illustrates the central role of crotonyl-CoA in the histone crotonylation pathway, a key mechanism of epigenetic regulation.
Caption: The metabolic generation of crotonyl-CoA and its role in regulating gene expression via histone crotonylation.
Conclusion
The non-enzymatic synthesis of this compound is an accessible and reliable means of producing this crucial reagent for in vitro research. The methods outlined in this guide, particularly the crotonic anhydride and mixed anhydride approaches, provide a solid foundation for laboratories to generate high-quality crotonyl-CoA. A thorough understanding of these synthetic methods, coupled with an appreciation for the biological context of crotonyl-CoA in histone modification, will empower researchers to further explore the fascinating world of epigenetic regulation and its implications for human health and disease.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
- 3. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 7. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 8. cvlc-uni.primo.exlibrisgroup.com [cvlc-uni.primo.exlibrisgroup.com]
- 9. The Preparation of S-Succinyl Coenzyme A | Semantic Scholar [semanticscholar.org]
- 10. [137] Preparation and assay of acyl coenzyme A and other thiol esters; use of hydroxylamine | Semantic Scholar [semanticscholar.org]
- 11. search.library.ucla.edu [search.library.ucla.edu]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]
An In-depth Technical Guide to the Cellular Localization and Transport of trans-Crotonyl CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trans-Crotonyl CoA is a pivotal short-chain acyl-coenzyme A intermediate that occupies a unique nexus between cellular metabolism and epigenetic regulation. Primarily generated within mitochondria through the β-oxidation of fatty acids and the catabolism of specific amino acids, its presence in the cytosol and nucleus is critical for the post-translational modification of histones. This process, known as histone crotonylation, is a key regulator of gene expression. The distinct compartmentalization of this compound necessitates sophisticated transport and synthesis mechanisms to bridge its metabolic origins with its nuclear function. This document provides a comprehensive technical overview of the known cellular localization, metabolic pathways, transport mechanisms, and regulatory roles of this compound. It includes quantitative data, detailed experimental protocols for its study, and pathway visualizations to facilitate a deeper understanding for research and therapeutic development.
Cellular Localization and Metabolic Sources
The biological function of this compound is intrinsically linked to its subcellular location. It is found in distinct pools within the cell, each supplied by different metabolic pathways.
-
2.1 Mitochondria: The mitochondrial matrix is the primary site of this compound production. It is a key intermediate in two major catabolic pathways:
-
Fatty Acid β-Oxidation: During the breakdown of even-chain fatty acids, this compound is formed from butyryl-CoA by the enzyme acyl-CoA dehydrogenase.[1][2]
-
Amino Acid Catabolism: The degradation pathways of the amino acids L-lysine and L-tryptophan also converge to produce this compound within the mitochondria.[1][3][4]
-
-
2.2 Cytosol and Nucleus: A distinct pool of this compound exists in the cytoplasm and nucleus. This pool is the direct substrate for epigenetic modifications.[5][6] Its origin is a subject of ongoing research and is thought to derive from two main sources:
-
Cytosolic Synthesis: The short-chain fatty acid crotonate, which can be produced by the gut microbiome and absorbed by cells, can be converted to this compound.[1][7] This reaction is catalyzed by Acyl-CoA Synthetase Short-chain family member 2 (ACSS2), an enzyme present in both the cytosol and nucleus.[5][7] However, the efficiency of ACSS2 in catalyzing this specific reaction has been debated.[1]
-
Mitochondrial Export: While direct transporters for crotonyl-CoA have not been identified, it is hypothesized that it may be exported from the mitochondria, potentially after being converted to a more transportable molecule like crotonyl-carnitine.[1]
-
The concentration of this compound in these compartments directly influences the rate of histone crotonylation, thereby linking the cell's metabolic state to its gene expression program.[2][5][6][8]
Transport Mechanisms Across Cellular Membranes
The movement of this compound and its precursors between cellular compartments is tightly regulated by specific transporter proteins.
-
3.1 Mitochondrial Transport:
-
Influx (Precursors): this compound is generated inside the mitochondria. Its long-chain fatty acid precursors are transported into the matrix via the carnitine shuttle system .[9][10] In the cytosol, long-chain fatty acids are activated to fatty acyl-CoAs. Carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane converts them to acylcarnitines. These are then transported across the inner membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[11][12] Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to fatty acyl-CoA for entry into β-oxidation.[10][11]
-
Efflux (Potential): The mechanism for exporting short-chain acyl groups, including a potential crotonyl group, out of the mitochondria is not fully elucidated. Export is thought to occur via carnitine esters, but the specific transporter remains to be identified.[13]
-
-
3.2 Peroxisomal Transport: Peroxisomes also conduct β-oxidation, particularly for very long-chain fatty acids. The transport of acyl-CoAs into peroxisomes is mediated by ATP-binding cassette (ABC) transporters of subfamily D, such as ABCD1, ABCD2, and ABCD3.[13][14][15] These proteins are thought to import CoA esters of very long-chain and branched-chain fatty acids from the cytosol into the peroxisomal lumen for their subsequent breakdown.[13][16]
-
3.3 Nuclear Transport: There are no known specific transporters for moving this compound across the nuclear envelope.[1] The nuclear pool is likely established either by local synthesis from crotonate via nuclear ACSS2 or by diffusion of the molecule from the cytosol through the nuclear pore complexes, which are permeable to small metabolites.
Quantitative Data on Acyl-CoA Distribution
Quantifying subcellular metabolite concentrations is technically challenging. Recent advancements using stable isotope labeling have provided estimates of the relative distribution and concentration of various acyl-CoAs.
| Metabolite | Compartment | Concentration / Abundance | Cell/Tissue Type | Method | Reference |
| Crotonyl-CoA | Whole Cell | ~1.14 x 10⁻⁸ pmol/cell (similar to lactoyl-CoA) | HEK293T cells | LC-HRMS | [17] |
| Crotonyl-CoA | Whole Tissue | ~0.0172 pmol/mg wet weight (similar to lactoyl-CoA) | Mouse Heart | LC-HRMS | [17] |
| Propionyl-CoA | Nucleus | Notably enriched compared to cytosol | HCT116 cells | SILEC-SF, LC-MS | [18][19] |
| Acetyl-CoA | Mitochondria | Higher concentration than in cytosol | HCT116 cells | SILEC-SF, LC-MS | [18] |
| Succinyl-CoA | Mitochondria | Almost exclusively mitochondrial | HCT116 cells | SILEC-SF, LC-MS | [18] |
Note: The data for Propionyl-CoA, Acetyl-CoA, and Succinyl-CoA are included to provide context on the differential compartmentalization of short-chain acyl-CoAs, as directly comparable subcellular data for Crotonyl-CoA is limited.
Experimental Protocols
Protocol: Subcellular Fractionation for Acyl-CoA Quantification by LC-MS/MS
This protocol is adapted from advanced methods for quantitative subcellular metabolomics, such as SILEC-SF.[18][19] It aims to isolate cytosolic, mitochondrial, and nuclear fractions while minimizing metabolite leakage and degradation.
1. Cell Culture and Quenching: a. Culture cells (e.g., HEK293T, HCT116) to ~80-90% confluency in 15 cm dishes. A minimum of 5-10 million cells per replicate is recommended. b. Aspirate the culture medium rapidly. c. Immediately wash the cell monolayer twice with 10 mL of ice-cold Phosphate Buffered Saline (PBS). d. Instantly quench metabolism by adding liquid nitrogen directly to the dish until boiling ceases.
2. Fractionation: a. Scrape the frozen cells in 1 mL of ice-cold hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease inhibitors). b. Transfer the cell suspension to a pre-chilled Dounce homogenizer. c. Perform 15-20 strokes with a tight-fitting pestle to disrupt the plasma membrane. Monitor cell lysis via trypan blue staining under a microscope. d. Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet the nuclei. e. (Nuclear Fraction): Collect the supernatant. Wash the nuclear pellet twice with lysis buffer. The final pellet is the nuclear fraction. f. (Mitochondrial/Cytosolic Fraction): Centrifuge the supernatant from step 2d at 10,000 x g for 15 minutes at 4°C. g. The resulting supernatant is the cytosolic fraction . h. The pellet is the crude mitochondrial fraction . Wash this pellet once with buffer.
3. Metabolite Extraction: a. To each subcellular fraction (nuclear pellet, mitochondrial pellet, and cytosolic supernatant), add a cold extraction solvent (e.g., 80% Methanol: 20% Water) pre-chilled to -80°C. Use a volume sufficient to immerse the pellet or dilute the supernatant. For quantitative analysis, a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA mix) should be added at this step. b. Vortex vigorously for 1 minute. c. Incubate at -20°C for 30 minutes to precipitate proteins. d. Centrifuge at 16,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the metabolites.
4. LC-MS/MS Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for liquid chromatography (e.g., 5% Methanol in water with 0.1% formic acid). c. Analyze using a high-resolution mass spectrometer coupled with a suitable chromatography method (e.g., reversed-phase or HILIC) optimized for short-chain acyl-CoAs.[20] d. Quantify this compound by comparing the peak area of the endogenous metabolite to that of the co-eluting stable isotope-labeled internal standard.
Protocol: In Vitro Acyl-CoA Transport Assay using Isolated Mitochondria
This protocol provides a framework to assess the transport of radiolabeled or heavy-isotope-labeled crotonyl-CoA (or its derivatives like crotonyl-carnitine) into isolated, intact mitochondria.
1. Isolation of Mitochondria: a. Isolate mitochondria from fresh tissue (e.g., mouse liver) or cultured cells using differential centrifugation in an isotonic mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). b. Determine the protein concentration of the mitochondrial suspension using a BCA or Bradford assay. Ensure mitochondrial integrity via assays like cytochrome c release or membrane potential measurement.
2. Transport Reaction: a. In a microcentrifuge tube on ice, prepare the reaction mixture containing:
- Respiration buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2).
- Respiratory substrates (e.g., 5 mM malate, 5 mM pyruvate) to energize the mitochondria.
- Isolated mitochondria (50-100 µg of protein). b. Pre-incubate the mixture at 30°C for 3 minutes to allow mitochondria to become energized. c. Initiate the transport reaction by adding the labeled substrate (e.g., ¹⁴C-crotonyl-carnitine) to a final concentration of 10-100 µM.
3. Stopping the Reaction and Separation: a. At defined time points (e.g., 0, 1, 2, 5, 10 minutes), stop the transport reaction by adding a potent inhibitor of the putative transporter (e.g., mersalyl (B1676301) for carnitine translocase) and immediately placing the tube on ice. b. Rapidly separate the mitochondria from the reaction buffer by centrifuging through a layer of silicone oil (a mixture of densities to be just above the aqueous buffer) at 12,000 x g for 2 minutes. The mitochondria will form a pellet below the oil layer, effectively separating them from the external substrate.
4. Quantification: a. Aspirate the aqueous and oil layers. b. Lyse the mitochondrial pellet with a detergent (e.g., 1% Triton X-100). c. If using a radiolabeled substrate, measure the radioactivity in the lysate using a scintillation counter. d. If using a heavy-isotope-labeled substrate, perform metabolite extraction as described in Protocol 5.1 and analyze by LC-MS to quantify the amount of imported labeled substrate. e. Calculate the rate of transport (e.g., in nmol/min/mg protein).
Conclusion and Future Directions
This compound is a critical signaling metabolite that directly connects cellular catabolism with the epigenetic control of gene expression. Its primary production site in the mitochondria is spatially segregated from its functional destination in the nucleus, highlighting the importance of understanding the transport and synthesis pathways that govern the nucleo-cytosolic pool. While the carnitine shuttle is well-established for mitochondrial import of fatty acid precursors, the mechanisms for the export of short-chain acyl-CoAs and their transport into other organelles remain key unanswered questions. Future research, aided by advanced quantitative mass spectrometry techniques, will be essential to fully delineate these transport pathways. A comprehensive understanding of this compound trafficking will provide novel insights into metabolic diseases and cancer, and may reveal new therapeutic targets for modulating gene expression through metabolic intervention.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for Crotonoyl-CoA (HMDB0002009) [hmdb.ca]
- 5. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How is fatty acyl CoA transported from the cytoplasm to the mitochondria for beta-oxidation? | AAT Bioquest [aatbio.com]
- 10. Shedding light on the mitochondrial matrix through a functional membrane transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Metabolite transport across the peroxisomal membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolite transport across the peroxisomal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis of acyl-CoA transport across the peroxisomal membrane by human ABCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]
- 17. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
trans-Crotonyl CoA as a potential biomarker in metabolic diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Crotonyl CoA is a pivotal intermediate in cellular metabolism, primarily involved in the β-oxidation of fatty acids and the catabolism of amino acids such as lysine (B10760008) and tryptophan.[1] Recent research has illuminated its role beyond bioenergetics, establishing it as a substrate for protein crotonylation, a post-translational modification with significant implications for gene regulation and cellular signaling.[2][3] Dysregulation of this compound metabolism is increasingly recognized as a hallmark of certain inherited metabolic diseases, most notably short-chain enoyl-CoA hydratase (ECHS1) deficiency, a severe mitochondrial disorder.[4] This technical guide provides a comprehensive overview of this compound's metabolic significance, its association with disease, and methodologies for its detection and quantification, positioning it as a critical biomarker for diagnostics and therapeutic development.
Introduction to this compound
This compound is a short-chain acyl-CoA thioester that occupies a central node in mitochondrial metabolism. It is formed during the degradation of fatty acids and specific amino acids.[5] Its metabolic fate is primarily governed by the enzyme ECHS1, which catalyzes its hydration to β-hydroxybutyryl-CoA.[6] Beyond its catabolic role, the cellular concentration of this compound directly influences the extent of protein crotonylation, a dynamic epigenetic modification that impacts chromatin structure and gene expression.[3][7]
Metabolic Pathways Involving this compound
This compound is an intermediate in several key metabolic pathways:
-
Fatty Acid β-Oxidation: It is generated from the oxidation of butyryl-CoA.[1]
-
Amino Acid Catabolism: The degradation of lysine and tryptophan produces glutaryl-CoA, which is subsequently converted to crotonyl-CoA.[1] The catabolism of valine also involves intermediates that can feed into this pathway.[8]
The primary enzyme responsible for the further metabolism of this compound is ECHS1. A deficiency in this enzyme leads to the accumulation of this compound and other upstream toxic metabolites.[4]
This compound in Metabolic Disease: ECHS1 Deficiency
Short-chain enoyl-CoA hydratase (ECHS1) deficiency is a rare, autosomal recessive mitochondrial disorder with a severe clinical presentation, often resembling Leigh syndrome.[1][9] The disease is characterized by a wide range of neurological and systemic symptoms, including developmental delay, regression, dystonia, and hyperlactatemia.[2]
The pathophysiology of ECHS1 deficiency is primarily attributed to the accumulation of toxic metabolites due to the enzymatic block.[8] While this compound itself is expected to accumulate, the more pronounced toxic effects are thought to be mediated by upstream metabolites in the valine catabolism pathway, namely methacrylyl-CoA and acryloyl-CoA.[8][10][11] These reactive compounds can form adducts with cellular thiols, leading to widespread mitochondrial dysfunction.[8][12]
Biomarkers in ECHS1 Deficiency
The diagnosis of ECHS1 deficiency can be challenging due to its clinical heterogeneity. While sequencing of the ECHS1 gene is definitive, biochemical analysis plays a crucial role in screening and diagnosis. Elevated levels of specific metabolites in urine and blood are indicative of the disease.
Table 1: Biomarkers in ECHS1 Deficiency
| Biomarker | Sample Type | Finding in ECHS1 Deficiency | Reference |
| S-(2-carboxypropyl)cysteine (SCPC) | Urine | Significantly Elevated | [8] |
| S-(2-carboxypropyl)cysteamine (SCPCM) | Urine | Significantly Elevated | [1][8] |
| S-(2-carboxyethyl)cysteine (SCEC) | Urine | Significantly Elevated | [8] |
| S-(2-carboxyethyl)cysteamine (SCECM) | Urine | Significantly Elevated | [8] |
| 2,3-dihydroxy-2-methylbutyric acid | Urine | Elevated | [13][14] |
| Lactate (B86563) | Blood, CSF | Often Elevated | [2] |
Note: The elevated urinary metabolites are derivatives of the accumulated toxic intermediates, methacrylyl-CoA and acryloyl-CoA.[8]
Mitochondrial Dysfunction in ECHS1 Deficiency
The accumulation of toxic metabolites in ECHS1 deficiency leads to a cascade of events culminating in mitochondrial dysfunction. This includes:
-
Inhibition of the Pyruvate Dehydrogenase Complex (PDC): The reactive metabolites can inhibit the activity of PDC, a critical enzyme linking glycolysis to the TCA cycle, leading to impaired energy metabolism and lactate accumulation.[15][16][17]
-
Secondary Respiratory Chain Deficiency: The toxic environment within the mitochondria can lead to secondary deficiencies in the electron transport chain complexes.[14]
-
Increased Oxidative Stress: The disruption of mitochondrial metabolism results in the overproduction of reactive oxygen species (ROS), leading to oxidative damage to mitochondrial components.[18][19][20]
Role of this compound in Protein Crotonylation
Protein crotonylation is a post-translational modification where a crotonyl group is transferred from crotonyl-CoA to the ε-amino group of a lysine residue.[7] This modification is dynamically regulated by "writer" (crotonyltransferases) and "eraser" (decrotonylases) enzymes.[21][22][23][24] The intracellular concentration of crotonyl-CoA is a key determinant of the level of protein crotonylation.[3]
-
Writers: Histone acetyltransferases (HATs) such as p300/CBP also exhibit crotonyltransferase activity.[21]
-
Erasers: Histone deacetylases (HDACs) and Sirtuins (SIRT1, 2, and 3) have been shown to possess decrotonylase activity.[22]
-
Readers: Proteins containing domains like the YEATS domain can specifically recognize and bind to crotonylated lysines, translating this modification into downstream cellular signals.[21]
References
- 1. Dystonic Disorders | Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature | springermedicine.com [springermedicine.com]
- 2. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature | springermedizin.de [springermedizin.de]
- 3. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and biochemical characterization of four patients with mutations in ECHS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Plant food-derived antioxidant nutrients in neuroprotection against chemotherapy-induced neurotoxicity: from molecular mechanisms to clinical applications [frontiersin.org]
- 10. Human Metabolome Database: Showing metabocard for Methacrylyl-CoA (HMDB0001011) [hmdb.ca]
- 11. Methacrylyl-CoA - Wikipedia [en.wikipedia.org]
- 12. Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical, biochemical, and genetic features of four patients with short‐chain enoyl‐CoA hydratase (ECHS1) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 17. Khan Academy [khanacademy.org]
- 18. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Epigenetic Writers and Erasers of Histones H2A, H2B, and H4 | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
The Convergence of Microbiome and Metabolism: A Technical Guide to Gut-Derived Crotonate and its Role in trans-Crotonyl-CoA Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate interplay between the gut microbiota and host physiology is largely mediated by a diverse array of microbial metabolites. Among these, short-chain fatty acids (SCFAs) are paramount. While acetate, propionate (B1217596), and butyrate (B1204436) have been extensively studied, emerging evidence highlights the significance of lesser-known SCFAs, such as crotonate. This technical guide provides an in-depth exploration of the microbial pathways responsible for crotonate production, its subsequent uptake and conversion by host cells into the crucial metabolic intermediate, trans-Crotonyl-CoA, and its role in epigenetic regulation. We present detailed summaries of metabolic pathways, relevant enzymes, experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical host-microbiome signaling axis.
Introduction: Beyond the Classical Short-Chain Fatty Acids
The human gut microbiome, a dense and dynamic community of microorganisms, profoundly influences host health through the production of bioactive metabolites.[1] The fermentation of dietary fibers by these microbes yields SCFAs, which serve as both an energy source for colonocytes and as signaling molecules that impact systemic metabolic and immune functions.[2][3] Butyrate, in particular, is recognized for its role in maintaining intestinal homeostasis.[4]
Recent investigations have revealed that the metabolic pathways producing butyrate all converge on a common intermediate: crotonyl-CoA .[2][5][6] This molecule can be further metabolized by gut bacteria or can be a source of crotonate, a four-carbon, unsaturated SCFA. The main source of crotonyl-CoA for the host is thought to originate from the gut microbiome; removal of gut microbiota in mice has been shown to dramatically decrease levels of histone crotonylation, an important epigenetic modification.[7] This guide delineates the microbial origins of crotonate and its conversion in host cells to trans-Crotonyl-CoA, a key substrate for post-translational modifications that regulate gene expression.[8]
Microbial Synthesis of Crotonyl-CoA: The Central Hub
Gut bacteria produce crotonyl-CoA through at least four distinct metabolic pathways, utilizing precursors derived from both carbohydrate and protein fermentation.[2][5][6] These pathways merge at the formation of crotonyl-CoA, which is then typically reduced to butyryl-CoA to produce butyrate.[4][5]
The primary pathways are:
-
The Acetyl-CoA Pathway: This is the main route for butyrate production from carbohydrates.[4] Two molecules of acetyl-CoA, derived from glycolysis, are condensed to form acetoacetyl-CoA by the enzyme thiolase (Thl) . This is subsequently reduced by β-hydroxybutyryl-CoA dehydrogenase (Hbd) and dehydrated by crotonase (Crt) to yield crotonyl-CoA.[2][5]
-
The Glutarate Pathway: Amino acids such as lysine (B10760008) and tryptophan can be metabolized to glutarate.[5] A series of enzymatic steps involving glutaconate-CoA transferase (Gct) , 2-hydroxyglutaryl-CoA dehydratase (HgdABC) , and glutaconyl-CoA decarboxylase (GcdABC) converts glutarate into crotonyl-CoA.[2][5]
-
The Lysine Pathway: Certain bacteria can directly ferment lysine to crotonyl-CoA through a unique pathway involving enzymes like lysine 2,3-aminomutase (KamA) and 3-aminobutyryl-CoA ammonia (B1221849) lyase (Kal) .[2][5]
-
The 4-Aminobutyrate/Succinate Pathway: Glutamate can be converted to 4-aminobutyrate (GABA) or succinate, which are then metabolized to crotonyl-CoA via enzymes including 4-hydroxybutyrate dehydrogenase (AbfH) and 4-hydroxybutyryl-CoA dehydratase (AbfD) .[2][5]
All four pathways culminate in the production of crotonyl-CoA, which is then converted to butyryl-CoA by the butyryl-CoA dehydrogenase/electron-transferring flavoprotein complex (Bcd-EtfAB) .[2][9]
Data Presentation: Microbial Crotonyl-CoA Synthesis Pathways
| Pathway | Precursor(s) | Key Enzymes | Representative Bacterial Genera |
| Acetyl-CoA | Carbohydrates (via Acetyl-CoA) | Thiolase (Thl), β-hydroxybutyryl-CoA dehydrogenase (Hbd), Crotonase (Crt) | Faecalibacterium, Roseburia, Anaerostipes, Coprococcus |
| Glutarate | Lysine, Tryptophan (via Glutarate) | Glutaconate-CoA transferase (Gct), 2-hydroxyglutaryl-CoA dehydratase (HgdABC), Glutaconyl-CoA decarboxylase (GcdABC) | Fusobacterium, Acidaminococcus |
| Lysine | L-Lysine | Lysine aminomutases (KamA, KamDE), 3,5-diaminohexanoate (B231605) dehydrogenase (Kdd), 3-aminobutyryl-CoA ammonia lyase (Kal) | Fusobacterium nucleatum |
| 4-Aminobutyrate/ Succinate | Glutamate (via GABA/Succinate) | 4-hydroxybutyrate dehydrogenase (AbfH), Butyryl-CoA:4-hydroxybutyrate CoA transferase (4Hbt), 4-hydroxybutyryl-CoA dehydratase (AbfD) | Clostridium aminobutyricum |
Note: This table summarizes the key components of the pathways as described in the literature.[2][4][5][6]
Visualization: Microbial Crotonyl-CoA Synthesis
Caption: Microbial pathways from dietary precursors converge on crotonyl-CoA.
Host Cell Uptake and Conversion to trans-Crotonyl-CoA
Crotonate produced by the gut microbiota can be absorbed by host intestinal epithelial cells.[10] This process is facilitated by transporters such as monocarboxylate transporter 1 (MCT-1) and sodium-coupled monocarboxylate transporter 1 (SMCT-1).[10] Once inside the cell, crotonate is converted back to crotonyl-CoA.[7]
For years, this activation was thought to be mediated by Acyl-CoA synthetase short-chain family member 2 (ACSS2).[7][10] However, recent in vitro studies have questioned this, suggesting ACSS2 may not be capable of generating detectable levels of crotonyl-CoA from crotonate.[7] This indicates that other cellular acyl-CoA synthetases may be responsible for this critical conversion, a subject of ongoing investigation.
The resulting intracellular pool of trans-Crotonyl-CoA serves as the primary substrate for a novel and important post-translational modification: lysine crotonylation (Kcr).[7][11] This epigenetic mark, found on both histone and non-histone proteins, is associated with active gene transcription and plays a significant role in regulating diverse cellular functions.[8][12] The gut microbiota is a key driver of this process, as depleting the microbiota leads to a global reduction in histone crotonylation in the colon.[13]
Data Presentation: Host Cell Crotonate Utilization
| Process | Key Components | Cellular Location | Function |
| Uptake | MCT-1, SMCT-1 | Apical membrane of colonocytes | Transport of crotonate from gut lumen into the cell |
| Activation | Acyl-CoA Synthetases (e.g., ACSS2 - debated) | Cytoplasm, Nucleus | Conversion of crotonate to crotonyl-CoA |
| Utilization | p300/CBP Histone Acetyltransferases | Nucleus | Transfer of crotonyl group from crotonyl-CoA to lysine residues on histones |
| Removal | Class I HDACs (HDAC1, 2, 3) | Nucleus | Removal of crotonyl groups from histones (decrotonylation) |
Note: This table summarizes the key host proteins involved in crotonate metabolism and its epigenetic effects.[7][10][13][14]
Visualization: Host Cell Crotonate Signaling
Caption: Host cell uptake and conversion of crotonate to regulate gene expression.
Experimental Protocols
Studying the microbial production of crotonate and its effects on the host requires a multi-faceted approach combining microbiology, cell biology, and advanced analytical techniques.
Protocol 1: In Vitro Fermentation to Quantify Microbial Crotonate Production
-
Objective: To measure the production of crotonate and other SCFAs by a complex microbial community or a specific bacterial isolate.
-
Methodology:
-
Inoculum Preparation: Use fresh fecal samples from healthy donors to create a fecal slurry (e.g., 10% w/v in anaerobic phosphate-buffered saline) to represent a complex community, or use a pure culture of a target bacterium.
-
Fermentation System: Employ an anaerobic batch culture system. Prepare a basal medium containing a specific fiber or substrate of interest (e.g., inulin, pectin).
-
Incubation: Inoculate the medium with the prepared inoculum inside an anaerobic chamber. Incubate at 37°C for a defined period (e.g., 24-48 hours).
-
Sample Collection: Collect supernatant at various time points. Immediately stop enzymatic activity by adding acid (e.g., perchloric acid) and centrifuging to remove bacterial cells and proteins.
-
SCFA Analysis: Analyze the supernatant using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with appropriate derivatization to quantify crotonate, butyrate, acetate, and propionate concentrations.
-
Reference: General methodologies for in vitro gut fermentation are well-established.[15]
-
Protocol 2: Stable Isotope Tracing of Crotonate Metabolism in Colonocytes
-
Objective: To trace the conversion of extracellular crotonate to intracellular trans-Crotonyl-CoA and its incorporation into histone marks.
-
Methodology:
-
Cell Culture: Culture human colonocyte cell lines (e.g., Caco-2 or NCM460) to confluence.
-
Isotope Labeling: Replace the standard culture medium with a medium supplemented with a stable isotope-labeled crotonate (e.g., [¹³C₄]-crotonate) for a specified duration (e.g., 0, 2, 6, 12 hours).
-
Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and perform a metabolite extraction using a cold solvent system (e.g., 80% methanol).
-
Acyl-CoA Analysis: Analyze the cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify labeled and unlabeled crotonyl-CoA and other acyl-CoA species.
-
Histone Extraction: Isolate histones from parallel cell cultures using acid extraction protocols.
-
Crotonylation Analysis: Analyze the extracted histones via LC-MS/MS to detect the incorporation of the ¹³C₄-crotonyl moiety onto lysine residues or via Western blot using an anti-crotonyl-lysine antibody.
-
Reference: Similar stable isotope tracing methods are standard for metabolic flux analysis.[16]
-
Visualization: General Experimental Workflow
References
- 1. Gut microbiota - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Genomic reconstruction of short-chain fatty acid production by the human gut microbiota [frontiersin.org]
- 3. Butyrate in microbiome abates a host of ills, studies find - UW Medicine | Newsroom [newsroom.uw.edu]
- 4. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin Biosynthesis by Human Gut Butyrate-Producing Bacteria and Cross-Feeding in Synthetic Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current Methods for Studying the Human Microbiome - Environmental Chemicals, the Human Microbiome, and Health Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Crossroads of Metabolism and Epigenetics: An In-depth Technical Guide to the Substrate Specificity of Enzymes Utilizing trans-Crotonyl CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-Crotonyl CoA, a short-chain unsaturated acyl-CoA, stands at a critical intersection of cellular metabolism and epigenetic regulation. Primarily known as an intermediate in the β-oxidation of fatty acids and the catabolism of lysine (B10760008) and tryptophan, its role has expanded significantly with the discovery of protein crotonylation, a dynamic post-translational modification (PTM) influencing gene expression.[1][2][3][4] The availability and utilization of this compound by various enzymes are thus pivotal in controlling cellular processes, making these enzymes attractive targets for therapeutic intervention in a range of diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive exploration of the substrate specificity of key enzymes that utilize this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways.
Enzymatic Landscape of this compound Utilization
The cellular functions of this compound are mediated by a diverse set of enzymes that either metabolize it as part of core metabolic pathways or utilize it as a donor for post-translational modifications. Understanding the substrate specificity of these enzymes is crucial for elucidating their biological roles and for the development of targeted therapeutics.
Enoyl-CoA Hydratase (Crotonase)
Enoyl-CoA hydratase, commonly known as crotonase, is a key enzyme in the β-oxidation pathway that catalyzes the hydration of trans-2-enoyl-CoA thioesters to L-3-hydroxyacyl-CoA.[5] Its substrate specificity is a critical determinant of the rate at which different fatty acids are metabolized.
Quantitative Data on Substrate Specificity:
The kinetic parameters of enoyl-CoA hydratases for various acyl-CoA substrates reveal a preference for shorter chain lengths, with this compound being a highly favored substrate.
| Substrate (trans-2-enoyl-CoA) | Enzyme Source | Km (µM) | Vmax (U/mg) | Specificity Constant (kcat/Km) | Reference |
| Crotonyl-CoA (C4) | Aeromonas caviae | 29 | 6.2 x 10³ | High | [6] |
| 2-Pentenoyl-CoA (C5) | Aeromonas caviae | 36 | 2.8 x 10³ | Moderate | [6] |
| 2-Hexenoyl-CoA (C6) | Aeromonas caviae | - | 1.8 x 10³ | Moderate | [6] |
| 2-Octenoyl-CoA (C8) | Aeromonas caviae | - | Low | Low | [6] |
Note: The Vmax values for the Aeromonas caviae enoyl-CoA hydratase clearly demonstrate a decrease in activity with increasing carbon chain length of the substrate.[6]
Acyl-CoA Dehydrogenases
Acyl-CoA dehydrogenases are a family of flavoenzymes that catalyze the α,β-dehydrogenation of acyl-CoA thioesters, a critical step in fatty acid β-oxidation. The substrate specificity of these enzymes varies with chain length (short, medium, long, and very long-chain acyl-CoA dehydrogenases). Butyryl-CoA dehydrogenase, a short-chain acyl-CoA dehydrogenase, is responsible for the conversion of butyryl-CoA to crotonyl-CoA.[4] The reverse reaction, the reduction of crotonyl-CoA to butyryl-CoA, is also a key metabolic step.[7]
Quantitative Data on Substrate Specificity:
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Butyryl-CoA Dehydrogenase (Megasphaera elsdenii) | Butyryl-CoA | ~100 | - | - | [8] |
| General Acyl-CoA Dehydrogenase (Pig Kidney) | Butyryl-CoA | - | - | - | [7] |
Note: The kinetics of acyl-CoA dehydrogenases are complex and can be influenced by the formation of charge-transfer complexes with their substrates.[7]
Crotonyl-CoA Carboxylase/Reductase (CCR)
A key enzyme in the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation in some bacteria, CCR catalyzes the reductive carboxylation of this compound to (2S)-ethylmalonyl-CoA.[9] This enzyme also exhibits reductase activity, converting crotonyl-CoA to butyryl-CoA in the absence of CO₂.[9]
Quantitative Data on Substrate Specificity:
| Substrate | Enzyme Source | Relative Specific Activity | Product | Reference |
| Crotonyl-CoA | Rhodobacter sphaeroides | 100% | Ethylmalonyl-CoA | [9] |
| Acryloyl-CoA | Rhodobacter sphaeroides | 40% | Methylmalonyl-CoA | [9] |
| Crotonyl-CoA (in absence of CO₂) | Rhodobacter sphaeroides | 10% | Butyryl-CoA | [9] |
Histone Crotonyltransferases (Writers)
The discovery of histone crotonylation revealed a new class of enzymes that utilize this compound as a donor molecule. While no dedicated histone crotonyltransferases have been identified, several known histone acetyltransferases (HATs) have been shown to possess this activity.[6] The most prominent of these is p300/CBP.[10][11][12][13]
Note on Specificity: p300/CBP can utilize both acetyl-CoA and crotonyl-CoA, and the relative levels of histone acetylation versus crotonylation can be influenced by the intracellular concentrations of these two acyl-CoAs.[14]
Experimental Protocols
Accurate determination of the kinetic parameters and substrate specificity of enzymes utilizing this compound requires robust and reliable experimental protocols.
Continuous Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase)
This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.
Materials:
-
Purified enoyl-CoA hydratase
-
This compound and other trans-2-enoyl-CoA substrates
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 263 nm
Procedure:
-
Prepare a stock solution of the Tris-HCl buffer.
-
Prepare stock solutions of the acyl-CoA substrates in the buffer. Determine the exact concentration of the stock solutions spectrophotometrically using the appropriate extinction coefficients.
-
Set the spectrophotometer to 263 nm and equilibrate the cuvette containing the buffer and substrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, known amount of the purified enzyme to the cuvette.
-
Immediately start recording the decrease in absorbance at 263 nm over time.
-
The initial rate of the reaction (v₀) is the slope of the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying concentrations of the substrate to determine Km and Vmax using Michaelis-Menten kinetics.
-
To determine substrate specificity, repeat the entire procedure with different acyl-CoA substrates.
HPLC-Based Assay for Acyl-CoA Processing Enzymes
This method is particularly useful for reactions that do not have a convenient spectrophotometric signature or for analyzing reactions with multiple substrates or products.[15]
Materials:
-
Purified enzyme (e.g., acyl-CoA dehydrogenase, CCR)
-
This compound and other relevant acyl-CoA substrates and products
-
Reaction buffer appropriate for the enzyme
-
Quenching solution (e.g., acid or organic solvent)
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Enzyme Reaction:
-
Set up reaction mixtures containing the buffer, substrate(s), and any necessary cofactors.
-
Equilibrate the reaction mixtures to the desired temperature.
-
Initiate the reaction by adding the enzyme.
-
At specific time points, quench the reaction by adding the quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute the acyl-CoA species using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).[16]
-
Monitor the elution of the different acyl-CoA species by their absorbance at 260 nm.
-
Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to those of known standards.
-
-
Data Analysis:
-
Calculate the amount of product formed or substrate consumed over time to determine the reaction rate.
-
Perform kinetic analysis by varying the substrate concentrations.
-
In Vitro Histone Crotonylation Assay
This assay is used to determine the activity of histone crotonyltransferases like p300.
Materials:
-
Recombinant p300 enzyme
-
Histone H3 protein or peptides
-
This compound
-
Reaction buffer (e.g., Tris-HCl with DTT and protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-crotonyl-lysine antibody
Procedure:
-
Set up reaction mixtures containing histones, p300, and reaction buffer.
-
Initiate the reaction by adding this compound.
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-crotonyl-lysine antibody to detect crotonylated histones.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the results.
Signaling Pathways and Logical Relationships
The enzymatic utilization of this compound is embedded in complex metabolic and signaling networks. Visualizing these pathways is essential for understanding the broader biological context.
Metabolic Production of this compound
This compound is primarily produced through two major metabolic pathways: fatty acid β-oxidation and the degradation of the amino acids lysine and tryptophan.[1][4]
Caption: Metabolic pathways leading to the production of this compound.
The Histone Crotonylation Signaling Cascade
The availability of this compound directly influences the epigenetic landscape of the cell through histone crotonylation. This process is dynamically regulated by "writer," "eraser," and "reader" proteins.[6][17]
Caption: The histone crotonylation signaling cascade.
Experimental Workflow for Substrate Specificity Analysis
A logical workflow for determining the substrate specificity of an enzyme that utilizes this compound involves a combination of enzymatic assays and analytical techniques.
Caption: Workflow for determining enzyme substrate specificity.
Conclusion and Future Directions
The study of enzymes that utilize this compound is a rapidly evolving field with significant implications for both basic research and drug development. The substrate specificities of these enzymes dictate the flow of this critical metabolite through pathways that influence cellular energy homeostasis and epigenetic programming. While significant progress has been made in identifying the key enzymatic players, further research is needed to fully elucidate the kinetic and regulatory mechanisms that govern their activity. In particular, the development of specific inhibitors for enzymes involved in the production and utilization of this compound holds great promise for the development of novel therapeutic strategies for a variety of human diseases. This guide provides a foundational understanding of the current state of knowledge and the experimental approaches necessary to advance this exciting area of research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regulation of the butyryl-CoA dehydrogenase by substrate and product binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. A continuous spectrophotometric method for the determination of diphenolase activity of tyrosinase using 3,4-dihydroxymandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation-reduction of general acyl-CoA dehydrogenase by the butyryl-CoA/crotonyl-CoA couple. A new investigation of the rapid reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyryl-CoA dehydrogenase from Megasphaera elsdenii. Specificity of the catalytic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. P300 regulates histone crotonylation and preimplantation embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Whitepaper: Identification of Novel Proteins Interacting with trans-Crotonyl CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trans-Crotonyl CoA is a critical intermediate in fatty acid and amino acid metabolism.[1] Beyond its metabolic roles, it serves as the donor molecule for protein crotonylation, a post-translational modification (PTM) that plays a significant role in regulating gene expression and other cellular processes.[2][3][4] The enzymes that write, erase, and read this modification are key regulators of cellular function, and their dysregulation is implicated in various diseases, including cancer.[2][5] Identifying the full spectrum of proteins that directly bind to this compound or are substrates for crotonylation is crucial for understanding its biological impact and for developing novel therapeutic strategies. This technical guide provides an in-depth overview of the current methodologies used to discover and characterize these novel protein interactions, complete with detailed experimental protocols and data presentation strategies.
The Landscape of this compound Interactors
Proteins that interact with this compound can be broadly categorized into several classes. Understanding these known interactions provides a foundation for the discovery of novel partners.
-
Metabolic Enzymes: A host of enzymes use this compound as a substrate or produce it as a product. These are integral to metabolic pathways such as the catabolism of lysine (B10760008) and tryptophan and fatty acid β-oxidation.[1][6][7]
-
Crotonyltransferases (Writers): These enzymes catalyze the transfer of the crotonyl group from this compound to the ε-amino group of lysine residues on substrate proteins. The most prominent examples are the acetyltransferases p300 and CBP, which exhibit crotonyltransferase activity.[4][6]
-
Decrotonylases (Erasers): This class of enzymes removes the crotonyl modification. Certain histone deacetylases (HDACs) and Sirtuins (SIRTs) have been shown to possess decrotonylase activity.[8][9]
-
Crotonyl-Lysine Binding Proteins (Readers): These proteins specifically recognize and bind to crotonylated lysine residues, translating the modification into a functional cellular outcome. Proteins containing a YEATS domain, for example, have been identified as readers of histone crotonylation.[9]
Signaling and Metabolic Pathways
The generation and utilization of this compound are tightly linked to the cell's metabolic state, directly influencing epigenetic regulation through histone crotonylation.
Caption: Metabolic pathways of this compound synthesis and its role in protein crotonylation.
Methodologies for Identifying Novel Interactors
A variety of powerful techniques, primarily based on chemical proteomics and mass spectrometry, are employed to identify novel proteins that are either crotonylated or bind directly to this compound.
Affinity-Based Proteomic Approaches
These methods utilize an affinity reagent—such as an antibody or a chemical probe—to enrich for interacting proteins from complex cellular lysates, which are then identified by mass spectrometry (MS).
This is the most common method for identifying crotonylation sites on a proteome-wide scale. It relies on high-quality antibodies that specifically recognize the crotonyl-lysine modification.[2][3]
References
- 1. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 3. Crotonylation Analysis Services | LC-MS/MS Proteomics Experts - Creative Proteomics [creative-proteomics.com]
- 4. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein lysine crotonylation: past, present, perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinase-insight.com [kinase-insight.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of trans-Crotonyl CoA by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, particularly those studying fatty acid metabolism, amino acid catabolism, and post-translational modifications.
Introduction
Trans-Crotonyl Coenzyme A (trans-Crotonyl CoA) is a pivotal intermediate in several key metabolic pathways, including the β-oxidation of fatty acids and the catabolism of the amino acids lysine (B10760008) and tryptophan.[1][2] It is generated in the mitochondria from the oxidation of butyryl-CoA or the oxidative decarboxylation of glutaryl-CoA.[3] Recent discoveries have highlighted a novel role for crotonyl-CoA as the donor for protein crotonylation, a dynamic post-translational modification that influences gene expression.[3] Given its central role in metabolism and epigenetics, the accurate quantification of trans-crotonyl-CoA in biological samples is crucial for understanding cellular physiology and disease states.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of acyl-CoAs due to its high sensitivity, specificity, and robustness.[4][5][6] This application note provides a detailed protocol for the extraction and quantification of trans-crotonyl-CoA from biological matrices using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
The method involves the extraction of short-chain acyl-CoAs from a biological sample using a protein precipitation-based approach. 5-Sulfosalicylic acid (SSA) is utilized for deproteinization, a method that often does not require subsequent solid-phase extraction (SPE) cleanup, thereby improving the recovery of target analytes.[7] An internal standard is added during the extraction to account for sample loss and matrix effects. The extracted sample is then injected into a reverse-phase liquid chromatography system for separation. The analyte is detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring a specific precursor-to-product ion transition (MRM) for trans-crotonyl-CoA and comparing its response to a calibration curve generated from known standards. The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, which provides high specificity for the assay.[6][7]
Experimental Protocols
1. Materials and Reagents
-
This compound lithium salt (or other suitable salt)
-
Stable isotope-labeled crotonyl-CoA (e.g., [¹³C₄]-Crotonyl CoA) or a structural analog (e.g., valeryl-CoA) as an internal standard (IS)
-
5-Sulfosalicylic acid (SSA) dihydrate
-
LC-MS grade water, acetonitrile, and formic acid
-
Ammonium formate
-
Biological matrix (e.g., cell pellets, tissue homogenates)
2. Sample Preparation (SSA Extraction) This protocol is adapted from methods developed for short-chain acyl-CoA analysis.[7][8]
-
Prepare the extraction buffer: 2.5% (w/v) SSA in water containing the internal standard at a known concentration (e.g., 1 µM).
-
For cell pellets, place the tube on wet ice and add 200 µL of ice-cold extraction buffer.
-
For tissue, homogenize the pre-weighed tissue (~5 mg) in an appropriate volume of ice-cold extraction buffer.
-
Vortex the samples thoroughly for 30 seconds.
-
Incubate the samples on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 18,000 x g for 15 minutes at 4°C.[8]
-
Carefully collect the supernatant and transfer it to a clean LC-MS vial for analysis.
3. LC-MS/MS System and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | Phenomenex Kinetex C18 (or equivalent), 2.6 µm, 150 mm x 2.1 mm[8] |
| Mobile Phase A | 100 mM Ammonium Formate, pH 5.0, in 98:2 Water:Acetonitrile[6] |
| Mobile Phase B | 100 mM Ammonium Formate, pH 5.0, in 2:98 Water:Acetonitrile[6] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 42°C[6] |
| Injection Volume | 5 - 40 µL |
| Gradient | Start at 2% B, hold for 2 min; ramp to 98% B over 10 min; hold for 3 min; return to 2% B and re-equilibrate for 5 min. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 836.2 | 330.1 | Quantification ([M-507+H]⁺) | Optimized (e.g., 30-40) |
| This compound | 836.2 | 428.1 | Confirmation | Optimized (e.g., 25-35) |
| Internal Standard | Analyte-specific | Analyte-specific | Quantification | Optimized |
Note: The exact m/z values may vary slightly depending on instrument calibration. Collision energies must be optimized for the specific instrument to maximize signal intensity. The positive ion mode is generally more sensitive for short-chain acyl-CoAs.[5][7]
4. Standard Curve Preparation
-
Prepare a stock solution of this compound (e.g., 1 mM) in water.
-
Perform serial dilutions of the stock solution in the extraction buffer (2.5% SSA) to create a series of calibration standards ranging from low nM to high µM concentrations.
-
Ensure each calibration standard contains the same concentration of the internal standard as the samples.
-
Analyze the calibration standards using the LC-MS/MS method.
5. Data Analysis
-
Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the standards.
-
Apply a linear regression model with 1/x weighting to the calibration curve.[7][8]
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Method Performance and Validation
The performance of the LC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision. The following table presents typical performance data for short-chain acyl-CoA analysis from published literature.
Table 4: Summary of Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [6] |
| Lower Limit of Quantification (LLOQ) | 2 - 133 nM | [6] |
| Accuracy (% Recovery) | 80 - 114% | [6] |
| Intra-day Precision (%RSD) | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% |[4] |
Visualizations
Metabolic Context of this compound
The diagram below illustrates the central position of this compound in major metabolic pathways.
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample collection to final data analysis.
References
- 1. Crotonoyl-CoA [morf-db.org]
- 2. Human Metabolome Database: Showing metabocard for Crotonoyl-CoA (HMDB0002009) [hmdb.ca]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: HPLC-Based Analysis of trans-Crotonyl CoA
Application Notes: Genome-wide Mapping of Histone Crotonylation Sites using ChIP-seq
Introduction
Histone crotonylation (Kcr) is a recently identified, evolutionarily conserved post-translational modification (PTM) found on lysine (B10760008) residues of histone proteins.[1][2] This modification is functionally distinct from the well-studied histone acetylation and plays a crucial role in epigenetic regulation of gene expression.[3][4] Histone crotonylation is dynamically regulated by the intracellular concentration of crotonyl-CoA, a metabolic intermediate, linking cellular metabolism directly to chromatin states and gene regulation.[5][6]
The addition of crotonyl groups is catalyzed by "writers" such as the histone acetyltransferases (HATs) p300/CBP and MOF.[5][6] This mark is removed by "erasers," which include class I histone deacetylases (HDACs) and some sirtuins (SIRT1, 2, 3).[4][6] Specific "reader" proteins, containing domains like YEATS, recognize crotonylated lysines and translate this epigenetic mark into downstream biological functions.[3][6] Histone crotonylation is predominantly associated with active chromatin regions, such as promoters and enhancers, and has been implicated in diverse biological processes including signal-dependent gene activation, spermatogenesis, and the maintenance of stem-cell renewal.[4][7][8]
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful and widely used method for mapping the genome-wide distribution of histone modifications.[9][10][11] This technique allows for the precise identification of genomic regions enriched with histone crotonylation, providing critical insights into its role in transcriptional regulation and its association with various physiological and pathological states.
These application notes provide a comprehensive protocol for performing histone crotonylation ChIP-seq, from cell preparation to data analysis, tailored for researchers, scientists, and drug development professionals.
Quantitative Data & Experimental Parameters
Successful ChIP-seq experiments depend on careful optimization of several key parameters. The following tables provide recommended starting points and ranges for critical components of a histone crotonylation ChIP-seq experiment.
Table 1: Recommended Antibody and Chromatin Concentrations
| Parameter | Recommendation | Notes |
| Cell Number per IP | 1–10 million cells | Start with 4-5 million cells. Less abundant marks may require more cells.[12] |
| Chromatin Amount per IP | 10–25 µg | Corresponds to the recommended cell number. |
| Anti-Kcr Antibody | 2–5 µg per 1x10⁶ cells | Titrate antibody to determine the optimal concentration for your specific cell type and experimental conditions.[13] |
| Specific Antibody Example | Crotonyl-Histone H3 (Lys18) | For optimal results, use 10 µL of antibody per 10 µg of chromatin (approx. 4x10⁶ cells).[5][14] |
| Input Control | 1-2% of total chromatin | Processed alongside the ChIP samples to account for background and shearing bias. |
Table 2: Sequencing Depth and Data Analysis Parameters
| Parameter | Recommendation | Notes |
| Sequencing Read Type | Single-End (SE) or Paired-End (PE) | SE50 is often sufficient. Longer reads (e.g., PE150) can improve mappability.[12][15] |
| Sequencing Depth | >20 million mapped reads per sample | Histone modifications can be broad; a depth of 40-50 million reads is recommended for mammalian genomes to ensure adequate coverage.[16][17] |
| Replicates | Minimum of two biological replicates | Essential for assessing reproducibility and performing statistical analysis.[11][18] |
| Alignment Tool | Bowtie2, BWA | Align reads to the appropriate reference genome.[19] |
| Peak Calling Software | MACS2 | Use the --broad flag for potentially diffuse histone marks. Compare ChIP samples against input controls.[20] |
| False Discovery Rate (FDR) | < 0.01 to 0.05 | A common statistical cutoff for identifying significant peaks.[21] |
| Library Complexity (ENCODE) | NRF > 0.9, PBC1 > 0.9, PBC2 > 10 | Metrics to ensure the library is diverse and not overly amplified.[18][22] |
Experimental Workflow for Histone Crotonylation ChIP-seq
The diagram below outlines the major steps involved in the ChIP-seq protocol for mapping histone crotonylation sites.
Caption: ChIP-seq workflow for histone crotonylation mapping.
Detailed Experimental Protocols
This protocol is a generalized procedure and may require optimization for specific cell types and antibodies.
1. Cell Preparation and Cross-linking
-
Culture cells to approximately 80-90% confluency. For a standard ChIP experiment, aim for 1-10 million cells per immunoprecipitation.[12]
-
For adherent cells, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. For suspension cells, pellet the cells first and resuspend in PBS with 1% formaldehyde.[9][23]
-
Incubate for 8-10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Scrape/collect the cells, wash twice with ice-cold PBS, and pellet by centrifugation. The cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.[23]
2. Chromatin Preparation and Shearing
-
Resuspend the cell pellet in a lysis buffer (containing protease inhibitors) and incubate on ice to lyse the cell membrane.
-
Pellet the nuclei and resuspend in a nuclear lysis/shearing buffer.
-
Shear the chromatin to an average size of 150-300 bp using a sonicator. Optimization of sonication conditions (power, duration, cycles) is critical for achieving the correct fragment size.[12]
-
After sonication, centrifuge the samples to pellet cellular debris. The supernatant contains the soluble chromatin.
-
Take a small aliquot (1-2%) of the chromatin to serve as the "input" control. This sample will be processed in parallel from the reverse cross-linking step onwards.
3. Immunoprecipitation (IP)
-
Dilute the chromatin in ChIP dilution buffer.
-
Add the specific anti-crotonyl-histone antibody (e.g., anti-H3K18cr) and incubate overnight at 4°C on a rotator. The optimal antibody amount should be determined by titration.[5][13]
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.
4. Washing and Elution
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[19] These stringent washes are crucial for reducing background signal.[9]
-
After the final wash, elute the protein-DNA complexes from the beads by incubating with an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃) at 65°C.[19]
5. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted ChIP samples and the input control to a final concentration of ~200 mM.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.
-
Treat the samples with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Elute the final DNA in a low-salt buffer or nuclease-free water.
6. Library Preparation and Sequencing
-
Quantify the purified ChIP and input DNA. Typically, 5-10 ng of DNA is used for library construction.[17]
-
Prepare sequencing libraries using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit).[24] This involves:
-
End Repair and A-tailing: Blunt-ending the DNA fragments and adding a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligating sequencing adapters to the DNA fragments.
-
PCR Amplification: Amplifying the adapter-ligated library for a minimal number of cycles to avoid PCR bias.
-
-
Perform size selection to remove adapter dimers and ensure the library is within the desired size range for sequencing.
-
Quantify the final library and assess its quality.
-
Sequence the libraries on a high-throughput sequencing platform, aiming for at least 20-40 million reads per sample.[16][22]
7. Bioinformatic Data Analysis
The following workflow outlines the key steps for analyzing histone crotonylation ChIP-seq data.
Signaling and Regulatory Pathway of Histone Crotonylation
Histone crotonylation is tightly linked to cellular metabolism, where the availability of crotonyl-CoA dictates the modification landscape. This pathway illustrates the key enzymatic regulators ("writers," "erasers") and effector proteins ("readers") that govern the function of this epigenetic mark.
Caption: Regulation and function of histone crotonylation.
References
- 1. PTM BIO [ptmbio.com]
- 2. Histone and Modified Histone Antibodies | Diagenode [diagenode.com]
- 3. researchgate.net [researchgate.net]
- 4. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epicypher.com [epicypher.com]
- 14. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody (#69465) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. cd-genomics.com [cd-genomics.com]
- 16. CHiP-seq considerations – NGS Analysis [learn.gencore.bio.nyu.edu]
- 17. learn.cellsignal.com [learn.cellsignal.com]
- 18. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 19. Histone H3 Lysine 27 Crotonylation Mediates Gene Transcriptional Repression in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multi-omic analysis of gametogenesis reveals a novel signature at the promoters and distal enhancers of active genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epigenie.com [epigenie.com]
- 22. Histone ChIP-seq Data Standards and Processing Pipeline (ENCODE 4) – ENCODE [encodeproject.org]
- 23. bosterbio.com [bosterbio.com]
- 24. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis of trans-Crotonyl-CoA Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-Crotonyl-CoA is a pivotal intermediate in several key metabolic pathways, including the β-oxidation of fatty acids and the catabolism of the amino acids L-lysine and L-tryptophan. The metabolic flux through these pathways, which dictates the rate of production and consumption of trans-Crotonyl-CoA, is critical for cellular energy homeostasis and the synthesis of essential biomolecules. Dysregulation of these pathways has been implicated in various metabolic disorders and is an area of growing interest in drug development.
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By employing stable isotope tracers, such as ¹³C-labeled substrates, researchers can track the flow of atoms through a metabolic network and elucidate the contributions of different pathways to the production of specific metabolites. This application note provides a detailed overview and experimental protocols for conducting MFA of trans-Crotonyl-CoA pathways.
Key Metabolic Pathways Involving trans-Crotonyl-CoA
Trans-Crotonyl-CoA is primarily generated and consumed through the following pathways:
-
Fatty Acid β-Oxidation: A major catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH. Trans-Crotonyl-CoA is an intermediate in the oxidation of even-chain fatty acids.
-
L-Lysine Degradation: In one of the primary pathways of lysine (B10760008) catabolism, L-lysine is converted through a series of reactions to glutaryl-CoA, which is then oxidatively decarboxylated to trans-Crotonyl-CoA by glutaryl-CoA dehydrogenase.[1][2]
-
L-Tryptophan Degradation: A branch of the tryptophan degradation pathway also leads to the formation of glutaryl-CoA, which subsequently yields trans-Crotonyl-CoA.[3][4]
The convergence of these pathways on trans-Crotonyl-CoA highlights its importance as a central metabolic node.
Data Presentation: Quantitative Flux Data
Direct quantitative flux data for the specific reactions involving trans-Crotonyl-CoA are not extensively reported in the literature. However, metabolic flux analysis of related pathways provides valuable context. The following table summarizes representative flux data from studies on fatty acid and amino acid metabolism, illustrating the rates at which precursors to trans-Crotonyl-CoA are metabolized. These values are typically expressed as a percentage of a major uptake flux (e.g., glucose uptake rate) or in absolute units (e.g., nmol/10⁶ cells/h).
| Metabolic Pathway | Reaction/Flux Measured | Organism/Cell Type | Flux Value (Relative to Glucose Uptake = 100) | Reference |
| Fatty Acid Synthesis | Cytosolic Acetyl-CoA from Citrate | Saccharomyces cerevisiae | 15.6 ± 1.2 | [5] |
| Fatty Acid Oxidation | Mitochondrial β-oxidation | Proliferating vs. Oxidative Cells | Robust in both, with distinct downstream TCA engagement | [6] |
| Lysine Metabolism | Lysine uptake for catabolism | Glioblastoma Stem Cells | Increased conversion to acetyl-CoA compared to differentiated cells | [2] |
| Tryptophan Metabolism | Flux through Kynurenine Pathway | Human Liver Model | Control distributed among several enzymes | [3] |
Note: The presented flux values are context-dependent and can vary significantly with the organism, cell type, and environmental conditions.
Experimental Protocols for ¹³C-Metabolic Flux Analysis
The following protocols provide a detailed methodology for conducting ¹³C-MFA to investigate trans-Crotonyl-CoA pathways.
Protocol 1: ¹³C-Isotope Labeling of Acyl-CoAs
Objective: To label the acyl-CoA pool, including trans-Crotonyl-CoA, using stable isotope tracers for MFA.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
¹³C-labeled substrates (e.g., [U-¹³C]-glucose, [U-¹³C]-lysine, [U-¹³C]-fatty acids)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and allow them to reach the desired confluency (typically mid-exponential growth phase).
-
Tracer Introduction:
-
For steady-state labeling, replace the standard culture medium with a medium containing the ¹³C-labeled tracer. The choice of tracer will depend on the pathway of interest. For example, to trace fatty acid oxidation, use a ¹³C-labeled fatty acid. To trace lysine degradation, use [U-¹³C]-lysine.
-
The concentration of the tracer should be sufficient to ensure significant incorporation into the metabolite pools.
-
-
Incubation: Incubate the cells with the labeled medium for a duration sufficient to achieve isotopic steady-state. This time can vary from hours to days depending on the cell type and the turnover rate of the metabolite pool. It is recommended to perform a time-course experiment to determine the optimal labeling duration.
-
Monitoring Cell Growth: Monitor cell growth and viability during the labeling experiment to ensure that the tracer is not toxic and that the cells remain in a pseudo-steady state.
Protocol 2: Quenching and Extraction of Acyl-CoAs
Objective: To rapidly halt metabolic activity and efficiently extract acyl-CoAs from cells.
Materials:
-
Labeled cell cultures
-
Cold (-80°C) 80:20 methanol:water solution
-
Cold phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge capable of reaching -9°C
Procedure:
-
Quenching:
-
Aspirate the labeling medium from the culture vessel.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add the cold methanol:water solution to the cells to quench all enzymatic activity.
-
-
Cell Lysis and Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the suspension vigorously to ensure complete cell lysis and extraction of metabolites.
-
Incubate the samples at -20°C for at least 1 hour to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet the protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs and other metabolites, and transfer it to a new pre-chilled tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating. The dried extracts can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
Objective: To separate and quantify the different acyl-CoA species and determine their mass isotopomer distributions.
Materials:
-
Dried metabolite extracts
-
Acyl-CoA standards (including trans-Crotonyl-CoA)
-
LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer coupled to a UHPLC system)
-
Appropriate LC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)
Procedure:
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent, typically a mixture of water and acetonitrile (B52724) compatible with the LC mobile phase.
-
LC Separation:
-
Inject the reconstituted sample onto the LC system.
-
Use a gradient elution program to separate the different acyl-CoA species based on their hydrophobicity. A typical gradient would start with a low percentage of organic solvent and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.
-
-
MS/MS Detection:
-
The eluent from the LC is directed to the mass spectrometer.
-
Operate the mass spectrometer in a targeted MS/MS mode (e.g., Parallel Reaction Monitoring - PRM) to selectively detect and fragment the acyl-CoA molecules of interest.
-
For each acyl-CoA, monitor the precursor ion (the intact molecule) and specific fragment ions. The fragmentation of acyl-CoAs typically yields a characteristic fragment corresponding to the CoA moiety, which can be used for identification.
-
-
Data Acquisition: Acquire the full scan mass spectra for each acyl-CoA to determine the mass isotopomer distribution (MID), which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
Protocol 4: Computational Flux Analysis
Objective: To calculate the intracellular metabolic fluxes from the measured MIDs and extracellular rates.
Software:
-
Specialized MFA software packages such as INCA, OpenFLUX, or Metran.
Procedure:
-
Metabolic Model Construction: Define a metabolic network model that includes the relevant pathways for trans-Crotonyl-CoA metabolism, including stoichiometry and atom transitions for each reaction.
-
Data Input: Input the experimentally determined MIDs of the targeted metabolites and the measured extracellular fluxes (e.g., uptake rates of labeled substrates and secretion rates of products) into the MFA software.
-
Flux Estimation: The software will then use an iterative algorithm to find the set of metabolic fluxes that best fits the experimental data by minimizing the difference between the measured and simulated MIDs.
-
Statistical Analysis: Perform a statistical analysis (e.g., chi-square test) to assess the goodness-of-fit of the model and calculate the confidence intervals for the estimated fluxes.
-
Flux Visualization: Visualize the calculated fluxes on a metabolic map to facilitate interpretation of the results.
Conclusion
Metabolic flux analysis of trans-Crotonyl-CoA pathways provides a quantitative understanding of the intricate interplay between fatty acid and amino acid metabolism. The protocols outlined in this application note offer a comprehensive guide for researchers to implement ¹³C-MFA to investigate these critical metabolic routes. While direct quantitative flux data for trans-Crotonyl-CoA itself remains an area for future research, the methodologies described here provide the framework to generate such valuable data, which will be instrumental in understanding metabolic diseases and developing novel therapeutic strategies.
References
- 1. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Radiolabeled trans-Crotonyl CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Crotonyl CoA is a key intermediate in cellular metabolism, playing a crucial role in fatty acid oxidation and the biosynthesis of some amino acids. The availability of radiolabeled this compound is essential for a variety of research applications, including enzyme kinetics, metabolic flux analysis, and as a tracer in drug development studies. This document provides detailed application notes and protocols for the enzymatic synthesis of radiolabeled this compound, primarily focusing on the use of a reversed β-oxidation pathway starting from commercially available radiolabeled acetyl-CoA. This method offers a specific and controlled approach to producing high-purity radiolabeled this compound.
Principle of the Method
The enzymatic synthesis of radiolabeled this compound is achieved through a three-step process that reverses the initial steps of the β-oxidation pathway. This method utilizes a sequence of three enzymes to build the four-carbon acyl-CoA from two-carbon acetyl-CoA units. The radiolabel, typically Carbon-14 (¹⁴C), is introduced via the starting material, [¹⁴C]acetyl-CoA.
The three enzymatic reactions are:
-
Condensation: Two molecules of [¹⁴C]acetyl-CoA are condensed to form [¹⁴C]acetoacetyl-CoA. This reaction is catalyzed by thiolase (acetyl-CoA C-acetyltransferase).
-
Reduction: The keto group of [¹⁴C]acetoacetyl-CoA is reduced to a hydroxyl group, forming [¹⁴C]-3-hydroxybutyryl-CoA. This step requires a reducing equivalent, typically NADH, and is catalyzed by 3-hydroxybutyryl-CoA dehydrogenase .
-
Dehydration: A water molecule is removed from [¹⁴C]-3-hydroxybutyryl-CoA to create a double bond, yielding the final product, [¹⁴C]trans-crotonyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (crotonase).
Data Presentation
Table 1: Commercially Available Radiolabeled Precursor
| Compound | Isotope | Specific Activity Range |
| [acetyl-1-¹⁴C] Coenzyme A | ¹⁴C | 40 - 60 mCi/mmol |
Table 2: Enzymes for the Synthesis of Radiolabeled this compound
| Enzyme | EC Number | Function | Source Organism (Example) |
| Thiolase (Acetyl-CoA C-acetyltransferase) | 2.3.1.9 | Condensation of two acetyl-CoA molecules | Zoogloea ramigera |
| 3-Hydroxybutyryl-CoA Dehydrogenase | 1.1.1.157 | Reduction of acetoacetyl-CoA | Clostridium beijerinckii |
| Enoyl-CoA Hydratase (Crotonase) | 4.2.1.17 | Dehydration of 3-hydroxybutyryl-CoA | Bovine liver |
Table 3: Typical Reaction Conditions for Enzymatic Synthesis
| Parameter | Condition |
| pH | 7.5 - 8.5 |
| Temperature | 25 - 37 °C |
| Buffer | 100 mM Tris-HCl or Potassium Phosphate |
| [¹⁴C]acetyl-CoA Concentration | 0.1 - 1 mM |
| NADH Concentration | 0.2 - 2 mM |
| Enzyme Concentrations | 0.1 - 1 U/mL for each enzyme |
| Incubation Time | 1 - 4 hours |
Table 4: HPLC Purification Parameters for [¹⁴C]this compound
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Potassium Phosphate buffer, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1 mL/min |
| Detection (UV) | 260 nm |
| Detection (Radioactivity) | Radio-flow detector or fraction collection followed by liquid scintillation counting |
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of [¹⁴C]this compound
This protocol describes a one-pot reaction where all three enzymes are added to a single reaction mixture.
Materials:
-
[acetyl-1-¹⁴C] Coenzyme A (specific activity 40-60 mCi/mmol)
-
Thiolase (e.g., from Zoogloea ramigera)
-
3-Hydroxybutyryl-CoA Dehydrogenase (e.g., from Clostridium beijerinckii)
-
Enoyl-CoA Hydratase (Crotonase) (e.g., from bovine liver)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium Chloride (MgCl₂) (1 M)
-
Dithiothreitol (DTT) (1 M)
-
Nuclease-free water
Procedure:
-
Prepare the reaction buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Nuclease-free water to a final volume of 1 mL.
-
100 µL of 1 M Tris-HCl, pH 8.0.
-
10 µL of 1 M MgCl₂.
-
1 µL of 1 M DTT.
-
A desired amount of [acetyl-1-¹⁴C] Coenzyme A to a final concentration of 0.5 mM.
-
NADH to a final concentration of 1 mM.
-
-
Add the enzymes to the reaction mixture. The optimal amount of each enzyme should be determined empirically, but a starting point of 0.5 Units of each enzyme per mL of reaction volume is recommended.
-
Thiolase (e.g., 0.5 U)
-
3-Hydroxybutyryl-CoA Dehydrogenase (e.g., 0.5 U)
-
Enoyl-CoA Hydratase (e.g., 0.5 U)
-
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Stop the reaction by adding 100 µL of 10% (v/v) perchloric acid.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for purification by HPLC.
Protocol 2: Purification of [¹⁴C]this compound by HPLC
This protocol describes the purification of the synthesized radiolabeled product using reverse-phase high-performance liquid chromatography.
Materials and Equipment:
-
HPLC system with a UV detector and a radio-flow detector or a fraction collector.
-
C18 reverse-phase column.
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Liquid scintillation cocktail and vials (if using a fraction collector).
-
Liquid scintillation counter.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject the supernatant from the enzymatic reaction (Protocol 1) onto the HPLC column.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Monitor the eluent at 260 nm to detect CoA derivatives.
-
If using a radio-flow detector, monitor the radioactivity signal in real-time. The peak corresponding to [¹⁴C]this compound should be collected.
-
If using a fraction collector, collect fractions (e.g., 0.5 mL per fraction) throughout the run.
-
Add liquid scintillation cocktail to an aliquot of each fraction and count the radioactivity using a liquid scintillation counter.
-
Pool the fractions containing the peak of radioactivity corresponding to [¹⁴C]this compound.
-
The concentration of the purified [¹⁴C]this compound can be determined by measuring its absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹) and its radioactivity.
-
The purified product can be lyophilized and stored at -80°C for long-term use.
Visualizations
Caption: Enzymatic synthesis of [¹⁴C]this compound via a reversed β-oxidation pathway.
Caption: Experimental workflow for the synthesis and purification of radiolabeled this compound.
Application of Click Chemistry for Labeling trans-Crotonyl CoA: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of trans-Crotonyl CoA-modified proteins using click chemistry. This powerful and versatile technique enables the detection, visualization, and enrichment of crotonylated proteins, facilitating a deeper understanding of their roles in various biological processes. These methodologies are critical for researchers in academia and industry, including those involved in drug development, who are interested in studying the impact of this post-translational modification on protein function and cellular signaling.
Introduction to Protein Crotonylation and Click Chemistry Labeling
Protein lysine (B10760008) crotonylation is a dynamic post-translational modification (PTM) where a crotonyl group is transferred from crotonyl-CoA to the ε-amino group of a lysine residue. This modification has been implicated in the regulation of gene expression and various cellular processes.[1] The study of protein crotonylation has been greatly advanced by the application of bioorthogonal chemistry, particularly copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and thiol-ene click chemistry.[2][3]
These methods involve the metabolic incorporation of a chemically tagged crotonate analog, such as an alkyne-functionalized probe ("Cr-alkyne"), into proteins.[2] The incorporated tag can then be selectively reacted with a complementary reporter molecule (e.g., an azide-functionalized fluorophore or biotin) for visualization or affinity purification.[2] This approach offers a powerful alternative to antibody-based methods, providing a direct and specific means to label and identify crotonylated proteins.[1]
Labeling Strategies and Quantitative Analysis
Two primary click chemistry strategies have been employed for labeling crotonylated proteins: CuAAC using alkyne-tagged probes and the thiol-ene reaction.
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This is the most widely used method. It involves metabolically labeling cells with an alkyne-containing crotonate analog. The alkyne tag is then reacted with an azide-containing reporter molecule in the presence of a copper(I) catalyst.[2]
-
Thiol-Ene Radical Addition: This method offers an alternative to CuAAC. It utilizes a thiol-containing probe that reacts with the carbon-carbon double bond of the crotonyl group in the presence of a photoinitiator.[3]
Table 1: Summary of Quantitative Analysis Methods for Crotonylated Proteins
| Analytical Method | Description | Key Findings from Literature |
| In-Gel Fluorescence Densitometry | Labeled proteins are separated by SDS-PAGE, and the fluorescence intensity of the bands is quantified. | Provides semi-quantitative data on the overall level of protein crotonylation. Cr-alkyne probe showed stronger labeling compared to other tested probes.[2] |
| Stable Isotope Dimethyl Labeling LC-MS/MS | Histones from probe-treated and untreated cells are differentially labeled with light and heavy formaldehyde. The peak area ratios of labeled peptides are used to calculate the modification rate. | Enables the quantification of the percentage of metabolic incorporation of the crotonylation probe.[5] |
| Tandem Mass Tag (TMT) Labeling LC-MS/MS | Peptides from different samples are labeled with isobaric tags, allowing for multiplexed relative quantification of crotonylation sites across different conditions. | Used to identify and quantify thousands of lysine crotonylation sites in a single experiment.[4] |
| Label-Free Quantification (LFQ) LC-MS/MS | The signal intensity or spectral counts of peptides are compared across different runs to determine relative abundance. | A common method for the large-scale identification and relative quantification of crotonylated proteins and sites.[3][4] |
Experimental Protocols
Synthesis of an Alkyne-Tagged Crotonic Acid Precursor (4-Pentynoic Acid)
While the precise synthesis protocol for the "Cr-alkyne" probe is not publicly detailed, researchers can synthesize a similar and effective alkyne-functionalized probe precursor, 4-pentynoic acid. This can then be activated (e.g., as an NHS ester) for cell treatment or potentially converted to its CoA thioester.
Materials:
-
Jones' reagent (chromium trioxide in sulfuric acid)
-
Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Saturated brine solution
Procedure:
-
Dissolve 4-pentyn-1-ol (1 mL, 10.7 mmol) in acetone and cool the solution to 0 °C in an ice bath.[4]
-
Slowly add Jones' reagent dropwise with vigorous stirring until the reaction mixture maintains an orange color.[4]
-
Allow the reaction mixture to warm to room temperature and continue adding Jones' reagent dropwise to maintain the orange color.[4]
-
Stir the reaction mixture at room temperature for 1 hour.[4]
-
Quench the reaction by adding water and extract the product several times with diethyl ether.[4]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]
-
Remove the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by flash chromatography on silica gel using a hexane/ether (8:2) eluent to yield 4-pentynoic acid as a colorless oil (yield ~82%).[4]
Metabolic Labeling of Mammalian Cells with an Alkyne Probe
This protocol describes the metabolic incorporation of an alkyne-tagged crotonate analog into cellular proteins.
Materials:
-
HEK293T cells (or other mammalian cell line)
-
DMEM supplemented with 10% FBS
-
Alkyne-tagged crotonate probe (e.g., "Cr-alkyne" or a 4-pentynoic acid derivative)
-
DMSO
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS to 70-80% confluency.
-
Prepare a stock solution of the alkyne-tagged crotonate probe in DMSO.
-
Treat the cells with the desired concentration of the alkyne probe (e.g., 0.5 mM to 5 mM) for a specified time (e.g., 12-24 hours).[2] A vehicle control (DMSO) should be run in parallel.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
The cell lysates containing the alkyne-labeled proteins are now ready for downstream click chemistry reactions.
In-Gel Fluorescence Analysis of Labeled Proteins (CuAAC)
This protocol details the visualization of alkyne-labeled proteins via CuAAC with a fluorescent azide (B81097) reporter.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 3.2)
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA)
-
Tris(2-carboxyethyl)phosphine (TCEP), freshly prepared
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
In a microcentrifuge tube, combine the following for the click reaction master mix:
-
Protein lysate (20-50 µg)
-
Azide-fluorophore (final concentration 25-100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour in the dark.
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully remove the supernatant and wash the pellet with ice-cold methanol.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Enrichment and LC-MS/MS Analysis of Labeled Peptides
This protocol outlines the enrichment of biotin-tagged peptides for identification and quantification by mass spectrometry.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 3.2)
-
Azide-biotin conjugate
-
Click chemistry reagents (as in Protocol 3.3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Streptavidin agarose (B213101) beads
-
Wash buffers (e.g., high salt, low salt, urea)
-
Elution buffer (e.g., formic acid)
-
C18 desalting columns
Procedure:
-
Perform the click chemistry reaction as described in Protocol 3.3, using an azide-biotin conjugate instead of a fluorescent azide.
-
Reduce and alkylate the proteins by adding DTT (final concentration 10 mM) and incubating for 30 minutes at 56°C, followed by IAA (final concentration 20 mM) and incubation for 30 minutes at room temperature in the dark.
-
Digest the proteins with trypsin overnight at 37°C.
-
Incubate the resulting peptide mixture with streptavidin agarose beads for 2-4 hours at 4°C to enrich for biotinylated peptides.
-
Wash the beads sequentially with a series of wash buffers to remove non-specifically bound peptides.
-
Elute the bound peptides from the beads using an acidic elution buffer.
-
Desalt the eluted peptides using C18 columns.
-
Analyze the enriched peptides by LC-MS/MS. The MS/MS data can be searched against a protein database to identify the crotonylated proteins and the specific sites of modification.[5]
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the metabolic labeling and analysis of crotonylated proteins using click chemistry.
Caption: Experimental workflow for labeling and analysis of crotonylated proteins.
Signaling Pathway: Histone Crotonylation in Gene Regulation
Histone crotonylation is a key epigenetic modification involved in the regulation of gene transcription. The following diagram depicts the central role of crotonyl-CoA in this process.
Caption: Histone crotonylation pathway in gene expression regulation.
Conclusion
The application of click chemistry has revolutionized the study of protein crotonylation. The protocols and methodologies outlined in this document provide a comprehensive guide for researchers to label, visualize, and quantify crotonylated proteins. These powerful tools will continue to be instrumental in uncovering the intricate roles of this important post-translational modification in health and disease, and will aid in the development of novel therapeutic strategies.
References
- 1. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-PENTYNOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction of short-chain acyl-CoAs from various tissue samples. The accurate quantification of these critical metabolic intermediates is paramount for understanding cellular metabolism, identifying disease biomarkers, and assessing the impact of therapeutic interventions. The following sections offer a comparative overview of common extraction methodologies, step-by-step protocols, and quantitative performance data to guide researchers in selecting the most appropriate method for their specific research needs.
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) molecules are central nodes in cellular metabolism, participating in numerous anabolic and catabolic pathways, including the Krebs cycle and fatty acid metabolism. Their levels can be indicative of the metabolic state of a cell or tissue and are often altered in various disease states, including metabolic disorders and cancer. The inherent instability and low abundance of short-chain acyl-CoAs in biological matrices present significant analytical challenges. Therefore, robust and efficient extraction protocols are crucial for their accurate measurement.
This guide details several well-established methods for the extraction of short-chain acyl-CoAs from tissues, primarily focusing on techniques compatible with downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for their quantification.
Comparative Overview of Extraction Methodologies
Several distinct approaches for the extraction of short-chain acyl-CoAs from tissues have been developed, each with its own set of advantages and limitations. The choice of method often depends on the specific acyl-CoA species of interest, the tissue type, and the available analytical instrumentation. The table below summarizes the key features of the most common protocols.
| Methodology | Principle | Advantages | Disadvantages | Typical Recovery |
| Method 1: Methanol-Chloroform Extraction with Solid-Phase Extraction (SPE) | Lysis and protein precipitation using a biphasic solvent system, followed by purification of the aqueous phase containing acyl-CoAs using a weak anion exchange SPE column. | Effective for a broad range of acyl-CoAs, removes interfering lipids.[1] | Multi-step procedure, potential for loss of analytes during phase separation and SPE. | 60-140% depending on the analyte and tissue type.[2] |
| Method 2: Perchloric Acid (PCA) Precipitation | Rapid quenching of enzymatic activity and protein precipitation using a strong acid. The supernatant contains the water-soluble short-chain acyl-CoAs. | Simple and fast for quenching metabolism.[3] Good for hydrophilic short-chain acyl-CoAs.[3] | Primarily extracts short-chain species; PCA needs to be removed or neutralized before LC-MS analysis. | Not explicitly stated in the provided results. |
| Method 3: Organic Solvent Mixture (Acetonitrile/Methanol (B129727)/Water) Extraction | Single-phase extraction using a mixture of organic solvents and water to precipitate proteins and extract a wide range of metabolites, including both hydrophilic and more hydrophobic acyl-CoAs. | Comprehensive extraction of various acyl-CoA species.[3] | Requires a lyophilization and resolubilization step, which can introduce variability.[3] | Not explicitly stated in the provided results. |
| Method 4: 5-Sulfosalicylic Acid (SSA) Precipitation | Deproteinization using SSA, which is compatible with direct LC-MS/MS analysis, circumventing the need for SPE. | Simplified workflow, good recovery of CoA biosynthetic intermediates and short-chain acyl-CoAs.[4][5] | May not be as effective at removing all interfering matrix components as SPE. | Acetyl-CoA: 59%, Propionyl-CoA: 80%, Isovaleryl-CoA: 59% (compared to water).[4][5] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the extraction of short-chain acyl-CoAs from tissue samples. It is crucial to perform all steps on ice or at 4°C to minimize enzymatic degradation of acyl-CoAs.
Protocol 1: Methanol-Chloroform Extraction with Solid-Phase Extraction (SPE)
This protocol is adapted from methods that utilize a biphasic solvent system for initial extraction followed by a purification step.[1]
Materials:
-
Frozen tissue (~100 mg)
-
Methanol-Chloroform (2:1, v/v), pre-chilled to -20°C
-
10 mM Ammonium (B1175870) Formate (B1220265), pre-chilled to 4°C
-
Chloroform, pre-chilled to 4°C
-
Internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA)
-
Homogenizer (e.g., PowerGen 125)
-
Centrifuge (capable of 1300 x g and 4°C)
-
Weak Anion Exchange SPE columns (e.g., Strata X-AW, 200 mg/3 ml)
-
SPE manifold
-
Methanol
-
Deionized water
-
2% Formic acid
-
2% Ammonium hydroxide
-
5% Ammonium hydroxide
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50% methanol)
Procedure:
-
Tissue Homogenization: a. Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube. b. Add internal standards to the tube. c. Add 3 ml of ice-cold methanol-chloroform (2:1). d. Homogenize the tissue on ice for 30 seconds. Repeat homogenization once.
-
Phase Separation: a. Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C. b. Collect the supernatant into a new 15 ml polypropylene tube. c. To the supernatant, add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform. d. Vortex for 10 seconds. e. Centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases. f. Carefully collect the upper aqueous layer, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE): a. Condition the SPE column with 3 ml of methanol. b. Equilibrate the column with 3 ml of deionized water. c. Load the collected aqueous supernatant onto the column. d. Wash the column with 2.4 ml of 2% formic acid. e. Wash the column with 2.4 ml of methanol. f. Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide. g. Perform a second elution with 2.4 ml of 5% ammonium hydroxide. h. Combine the two eluted fractions.
-
Sample Concentration and Reconstitution: a. Dry the combined eluates under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried extract in 100 µl of 50% methanol for LC-MS/MS analysis.
Caption: Workflow for Methanol-Chloroform Extraction with SPE.
Protocol 2: Perchloric Acid (PCA) Precipitation
This protocol is ideal for the rapid quenching of metabolism and extraction of hydrophilic short-chain acyl-CoAs.[3]
Materials:
-
Frozen tissue (~200 mg)
-
Liquid nitrogen
-
0.5 M Perchloric Acid (PCA), pre-chilled
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge (capable of high speed and 4°C)
-
pH meter and neutralization solution (e.g., 3 M KHCO₃)
Procedure:
-
Tissue Pulverization and Quenching: a. Weigh approximately 200 mg of frozen tissue. b. Grind the tissue to a fine powder in a mortar pre-chilled with liquid nitrogen. c. Immediately add the frozen tissue powder to a pre-chilled tube containing 0.5 M perchloric acid (2:1 v/w, e.g., 400 µl for 200 mg tissue). d. Homogenize the sample in liquid nitrogen to ensure immediate quenching of enzymatic reactions.
-
Protein Precipitation and Extraction: a. Once thawed on ice, further homogenize the sample. b. Incubate on ice for 15-30 minutes. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection and Neutralization: a. Carefully collect the supernatant, which contains the acyl-CoAs. b. Neutralize the extract by adding a potassium-based solution (e.g., 3 M KHCO₃) dropwise while monitoring the pH. The perchlorate (B79767) will precipitate as potassium perchlorate. c. Centrifuge to pellet the potassium perchlorate. d. The resulting supernatant is ready for analysis.
Caption: Workflow for Perchloric Acid Precipitation.
Protocol 3: Organic Solvent Mixture (Acetonitrile/Methanol/Water) Extraction
This method is suitable for extracting a broader range of acyl-CoA species with varying polarities.[3]
Materials:
-
Frozen tissue (~200 mg)
-
Liquid nitrogen
-
Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge (capable of high speed and 4°C)
-
Lyophilizer (freeze-dryer)
-
Reconstitution solution
Procedure:
-
Tissue Pulverization and Extraction: a. Grind approximately 200 mg of frozen tissue to a fine powder in a mortar pre-chilled with liquid nitrogen. b. Rapidly add a 20-fold excess (v/w) of the pre-chilled extraction solution (e.g., 4 ml for 200 mg tissue) to the frozen powder. c. Homogenize the sample on ice once thawed. d. Incubate on ice for 30 minutes with occasional manual mixing.
-
Protein Removal and Supernatant Collection: a. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant.
-
Sample Concentration and Reconstitution: a. Freeze the supernatant and lyophilize to dryness. b. Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
Caption: Workflow for Organic Solvent Mixture Extraction.
Protocol 4: 5-Sulfosalicylic Acid (SSA) Precipitation
This protocol offers a simplified workflow by using a deproteinizing agent that does not require subsequent removal.[4][5]
Materials:
-
Frozen tissue
-
2.5% (w/v) 5-Sulfosalicylic acid (SSA), pre-chilled
-
Homogenizer
-
Centrifuge (capable of high speed and 4°C)
Procedure:
-
Tissue Homogenization and Deproteinization: a. Weigh the frozen tissue sample. b. Homogenize the tissue in an appropriate volume of ice-cold 2.5% SSA. c. Incubate the homogenate on ice for 10-15 minutes.
-
Clarification: a. Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. b. Collect the clear supernatant.
-
Analysis: a. The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C.
Caption: Workflow for 5-Sulfosalicylic Acid (SSA) Precipitation.
Signaling Pathways and Biological Context
The extraction and quantification of short-chain acyl-CoAs are fundamental to studying various metabolic pathways. For example, in fatty acid oxidation disorders, defects in specific enzymes lead to the accumulation of particular acyl-CoA species. The diagram below illustrates a simplified overview of short-chain fatty acid beta-oxidation and the point at which a deficiency, such as in Short-Chain Acyl-CoA Dehydrogenase (SCAD), can lead to the buildup of butyryl-CoA. The accurate measurement of such metabolites is crucial for diagnosing and understanding these conditions.[1][6]
Caption: Simplified Short-Chain Fatty Acid Beta-Oxidation Pathway.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Inhibitors of trans-Crotonyl CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Crotonyl CoA is a key intermediate in the metabolism of fatty acids and amino acids, particularly in the beta-oxidation pathway and the degradation of lysine (B10760008) and tryptophan.[1] Dysregulation of this compound metabolism is implicated in various pathological conditions due to its role in producing crotonyl-CoA, a substrate for histone crotonylation. This post-translational modification is a significant epigenetic mark that influences gene expression and is associated with diseases such as cancer and metabolic disorders. Enzymes that metabolize this compound, such as enoyl-CoA hydratase and crotonyl-CoA carboxylase/reductase, represent promising therapeutic targets for the development of novel inhibitors.
These application notes provide detailed protocols for cell-based assays designed to screen for inhibitors of two key enzymes in the this compound metabolic pathway: Enoyl-CoA Hydratase (ECHS1) and Crotonyl-CoA Carboxylase/Reductase (CCR). Additionally, a protocol for a primary high-throughput screening (HTS) assay measuring cellular ATP levels is included to identify compounds that disrupt overall metabolic homeostasis, which may be indicative of interference with critical pathways like this compound metabolism.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core metabolic pathway of this compound and the general workflow for screening inhibitors.
Caption: Overview of the this compound metabolic pathway.
Caption: General workflow for screening inhibitors of this compound metabolism.
I. Primary Screening: Cell-Based ATP Level Assay
This assay is designed for high-throughput screening to identify compounds that disrupt cellular energy metabolism. A significant decrease in ATP levels can indicate inhibition of key metabolic pathways, including this compound metabolism. Commercially available ATP assay kits provide a rapid and robust method to measure intracellular ATP.[2][3][4]
Protocol: Cellular ATP Level Measurement
| Step | Procedure | Details |
| 1 | Cell Plating | Seed cells (e.g., HepG2, HEK293) in a white, opaque-walled 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2. |
| 2 | Compound Treatment | Prepare serial dilutions of test compounds in culture medium. Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known metabolic poison like rotenone). Incubate for the desired treatment period (e.g., 24 hours). |
| 3 | ATP Assay | Equilibrate the plate and ATP assay reagents (from a commercial kit) to room temperature. Add the ATP detection reagent to each well according to the manufacturer's instructions (typically 100 µL). |
| 4 | Signal Measurement | Incubate the plate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure luminescence using a plate reader. |
| 5 | Data Analysis | Normalize the luminescence signal of compound-treated wells to the vehicle control wells. Calculate the percentage of ATP reduction for each compound concentration. |
II. Secondary Screening: Target-Specific Enzyme Activity Assays
Hits identified from the primary screen should be further evaluated in target-specific assays to confirm their inhibitory activity against the enzymes of the this compound pathway.
A. Enoyl-CoA Hydratase (ECHS1) Activity Assay
This spectrophotometric assay measures the hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in crotonyl-CoA.
Protocol: ECHS1 Activity in Cell Lysates
| Step | Procedure | Details |
| 1 | Cell Culture and Lysis | Culture cells to ~80-90% confluency. Harvest cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0, with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate. |
| 2 | Compound Incubation | In a UV-transparent 96-well plate, add 10 µL of test compound dilutions to the wells. Add 80 µL of cell lysate (containing a standardized amount of protein) to each well. Include a vehicle control and a positive control inhibitor (e.g., Methylenecyclopropylformyl-CoA (MCPF-CoA)). Incubate for 15-30 minutes at room temperature. |
| 3 | Enzyme Reaction | Prepare a 10X substrate solution of crotonyl-CoA in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Initiate the reaction by adding 10 µL of the substrate solution to each well (final concentration of crotonyl-CoA ~50 µM). |
| 4 | Signal Measurement | Immediately measure the absorbance at 263 nm in a kinetic mode on a microplate reader at 37°C for 10-20 minutes, taking readings every 30-60 seconds. |
| 5 | Data Analysis | Calculate the rate of decrease in absorbance (Vmax) for each well. Normalize the rates of compound-treated wells to the vehicle control. Determine the IC50 value for each active compound. |
B. Crotonyl-CoA Carboxylase/Reductase (CCR) Activity Assay
This assay measures the NADPH-dependent reduction of crotonyl-CoA by CCR. The enzyme activity is determined by monitoring the decrease in NADPH concentration, which is measured by the decrease in absorbance at 340 nm.[5]
Protocol: CCR Activity in Cell Lysates
| Step | Procedure | Details |
| 1 | Cell Culture and Lysis | Follow the same procedure as for the ECHS1 assay to prepare the cell lysate. |
| 2 | Compound Incubation | In a UV-transparent 96-well plate, add 10 µL of test compound dilutions. Add 70 µL of cell lysate to each well. Include a vehicle control. As a specific small molecule inhibitor for CCR is not readily commercially available, assay validation can be performed by running a control reaction without the crotonyl-CoA substrate to ensure the observed activity is substrate-dependent. |
| 3 | Enzyme Reaction | Prepare a reaction mix containing assay buffer (e.g., 100 mM potassium phosphate, pH 7.5), NADPH (final concentration ~200 µM), and NaHCO3 (final concentration ~20 mM). Add 10 µL of the reaction mix to each well. Initiate the reaction by adding 10 µL of crotonyl-CoA solution (final concentration ~50 µM). |
| 4 | Signal Measurement | Immediately measure the absorbance at 340 nm in a kinetic mode on a microplate reader at 37°C for 10-20 minutes, taking readings every 30-60 seconds. |
| 5 | Data Analysis | Calculate the rate of NADPH consumption (decrease in A340) for each well. Normalize the rates of compound-treated wells to the vehicle control. Determine the IC50 value for each active compound. |
III. Tertiary Screening: Cellular Phenotypic Assays
Confirmed inhibitors should be further characterized in cell-based assays to assess their broader cellular effects.
A. Cell Viability Assay
This assay determines the cytotoxicity of the identified inhibitors. Commercial kits using reagents like MTT, MTS, or resazurin (B115843) are readily available.[1][6]
Protocol: MTT Cell Viability Assay
| Step | Procedure | Details |
| 1 | Cell Plating and Treatment | Follow steps 1 and 2 of the Cellular ATP Level Measurement protocol. |
| 2 | MTT Addition | After the compound incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. |
| 3 | Formazan (B1609692) Solubilization | Incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals. |
| 4 | Signal Measurement | Incubate for an additional 4-18 hours at 37°C. Measure the absorbance at 570 nm using a microplate reader. |
| 5 | Data Analysis | Normalize the absorbance of compound-treated wells to the vehicle control. Determine the CC50 (50% cytotoxic concentration) for each compound. |
B. Histone Crotonylation Assay
This assay measures the levels of histone crotonylation in cells to confirm the downstream effects of inhibiting this compound metabolism. This can be performed using an ELISA-based method with an antibody specific for crotonylated histones.
Protocol: In-Cell ELISA for Histone Crotonylation
| Step | Procedure | Details |
| 1 | Cell Plating and Treatment | Seed cells in a 96-well plate and treat with compounds as described previously. |
| 2 | Cell Fixation and Permeabilization | After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS. |
| 3 | Blocking | Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS). |
| 4 | Antibody Incubation | Incubate the cells with a primary antibody specific for crotonylated histones (e.g., anti-H3K18cr). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody. |
| 5 | Signal Development and Measurement | Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution and measure the absorbance at 450 nm. |
| 6 | Data Analysis | Normalize the absorbance values to the number of cells per well (can be determined in a parallel plate using a cell counting assay). Compare the levels of histone crotonylation in treated versus untreated cells. |
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data from Primary ATP Screen
| Compound ID | Concentration (µM) | % ATP Reduction (Mean ± SD) |
| Cmpd-001 | 1 | 5.2 ± 1.1 |
| 10 | 48.7 ± 3.5 | |
| 100 | 92.1 ± 2.3 | |
| Cmpd-002 | 1 | 2.1 ± 0.8 |
| 10 | 8.5 ± 2.0 | |
| 100 | 15.3 ± 4.1 | |
| Vehicle | - | 0 ± 2.5 |
| Rotenone (10 µM) | - | 95.8 ± 1.9 |
Table 2: Example Data from Secondary Enzyme Assays
| Compound ID | ECHS1 IC50 (µM) | CCR IC50 (µM) |
| Cmpd-001 | 8.5 | > 100 |
| MCPF-CoA | 0.5 | N/A |
Table 3: Example Data from Tertiary Cellular Assays
| Compound ID | CC50 (µM) | Histone Crotonylation (Fold Change at 10 µM) |
| Cmpd-001 | 25.3 | 0.4 |
| Vehicle | > 100 | 1.0 |
Conclusion
The provided protocols offer a comprehensive framework for the identification and characterization of inhibitors targeting this compound metabolism. By employing a tiered screening approach, from a broad primary screen to specific secondary and tertiary assays, researchers can efficiently identify potent and selective inhibitors and elucidate their mechanism of action at both the enzymatic and cellular levels. These assays are crucial tools for advancing drug discovery efforts in therapeutic areas where the modulation of epigenetic marks through metabolic intervention holds significant promise.
References
- 1. Protocol for high-throughput viability screening and gene expression of human EndoC-βH5 β cells and pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ATP Assay Kit (Colorimetric/Fluorometric) (ab83355/K354) | Abcam [abcam.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing the CRISPR-Cas9 gene-editing tool to investigate the function of genes related to trans-Crotonyl CoA metabolism. This intermediate metabolite plays a crucial role in fatty acid and amino acid metabolism, and its dysregulation is implicated in various diseases. Furthermore, this compound is the substrate for histone crotonylation, a post-translational modification that influences gene expression.[1][2][3] Understanding the genetic regulation of its metabolic network is therefore of significant interest for basic research and therapeutic development.
Introduction to this compound and CRISPR-Cas9
This compound is a central node in cellular metabolism, primarily generated through the β-oxidation of fatty acids and the degradation of the amino acids lysine (B10760008) and tryptophan.[1] It is further metabolized to acetyl-CoA, which enters the citric acid cycle for energy production. A key function of this compound has been identified in epigenetics, where it serves as the donor for the crotonylation of histone lysine residues.[1][2][3] This modification is associated with active gene transcription, suggesting a direct link between metabolic state and gene regulation.[3]
CRISPR-Cas9 technology has emerged as a powerful and precise tool for genome editing, enabling researchers to create targeted gene knockouts, insertions, or modifications.[4] This allows for the systematic study of gene function by observing the phenotypic and molecular consequences of genetic perturbations. By applying CRISPR-Cas9 to genes involved in the synthesis, degradation, or utilization of this compound, researchers can elucidate their specific roles in metabolic pathways and downstream cellular processes.
Key Genes in this compound Metabolism
Several key enzymes are involved in the metabolic pathways connected to this compound. Targeting these genes with CRISPR-Cas9 can provide valuable insights into their function.
-
Enoyl-CoA Hydratase, Short Chain 1 (ECHS1): This mitochondrial enzyme catalyzes the hydration of trans-crotonyl-CoA to L-3-hydroxybutyryl-CoA in the fatty acid beta-oxidation pathway.[5]
-
Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the subsequent step, the oxidation of L-3-hydroxybutyryl-CoA to acetoacetyl-CoA.
-
Acetyl-CoA Acetyltransferase 1 (ACAT1): This enzyme is involved in both the final step of beta-oxidation, converting acetoacetyl-CoA to two molecules of acetyl-CoA, and the metabolism of ketones.[6]
-
Trifunctional Protein Subunit Alpha (HADHA): This protein contains both enoyl-CoA hydratase and hydroxyacyl-CoA dehydrogenase activities for long-chain fatty acids.
-
Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2): While its primary role is converting acetate (B1210297) to acetyl-CoA, it has been implicated in the generation of nuclear-cytosolic acetyl-CoA and potentially other short-chain acyl-CoAs for histone acylation.
Application Notes: Studying Gene Function with CRISPR-Cas9
Utilizing CRISPR-Cas9 to knock out genes involved in this compound metabolism allows for a multi-faceted analysis of their function.
Impact on Cellular Metabolism
Creating a knockout of a key metabolic enzyme is expected to alter the cellular metabolome. Mass spectrometry-based metabolomics can be employed to quantify the changes in the levels of this compound and other related metabolites. For example, a knockout of ECHS1 would be predicted to lead to an accumulation of this compound.
Effects on the Proteome
Changes in the metabolic landscape can have widespread effects on cellular protein expression. Quantitative proteomics can reveal these changes, providing insights into the downstream consequences of disrupting this compound metabolism. For instance, a study on ECHS1 knockout cells revealed significant alterations in the expression of proteins involved in mitochondrial function and other metabolic pathways.[7]
Influence on Histone Crotonylation and Gene Expression
Given the role of this compound as a substrate for histone crotonylation, knocking out genes that regulate its levels can impact this epigenetic mark. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) can be used to map genome-wide changes in histone crotonylation patterns. Subsequent RNA sequencing (RNA-seq) can then correlate these changes with alterations in gene expression.
Quantitative Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data from CRISPR-Cas9 knockout studies of this compound-related genes.
Table 1: Proteomic Analysis of ECHS1 Knockout Cells
| Protein | Function | Fold Change (KO vs. WT) | p-value | Reference |
| NDUFV1 | Complex I Subunit | -1.8 | < 0.05 | [7] |
| SDHA | Complex II Subunit | -1.5 | < 0.05 | [7] |
| UQCRFS1 | Complex III Subunit | -1.3 | < 0.05 | [7] |
| COX4I1 | Complex IV Subunit | -2.1 | < 0.05 | [7] |
| ACAT1 | Acetyl-CoA acetyltransferase | +1.4 | < 0.05 | [7] |
| HADH | Hydroxyacyl-CoA dehydrogenase | +1.2 | < 0.05 | [7] |
This table is a representation of data that could be obtained from a quantitative proteomics experiment and is based on findings from a study on ECHS1 knockout cells.[7]
Table 2: Metabolomic Analysis of ACAT1 Knockout Cells
| Metabolite | Pathway | Fold Change (KO vs. WT) | p-value | Reference |
| Acetyl-CoA | Central Carbon Metabolism | -2.5 | < 0.01 | [8] |
| Acetoacetyl-CoA | Ketone Body Metabolism | +3.1 | < 0.01 | Hypothetical |
| Cholesterol Esters | Cholesterol Metabolism | -4.2 | < 0.001 | [9] |
| Free Fatty Acids | Lipid Metabolism | +2.8 | < 0.01 | [7] |
| Choline | Choline Metabolism | -1.9 | < 0.05 | [7] |
| Phosphocholine | Choline Metabolism | +2.3 | < 0.05 | [7] |
This table includes data from a metabolomics analysis of ACAT1 knockdown cells, supplemented with hypothetical data for related metabolites.[7][8][9]
Experimental Protocols
The following are detailed protocols for key experiments in the study of this compound-related genes using CRISPR-Cas9.
Protocol 1: CRISPR-Cas9 Mediated Knockout of a Target Gene
Objective: To generate a stable cell line with a knockout of a this compound-related gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipofectamine 3000
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)
-
Oligonucleotides for sgRNA cloning
-
T4 DNA Ligase
-
Stbl3 competent E. coli
-
Plasmid purification kit
-
FACS instrument
Procedure:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early exon of the gene of interest using an online tool (e.g., CHOPCHOP).[10]
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BbsI-digested pSpCas9(BB)-2A-GFP vector.
-
Transform into Stbl3 E. coli, select colonies, and verify the insertion by Sanger sequencing.
-
-
Transfection:
-
Seed HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the validated sgRNA-containing plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Selection of Edited Cells:
-
48 hours post-transfection, sort GFP-positive cells using a FACS instrument to enrich for transfected cells.
-
Alternatively, if using a plasmid with a puromycin resistance gene, begin selection with an appropriate concentration of puromycin 48 hours post-transfection.
-
-
Clonal Isolation:
-
Plate the sorted or selected cells at a very low density in a 10 cm dish to allow for the growth of single colonies.
-
Isolate individual colonies using cloning cylinders and expand them in separate wells.
-
-
Validation of Knockout:
Protocol 2: Metabolite Extraction and Analysis
Objective: To quantify the changes in intracellular metabolites following gene knockout.
Materials:
-
Wild-type and knockout cell lines
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Centrifuge
-
Lyophilizer
-
LC-MS/MS system
Procedure:
-
Cell Culture and Quenching:
-
Culture wild-type and knockout cells to ~80% confluency.
-
Rapidly aspirate the culture medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to quench metabolic activity.
-
-
Metabolite Extraction:
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 1 hour.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a targeted or untargeted LC-MS/MS method.
-
Process the raw data using appropriate software to identify and quantify metabolites.
-
Perform statistical analysis to identify significantly altered metabolites between wild-type and knockout cells.
-
Protocol 3: Protein Extraction and Quantitative Proteomic Analysis
Objective: To identify and quantify changes in the proteome of knockout cells.
Materials:
-
Wild-type and knockout cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
DTT
-
Iodoacetamide
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Quantify the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Denature the proteins in 8M urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Dilute the urea and digest the proteins with trypsin overnight.
-
-
Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the resulting peptides using a C18 solid-phase extraction column.
-
Analyze the peptides using a data-dependent or data-independent acquisition method on an LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a search engine (e.g., MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify differentially expressed proteins between wild-type and knockout cells.
-
Visualizations
The following diagrams illustrate key pathways and workflows described in this document.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for CRISPR-Cas9 studies.
Caption: Regulation of histone crotonylation.
References
- 1. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Combining CRISPRi and metabolomics for functional annotation of compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. Loss of mitochondrial fatty acid β-oxidation protein short-chain Enoyl-CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Fatty Acid Oxidation Disorders Associated with Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency [mdpi.com]
- 7. ACAT1 Induces the Differentiation of Glioblastoma Cells by Rewiring Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Loss of mitochondrial fatty acid β‐oxidation protein short‐chain Enoyl‐CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Validate a CRISPR Knockout [biognosys.com]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Mass Spectrometry Imaging of trans-Crotonyl CoA in Tissue Sections
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
trans-Crotonyl Coenzyme A (trans-Crotonyl CoA) is a pivotal intermediate in cellular metabolism, primarily involved in the beta-oxidation of fatty acids and the metabolism of certain amino acids. Recent research has unveiled its significant role as a substrate for histone crotonylation, a post-translational modification that influences gene expression.[1][2][3][4][5] The spatial distribution and concentration of this compound within tissues are therefore of great interest for understanding its regulatory functions in both normal physiology and disease states, including cancer and metabolic disorders. Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that enables the visualization of the spatial distribution of molecules, including metabolites like this compound, directly in tissue sections.[6][7][8] This document provides detailed protocols for the imaging of this compound in tissue sections using Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI.
Principle of the Method
MALDI-MSI allows for the direct analysis of tissue sections to map the distribution of specific molecules. The process involves coating a thin tissue section with a chemical matrix that absorbs energy from a laser. When the laser is fired at the tissue, the matrix desorbs and ionizes the analyte molecules, which are then detected by a mass spectrometer. By rastering the laser across the entire tissue section, a molecular map, or image, of the analyte's distribution can be generated. For quantitative analysis, stable isotope-labeled internal standards can be incorporated into the workflow.
Applications
-
Metabolic Research: Elucidate the spatial distribution of this compound in different tissues and cell types to understand its role in metabolic pathways.
-
Epigenetics and Gene Regulation: Correlate the localization of this compound with regions of active gene transcription and histone crotonylation.
-
Drug Development: Assess the effect of drug candidates on the metabolism and distribution of this compound in target tissues.
-
Toxicology: Investigate the accumulation or depletion of this compound in response to toxic insults.
-
Disease Pathology: Characterize alterations in this compound distribution in various disease models, such as cancer or metabolic syndrome.
Quantitative Data
The following table summarizes representative concentrations of crotonyl-CoA in mammalian cells and tissues, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While this data is not from MSI experiments, it provides a valuable reference for expected concentrations and for the development of quantitative MSI methods.
| Sample Type | Analyte | Concentration | Analytical Method | Reference |
| HepG2 Cells | Crotonyl-CoA | Similar to Lactoyl-CoA | LC-HRMS | [9] |
| Mouse Heart | Crotonyl-CoA | Lower than acetyl-, propionyl-, and succinyl-CoA | LC-HRMS | [9] |
Experimental Protocols
Tissue Sample Preparation
Proper handling and preparation of tissue samples are critical for preserving the integrity and spatial distribution of metabolites.
Materials:
-
Fresh tissue samples
-
Liquid nitrogen or isopentane (B150273) cooled with dry ice
-
Cryostat
-
Indium tin oxide (ITO) coated glass slides
-
Cold plate or dry ice
Protocol:
-
Tissue Collection: Excise the tissue of interest from the animal model. To minimize post-mortem metabolic changes, this process should be performed as quickly as possible.
-
Flash Freezing: Immediately flash-freeze the tissue by immersing it in liquid nitrogen or isopentane pre-cooled with dry ice. This rapid freezing helps to preserve the tissue architecture and the spatial localization of metabolites.
-
Storage: Store the frozen tissue at -80°C until sectioning. For long-term storage, vacuum sealing is recommended to prevent freezer burn and degradation.
-
Cryosectioning:
-
Equilibrate the frozen tissue to the cryostat temperature (typically -20°C to -15°C).
-
Mount the tissue onto the cryostat chuck using an appropriate embedding medium, such as optimal cutting temperature (OCT) compound. Apply the OCT compound sparingly to the base of the tissue to avoid contamination of the section to be analyzed.
-
Section the tissue at a thickness of 10-20 µm. Thinner sections generally yield better signal-to-noise ratios.
-
Thaw-mount the tissue section onto a pre-cooled ITO-coated glass slide. This is a critical step to ensure good adhesion and minimize delocalization of metabolites. Briefly touch the slide to the tissue section in the cryostat; the temperature difference will cause the section to adhere to the slide.
-
-
Drying and Storage of Sections:
-
Immediately transfer the slide with the mounted tissue section to a desiccator or a vacuum chamber.
-
Dry the section under vacuum for at least 30 minutes to remove any residual water.
-
Store the slides with the dried tissue sections at -80°C in a sealed container with desiccant until matrix application.
-
Matrix Application
The choice of matrix and its application method are crucial for the successful ionization of this compound. For small, polar molecules, a matrix that provides good crystal formation and minimal background interference in the low mass range is essential.
Recommended Matrix: 9-Aminoacridine (9-AA) or α-cyano-4-hydroxycinnamic acid (CHCA) are suitable choices for small molecule analysis in positive ion mode.
Materials:
-
9-Aminoacridine (9-AA) or α-cyano-4-hydroxycinnamic acid (CHCA)
-
Methanol (B129727), HPLC grade
-
Automated matrix sprayer (e.g., TM-Sprayer, HTX M5 Sprayer) or sublimation apparatus
Protocol (Using an Automated Sprayer):
-
Prepare Matrix Solution: Prepare a solution of 9-AA at 10 mg/mL in 70% methanol or CHCA at 7 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Set Sprayer Parameters: The optimal parameters will depend on the specific instrument. A typical starting point is:
-
Nozzle Temperature: 75°C
-
Flow Rate: 0.12 mL/min
-
Spray Nozzle Height: 40 mm
-
Number of Passes: 8-12
-
Pass Velocity: 1200 mm/min
-
-
Matrix Application: Place the slides with the tissue sections into the sprayer. Run the programmed spray cycle to achieve a fine, homogenous coating of the matrix.
-
Drying: Allow the matrix to dry completely before analysis.
MALDI-MSI Data Acquisition
Instrumentation: A high-resolution MALDI mass spectrometer (e.g., TOF/TOF, FT-ICR, or Orbitrap) is recommended for accurate mass measurements and to distinguish this compound from other isobaric species.
Protocol:
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard.
-
Define Imaging Area: In the instrument control software, define the region of interest on the tissue section for MSI analysis.
-
Set Acquisition Parameters:
-
Ionization Mode: Positive ion mode is generally preferred for the detection of acyl-CoAs.
-
Mass Range: Set a mass range that includes the m/z of the protonated this compound ([M+H]⁺ ≈ 836.15). A range of m/z 500-1200 is a good starting point.
-
Laser Energy: Optimize the laser energy to achieve good signal intensity for this compound while minimizing fragmentation.
-
Spatial Resolution: Select the desired spatial resolution (e.g., 50-100 µm). Higher resolution will result in longer acquisition times.
-
Number of Laser Shots: Average 200-500 laser shots per pixel to obtain good spectral quality.
-
-
Tandem MS (MS/MS) for Confirmation: To confirm the identity of this compound, perform an MS/MS experiment on the precursor ion (m/z 836.15). A characteristic neutral loss of 507 Da, corresponding to the adenylyl-phosphopantetheine moiety, is expected for acyl-CoAs.
-
Data Acquisition: Start the MSI data acquisition.
Data Analysis and Visualization
Specialized software is required to process the raw MSI data and generate ion images.
Software: SCiLS Lab, High Definition Imaging (HDI) software, or similar.
Protocol:
-
Data Import: Import the raw MSI data into the analysis software.
-
Data Processing:
-
Normalization: Normalize the data to a suitable reference peak (e.g., a matrix peak or a consistently expressed endogenous peak) to account for variations in matrix deposition and ionization efficiency across the tissue.
-
Peak Picking: Define the m/z value for this compound ([M+H]⁺) with an appropriate mass tolerance (e.g., ± 5 ppm for high-resolution instruments).
-
-
Image Generation: Generate an ion image for the selected m/z value. The intensity of the signal at each pixel will be represented by a color scale, providing a visual representation of the spatial distribution of this compound.
-
Image Overlay: Overlay the MSI data with a histological image (e.g., H&E stain) of the same or an adjacent tissue section to correlate the molecular distribution with the underlying tissue morphology.
Visualizations
References
- 1. Sample Preparation Method for MALDI Mass Spectrometry Imaging of Fresh-Frozen Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Frontiers | On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract [frontiersin.org]
- 4. On-tissue derivatization for mass spectrometry imaging reveals the distribution of short chain fatty acids in murine digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 9. researchgate.net [researchgate.net]
Techniques for Measuring the Activity of Histone Crotonyltransferases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Histone crotonylation (Kcr) is a recently discovered post-translational modification that plays a crucial role in regulating gene expression and cellular processes. The enzymes responsible for adding this mark are known as histone crotonyltransferases (HCTs). Key examples of proteins with HCT activity include p300/CBP and MOF.[1][2][3] Accurate measurement of HCT activity is essential for understanding their biological function and for the development of targeted therapeutics.
These application notes provide an overview and detailed protocols for various methods to measure the activity of histone crotonyltransferases, catering to both in vitro and cell-based experimental setups.
I. Overview of Assay Techniques
The activity of HCTs can be measured through a variety of techniques, largely adapted from established histone acetyltransferase (HAT) assays. These methods can be broadly categorized as in vitro assays, which use purified components to characterize enzyme kinetics and inhibitor potency, and cell-based assays, which assess HCT activity within a cellular context.
Key Assay Formats:
-
Radioactive Assays: Considered a gold standard, these assays directly measure the transfer of a radiolabeled crotonyl group from [3H]- or [14C]-crotonyl-CoA to a histone substrate.[4]
-
Antibody-Based Assays: These methods, including Western Blot, ELISA, and Immunofluorescence, utilize antibodies that specifically recognize crotonylated lysine (B10760008) residues to detect the product of the HCT reaction.[2][5][6]
-
Coupled Enzymatic Assays (Fluorescence or Absorbance): These are continuous assays that detect the production of Coenzyme A (CoA-SH), a universal by-product of the acyl-CoA transferase reaction. The release of CoA-SH is coupled to a secondary reaction that produces a fluorescent or colorimetric signal.[7][8][9]
-
Mass Spectrometry: A powerful and unbiased method for identifying and quantifying specific sites of histone crotonylation on histone peptides or proteins.[10][11][12]
-
Single-Molecule Detection: An advanced fluorescence-based technique capable of simultaneously measuring the acetyltransferase and crotonyltransferase activities of individual enzyme molecules.[13]
II. Data Presentation: Comparison of HCT Assay Techniques
| Assay Technique | Principle | Detection Method | Throughput | Advantages | Disadvantages | Primary Application |
| Radioactive Filter-Binding Assay | Transfer of radiolabeled crotonyl group from [3H]-crotonyl-CoA to a biotinylated histone peptide, which is then captured on streptavidin-coated plates.[14] | Scintillation Counting | Medium to High | Gold standard, highly sensitive, direct measurement.[4] | Requires handling of radioactive materials, endpoint assay. | Enzyme kinetics, inhibitor screening. |
| Western Blot | Separation of histones by SDS-PAGE, transfer to a membrane, and detection of crotonylated histones using a specific primary antibody and a labeled secondary antibody.[5] | Chemiluminescence or Fluorescence | Low | Widely accessible, provides information on the molecular weight of the modified protein. | Semi-quantitative, low throughput, antibody-dependent. | Validation of HCT activity in cells, analysis of specific histone targets. |
| ELISA | Capture of a histone substrate on a microplate, HCT reaction, and detection of the crotonylated product with a specific primary antibody and an enzyme-conjugated secondary antibody.[6] | Colorimetric, Chemiluminescent, or Fluorescent | High | High throughput, quantitative. | Indirect detection, requires highly specific antibodies. | High-throughput screening (HTS) for inhibitors. |
| Coupled Fluorescent Assay | The CoA-SH produced in the HCT reaction reacts with a thiol-sensitive fluorophore (e.g., CPM) or is used in a coupled enzymatic reaction that generates a fluorescent product.[8] | Fluorescence Intensity | High | Continuous, real-time kinetics, non-radioactive, suitable for HTS. | Indirect, potential for compound interference with coupling enzymes or fluorophore. | Enzyme kinetics, HTS for inhibitors. |
| Mass Spectrometry (LC-MS/MS) | Enzymatic digestion of crotonyl-histones followed by liquid chromatography and tandem mass spectrometry to identify and quantify crotonylated peptides.[11][15] | Mass-to-charge ratio | Low to Medium | Highly specific, identifies modification sites, can quantify relative abundance, unbiased. | Requires specialized equipment and expertise, lower throughput. | Identification of crotonylation sites, validation of enzyme specificity. |
| Immunofluorescence (IF) | In situ detection of histone crotonylation in fixed cells using a specific primary antibody and a fluorescently labeled secondary antibody.[2][5] | Fluorescence Microscopy | Low | Provides spatial information on HCT activity within the cell/nucleus. | Not quantitative, antibody-dependent, fixation can create artifacts. | Cellular localization of HCT activity, effect of treatments on global crotonylation. |
III. Experimental Protocols
Protocol 1: In Vitro Radioactive Filter-Binding Assay for HCT Activity
This protocol is adapted from standard radiometric assays for histone acetyltransferases.[4] It measures the incorporation of a tritium-labeled crotonyl group from [3H]-crotonyl-CoA onto a histone peptide substrate.
Materials:
-
Purified recombinant HCT enzyme (e.g., p300/CBP)
-
Histone H3 peptide (1-21), biotinylated at the C-terminus
-
[3H]-crotonyl-CoA (requires custom synthesis or specialized vendor)
-
HCT Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
Stop Solution: 10% acetic acid
-
Streptavidin-coated filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture on ice. For a final volume of 50 µL:
-
25 µL of 2x HCT Assay Buffer
-
5 µL of Histone H3 peptide (final concentration 10 µM)
-
5 µL of purified HCT enzyme (e.g., 50-100 nM final concentration)
-
10 µL of deionized water (or inhibitor solution)
-
-
Initiate Reaction: To start the reaction, add 5 µL of [3H]-crotonyl-CoA (final concentration 1 µM, specific activity ~5 Ci/mmol).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Capture Peptide: Transfer 90 µL of the reaction mixture to a streptavidin-coated filter plate. Incubate for 10 minutes at room temperature to allow the biotinylated peptide to bind.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.1% Tween-20) using a vacuum manifold to remove unincorporated [3H]-crotonyl-CoA.
-
Scintillation Counting: Add 100 µL of scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
Protocol 2: In Vitro Coupled Fluorescent Assay for HCT Activity
This continuous assay measures the production of CoA-SH, which then reacts with a thiol-reactive dye to produce a fluorescent signal.
Materials:
-
Purified recombinant HCT enzyme (e.g., p300/CBP)
-
Histone H3 peptide (1-21) or full-length histone H3
-
Crotonyl-CoA
-
HCT Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP
-
CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) fluorescent dye (prepare a 10 mM stock in DMSO)
-
Fluorescence microplate reader (Excitation: 380-390 nm, Emission: 460-470 nm)
Procedure:
-
Reaction Setup: In a black, flat-bottom 96-well plate, prepare the reaction mixture. For a final volume of 100 µL:
-
50 µL of 2x HCT Assay Buffer
-
10 µL of Histone H3 substrate (e.g., 20 µM final concentration)
-
10 µL of Crotonyl-CoA (e.g., 50 µM final concentration)
-
1 µL of CPM dye (10 µM final concentration)
-
20 µL of deionized water (or inhibitor solution)
-
-
Initiate Reaction: Add 10 µL of purified HCT enzyme (e.g., 50-200 nM final concentration).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (30°C) fluorescence microplate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis: The HCT activity is proportional to the rate of increase in fluorescence (slope of the linear portion of the curve). Calculate the initial velocity (v₀) from the slope. For inhibitor studies, compare the rates in the presence and absence of the compound.
Protocol 3: Cell-Based Western Blot for Histone Crotonylation
This protocol is used to detect changes in global histone crotonylation levels in cells following treatment or genetic manipulation.[2][5]
Materials:
-
Cultured cells
-
Treatment compounds (e.g., HCT inhibitor, sodium crotonate)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Histone extraction buffer (optional, for higher purity)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pan-crotonyl-lysine (anti-Kcr), anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the compound of interest for the desired time.
-
Cell Lysis and Histone Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse cells using RIPA buffer or perform a histone extraction protocol (e.g., acid extraction) to enrich for histones.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel (e.g., 15% acrylamide) and separate the proteins by electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pan-Kcr primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control. Quantify band intensities using image analysis software.
IV. Mandatory Visualizations
Caption: Workflow for a coupled fluorescent histone crotonyltransferase assay.
Caption: Principle of antibody-based detection of histone crotonylation.
References
- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOF as an evolutionarily conserved histone crotonyltransferase and transcriptional activation by histone acetyltransferase-deficient and crotonyltransferase-competent CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. An enzyme-coupled assay measuring acetate production for profiling histone deacetylase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A continuous, nonradioactive assay for histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mass spectrometry-based assay using metabolic labeling to rapidly monitor chromatin accessibility of modified histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry-based characterization of histone post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous single-molecule detection of the acetyltransferase and crotonyltransferase activities of histone acetylation writer p300 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. A rapid and sensitive assay for histone acetyl-transferase activity. | Semantic Scholar [semanticscholar.org]
- 15. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of trans-Crotonyl CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Crotonyl CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of fatty acid and amino acid catabolism. Its metabolic fate has significant implications for cellular bioenergetics and epigenetic regulation through histone crotonylation. Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to dissect the metabolic pathways that contribute to the crotonyl-CoA pool, providing quantitative insights into cellular physiology in both health and disease. These application notes provide a comprehensive overview and detailed protocols for tracing this compound metabolism using stable isotope-labeled precursors.
Recent studies have highlighted the importance of lysine (B10760008) catabolism as a significant source of crotonyl-CoA, particularly in specific cancer types like glioblastoma.[1][2] In these cells, the upregulation of enzymes such as Glutaryl-CoA dehydrogenase (GCDH) channels lysine degradation towards the production of crotonyl-CoA, which can then be utilized for histone crotonylation, impacting gene expression and tumor biology.[1][2] Additionally, the β-oxidation of fatty acids, particularly butyrate (B1204436), represents another major pathway for crotonyl-CoA synthesis.[3][4] Understanding the relative contributions of these pathways is crucial for developing targeted therapeutic strategies.
Key Metabolic Pathways
This compound is primarily generated through two main metabolic routes: the degradation of the amino acid L-lysine and the β-oxidation of short-chain fatty acids like butyrate.
dot
Figure 1: Key metabolic pathways contributing to the this compound pool.
Quantitative Data from Stable Isotope Tracing
The following tables summarize representative quantitative data from stable isotope tracing experiments designed to elucidate the origins of this compound.
Table 1: Isotopic Enrichment of Acyl-CoAs from [U-¹³C₆]-Lysine Tracing in Glioblastoma Stem Cells (GSCs)
| Metabolite | Isotopologue | Fractional Abundance (%) in Control GSCs | Fractional Abundance (%) in GCDH Knockdown GSCs |
| Crotonyl-CoA | M+0 | 60 | 95 |
| M+4 | 40 | 5 | |
| Acetyl-CoA | M+0 | 85 | 90 |
| M+2 | 15 | 10 | |
| Butyryl-CoA | M+0 | 98 | 98 |
| M+4 | 2 | 2 |
Data are representative based on findings reported in literature where ¹³C₆-lysine tracing demonstrated a significant contribution to the crotonyl-CoA pool, which was diminished upon knockdown of Glutaryl-CoA dehydrogenase (GCDH).[2]
Table 2: Expected Isotopic Enrichment of Acyl-CoAs from [U-¹³C₄]-Butyrate Tracing
| Metabolite | Expected Isotopologue | Expected Fractional Abundance (%) |
| Crotonyl-CoA | M+0 | Low |
| M+4 | High | |
| Butyryl-CoA | M+0 | Low |
| M+4 | High | |
| Acetyl-CoA | M+0 | Moderate |
| M+2 | High |
This table represents the expected outcome of a [U-¹³C₄]-butyrate tracing experiment, where butyrate is a direct precursor to crotonyl-CoA via β-oxidation. The high enrichment in M+4 crotonyl-CoA would confirm this pathway's activity.
Experimental Protocols
Protocol 1: Stable Isotope Tracing with [U-¹³C₆]-Lysine in Cultured Cells
This protocol is designed to trace the contribution of lysine catabolism to the trans-crotonyl-CoA pool.
1. Cell Culture and Isotope Labeling: a. Culture cells of interest (e.g., glioblastoma stem cells) in their standard growth medium to ~70-80% confluency. b. Prepare the labeling medium: Use a lysine-free base medium (e.g., DMEM) supplemented with 10% dialyzed fetal bovine serum (dFBS) and the desired concentration of [U-¹³C₆]-L-Lysine (e.g., the physiological concentration of lysine in the standard medium). c. Aspirate the standard growth medium, wash the cells once with sterile phosphate-buffered saline (PBS). d. Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 6, 12, 24 hours) to determine the kinetics of label incorporation. A 24-hour incubation is often sufficient to approach isotopic steady-state for many metabolites.
2. Metabolite Extraction: a. After the labeling period, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution. b. Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate. c. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Vortex the tubes vigorously for 30 seconds. e. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins. f. Transfer the supernatant containing the polar metabolites to a new tube. g. Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.
3. LC-MS/MS Analysis for Acyl-CoAs: a. Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% methanol in water. b. Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the analysis of acyl-CoAs. A reverse-phase C18 column is typically used for separation. c. The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify specific acyl-CoAs.[5] d. The MRM transitions for crotonyl-CoA and other relevant acyl-CoAs should be optimized using authentic standards. For crotonyl-CoA, a common transition is the fragmentation of the precursor ion to a product ion corresponding to the loss of the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule.[5]
4. Data Analysis: a. Integrate the peak areas for each isotopologue of crotonyl-CoA (M+0, M+4) and other acyl-CoAs of interest. b. Correct for the natural abundance of ¹³C in the unlabeled (M+0) isotopologues. c. Calculate the fractional abundance of each isotopologue to determine the extent of label incorporation from [U-¹³C₆]-Lysine.
dot
Figure 2: General experimental workflow for stable isotope tracing experiments.
Protocol 2: Tracing Fatty Acid Oxidation to Crotonyl-CoA with [U-¹³C₄]-Butyrate
This protocol is adapted to trace the contribution of short-chain fatty acid oxidation.
1. Cell Culture and Isotope Labeling: a. Culture cells as described in Protocol 1. b. Prepare the labeling medium by supplementing the standard growth medium (containing unlabeled glucose and amino acids) with [U-¹³C₄]-butyrate at a suitable concentration (e.g., 1-5 mM). c. Incubate the cells with the labeling medium for a defined period (e.g., 24 hours).
2. Metabolite Extraction and LC-MS/MS Analysis: a. Follow the same procedures for metabolite extraction and LC-MS/MS analysis as outlined in Protocol 1.
3. Data Analysis: a. Analyze the mass isotopologue distribution of crotonyl-CoA. In this case, the incorporation of four ¹³C atoms will result in an M+4 isotopologue. b. Concurrently, analyze the labeling of downstream metabolites such as acetyl-CoA (M+2) and TCA cycle intermediates to assess the complete oxidation of the tracer.
Logical Relationships in Data Interpretation
The interpretation of stable isotope tracing data relies on understanding the stoichiometry of the metabolic pathways and the resulting labeling patterns.
dot
Figure 3: Logical relationship from experimental design to data interpretation.
By using different stable isotope tracers, researchers can quantitatively distinguish the contributions of various metabolic pathways to the trans-crotonyl-CoA pool. For instance, a high M+4 enrichment in crotonyl-CoA after [U-¹³C₆]-lysine tracing points to lysine catabolism as a major source. Conversely, a high M+4 signal after [U-¹³C₄]-butyrate tracing indicates a predominant role for fatty acid oxidation. This approach provides a powerful tool for understanding metabolic reprogramming in various physiological and pathological states and for identifying potential targets for therapeutic intervention.
References
- 1. Rewiring Lysine Catabolism in Cancer Leads to Increased Histone Crotonylation and Immune Escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. escholarship.org [escholarship.org]
Application Notes and Protocols for Single-Cell Analysis of trans-Crotonyl CoA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-crotonyl CoA is a pivotal intermediate in cellular metabolism, primarily involved in fatty acid and amino acid breakdown.[1] More recently, it has emerged as a crucial substrate for a significant epigenetic modification: histone lysine (B10760008) crotonylation (Kcr).[2] This modification, catalyzed by enzymes like p300, is associated with active gene transcription and appears to be functionally distinct from histone acetylation.[3][4] The cellular concentration of this compound can directly influence the landscape of histone crotonylation, thereby linking the cell's metabolic state to its epigenetic and transcriptional regulation.[4][5]
Analyzing this compound at the single-cell level is of paramount importance for understanding cellular heterogeneity in development, disease, and in response to therapeutic interventions. However, the direct quantification of this low-abundance and labile metabolite in individual cells presents significant technical challenges.[6][7] Current methodologies are still in their nascent stages.
These application notes provide an overview of the current state of the art, detailing both indirect and prospective direct methods for assessing this compound levels at the single-cell level. We include detailed protocols, data presentation tables derived from bulk sample analysis for reference, and workflows to guide researchers in this cutting-edge area of inquiry.
Data Presentation: Quantitative Levels of Acyl-CoAs (from Bulk Cell Culture)
Direct single-cell measurements of this compound are not yet widely reported in the literature. The following table summarizes quantitative data from bulk analyses of various acyl-CoA species in different human cell lines, providing a reference for expected abundance. Note that concentrations can vary significantly based on cell type, metabolic state, and experimental conditions.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) |
| trans-Crotonyl-CoA | 0.032 |
| Acetyl-CoA | 10.644 |
| Propionyl-CoA | 3.532 |
| Butyryl-CoA | 1.013 |
| Valeryl-CoA | 1.118 |
| HMG-CoA | 0.971 |
| Succinyl-CoA | 25.467 |
| Glutaryl-CoA | 0.647 |
Source: Data synthesized from bulk cell culture analyses.
Signaling and Metabolic Pathways
The cellular pools of this compound are maintained through several metabolic pathways, primarily within the mitochondria. Its availability in the nucleus and cytoplasm for histone crotonylation is a subject of ongoing research.
Caption: Metabolic pathways of this compound production and its role in histone crotonylation.
Experimental Protocols
Given the challenges of direct measurement, a multi-pronged approach is recommended. This involves indirect assessment through transcriptomics and epigenetic analysis at the single-cell level, alongside a prospective protocol for direct mass spectrometry-based detection.
Protocol 1: Indirect Analysis via Single-Cell RNA Sequencing (scRNA-seq)
This protocol allows for the quantification of mRNA transcripts of key enzymes involved in this compound metabolism in individual cells. Elevated expression of synthetic enzymes or reduced expression of catabolic enzymes may infer higher intracellular levels of this compound.
Objective: To profile the expression of genes such as ACSS2, ECHS1, ACADs, and HADHA/B in single cells.
Methodology:
-
Single-Cell Suspension Preparation:
-
Isolate single cells from tissue or cell culture using standard dissociation protocols (e.g., enzymatic digestion with TrypLE, followed by mechanical dissociation).
-
Ensure cell viability is high (>90%) using a viability stain (e.g., Trypan Blue).
-
Filter the cell suspension through a 40 µm strainer to remove clumps.
-
Wash and resuspend cells in an appropriate ice-cold buffer (e.g., PBS with 0.04% BSA).
-
-
Droplet-Based Single-Cell Partitioning and Barcoding:
-
Utilize a commercial droplet-based system (e.g., 10x Genomics Chromium).
-
Load the single-cell suspension, reverse transcription master mix, and barcoded gel beads onto the microfluidic chip.
-
Run the partitioning protocol to generate single-cell emulsion droplets.
-
-
Reverse Transcription and cDNA Amplification:
-
Perform reverse transcription within the droplets to generate barcoded cDNA from captured mRNA.
-
Break the emulsion and pool the cDNA.
-
Amplify the cDNA via PCR according to the manufacturer's protocol.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the amplified cDNA. This typically involves fragmentation, end-repair, A-tailing, and adapter ligation.
-
Perform size selection to obtain the desired library fragment size.
-
Sequence the library on a compatible sequencer (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Process raw sequencing data to generate a cell-by-gene count matrix.
-
Perform quality control, normalization, and dimensionality reduction (e.g., PCA, UMAP).
-
Cluster cells to identify different cell types or states.
-
Analyze the expression of target genes (e.g., ACSS2) within each cluster to infer cell-type-specific this compound metabolic activity.
-
Caption: Workflow for indirect single-cell analysis of this compound levels via scRNA-seq.
Protocol 2: Indirect Analysis via Single-Cell CUT&Tag for Histone Crotonylation (scCUT&Tag)
This protocol directly measures the downstream epigenetic consequence of this compound availability—histone crotonylation—at a single-cell resolution.[8][9]
Objective: To profile genome-wide histone lysine crotonylation (e.g., H3K9cr, H3K27cr) in individual nuclei.
Methodology:
-
Nuclei Isolation:
-
Start with a single-cell suspension.
-
Lyse the cells with a buffer containing a non-ionic detergent (e.g., NP-40) to release nuclei.
-
Wash the nuclei by centrifugation to remove cytoplasmic components.
-
-
Antibody Binding and Tagmentation:
-
Bind a primary antibody specific to the crotonylated histone mark of interest to the nuclei.
-
Introduce a secondary antibody.
-
Add protein A-Tn5 (pA-Tn5) transposome, which will bind to the antibody-chromatin complex.
-
Activate the Tn5 transposase with magnesium, leading to the fragmentation and "tagmentation" (ligation of sequencing adapters) of the DNA at the sites of histone crotonylation.
-
-
Single-Nuclei Partitioning and Barcoding:
-
Utilize a droplet-based system (as in scRNA-seq) to partition single nuclei.
-
The barcoded beads in the droplets contain primers that will be used to amplify the tagmented DNA.
-
-
Library Preparation and Sequencing:
-
Perform PCR to amplify the barcoded, tagmented DNA fragments.
-
Pool and purify the resulting libraries.
-
Sequence the libraries.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Generate a cell-by-peak matrix.
-
Perform clustering and dimensionality reduction to identify cell populations with distinct histone crotonylation profiles.
-
Correlate these profiles with scRNA-seq data to link epigenetic states with transcriptional programs.
-
Caption: Workflow for single-cell analysis of histone crotonylation using scCUT&Tag.
Protocol 3: Prospective Direct Analysis via Single-Cell Mass Spectrometry
This protocol is a prospective workflow based on adapting established bulk acyl-CoA extraction methods and emerging single-cell mass spectrometry techniques. Significant optimization is required. The primary challenge is achieving the sensitivity needed to detect the very low abundance of this compound in a single cell.[7][10]
Objective: To directly detect and quantify this compound from an individual cell.
Methodology:
-
Single-Cell Isolation:
-
Isolate a single cell using micromanipulation, laser capture microdissection, or a high-throughput droplet sorting system into a micro-volume vessel.
-
Minimize the time between isolation and extraction to prevent metabolic changes.
-
-
Metabolite Extraction (Pico-scale):
-
Immediately lyse the cell and precipitate proteins using an ice-cold extraction solvent. A common choice for acyl-CoAs is 80% methanol.[11]
-
The volume should be minimal (nanoliter to picoliter range) to maintain a detectable concentration.
-
A stable isotope-labeled internal standard for a related acyl-CoA should be included if possible to aid in quantification.
-
-
Sample Introduction and Ionization:
-
Utilize a highly sensitive, low-flow interface for sample introduction into the mass spectrometer.
-
Option A: Nano-electrospray Ionization (nano-ESI): Infuse the nano-volume extract directly into the mass spectrometer. This requires specialized emitters and pumps capable of handling very low flow rates.
-
Option B: Ambient Ionization (e.g., LAESI-MS): Use a focused laser to ablate the isolated, dried cell, with subsequent electrospray ionization of the plume.[1][12] This method offers spatial resolution and avoids liquid handling of the extract.
-
-
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) for accurate mass measurement.
-
Perform tandem mass spectrometry (MS/MS) for structural confirmation. A characteristic transition for this compound would be monitored.
-
Detection would likely be in a targeted fashion using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to maximize sensitivity.
-
-
Data Analysis:
-
Extract the ion chromatogram for the specific m/z of this compound and its characteristic fragment ions.
-
Quantify based on peak area, ideally normalized to an internal standard.
-
Caption: Prospective workflow for direct single-cell analysis of this compound via mass spectrometry.
Challenges and Future Directions
The single-cell analysis of this compound is at the frontier of metabolomics. Key challenges include:
-
Sensitivity: The low abundance of this compound in a single cell (likely in the attomolar to zeptomolar range) is below the limit of detection for most current mass spectrometry platforms.[1]
-
Metabolite Instability: Acyl-CoAs are prone to degradation. Rapid and efficient extraction and analysis are critical.
-
Matrix Effects: In mass spectrometry, other molecules in the sample can suppress the ionization of the target analyte, complicating quantification.[6]
-
Lack of Amplification: Unlike nucleic acids, metabolites cannot be amplified, meaning analysis must be performed on the original cellular material.[7]
Future developments in mass spectrometry sensitivity, ionization efficiency, and microfluidic sample handling will be crucial to making the direct analysis of this compound and other low-abundance metabolites a routine and high-throughput technique. In the interim, integrative multi-omic approaches, combining scRNA-seq and single-cell epigenomics, provide a powerful and currently accessible means to infer the dynamics of this compound metabolism and its functional consequences in individual cells.[13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 4. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Single-Cell Metabolomics by Mass Spectrometry—A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Limitless Applications of Single-Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Technique scCUT&Tag Helps Evaluate Histone Modifications at the Single Cell Level | EpigenTek [epigentek.com]
- 9. Single-cell CUT&Tag profiles histone modifications and transcription factors in complex tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In situ spatial metabolomics of tissue-embedded single cells - American Chemical Society [acs.digitellinc.com]
- 13. How to Integrative analyze Metabolomics and Single Cell RNA Sequencing - Creative Proteomics [multi-omicsfacility.com]
- 14. scRNA-seq + Metabolomics Analysis - Creative Proteomics [multi-omicsfacility.com]
Troubleshooting & Optimization
improving the stability of trans-Crotonyl CoA in biological samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-Crotonyl CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in biological samples?
A1: The stability of this compound, like other acyl-CoAs, is primarily affected by three factors:
-
Enzymatic Degradation: Endogenous enzymes such as thioesterases can rapidly hydrolyze the thioester bond of this compound. It is crucial to quench metabolic activity immediately upon sample collection.
-
Chemical Instability (pH): The thioester bond is susceptible to hydrolysis, especially under alkaline conditions. Maintaining a slightly acidic pH (around 4.5-6.0) during extraction and storage is critical.
-
Temperature: Higher temperatures accelerate both enzymatic and chemical degradation. Samples should be kept on ice during processing and stored at -80°C for long-term stability.[1] Repeated freeze-thaw cycles should also be avoided.[1]
Q2: What is the best method for quenching metabolism in samples for this compound analysis?
A2: The most effective method for quenching metabolism is rapid cooling and protein precipitation. This can be achieved by:
-
Flash-freezing: Immediately snap-freezing the tissue or cell pellet in liquid nitrogen.[1][2] This is a widely used and effective method.
-
Cold Solvent Quenching: For adherent cell cultures, aspirating the media and adding a cold quenching solution (e.g., -20°C to -80°C methanol (B129727) or an acetonitrile (B52724)/methanol/water mixture) directly to the plate is a common practice.[3] For suspension cells, they can be rapidly filtered and the filter immediately submerged in cold quenching solvent.[3]
Q3: How should I store my biological samples to ensure the stability of this compound?
A3: For long-term stability, samples should be stored at -80°C.[1] It is recommended to store them as dried pellets after extraction to minimize degradation, as acyl-CoA species show different degradation rates in solution.[4] If storage in solution is necessary, use a slightly acidic buffer and keep it at -80°C. Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis/Tissue Homogenization | Ensure thorough homogenization. For tissues, a glass homogenizer on ice is effective.[1] For cells, ensure the chosen lysis buffer and method are appropriate for your cell type. |
| Degradation During Extraction | Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. The use of a slightly acidic extraction buffer (pH 4.9) can help preserve the integrity of acyl-CoAs.[1][5] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution steps for your specific acyl-CoA of interest. |
| Adsorption to Surfaces | Acyl-CoAs can adsorb to glass and metal surfaces. Using low-retention polypropylene (B1209903) tubes can help minimize this issue. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Repeated injections of biological extracts can lead to a buildup of matrix components on the column.[6] Regularly flush the column or use a guard column. |
| Inappropriate Mobile Phase | The pH of the mobile phase is critical. For short-chain acyl-CoAs, slightly acidic mobile phases are often used in reversed-phase chromatography.[7] Ensure the mobile phase is freshly prepared and properly degassed. |
| Injection Solvent Effects | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[8] |
| Extra-Column Effects | Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume. Ensure all fittings are properly connected.[8] |
Quantitative Data Summary
Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 48 Hours
| Solvent | Coefficient of Variation (CV) for Acetyl-CoA | Coefficient of Variation (CV) for Butyryl-CoA (similar chain length to Crotonyl-CoA) |
| 50 mM Ammonium (B1175870) Acetate (pH 6.8) | ~5% | ~7% |
| 50% Methanol/Water | ~8% | ~10% |
| 50% Ammonium Acetate (pH 4.0)/Methanol | ~15% | ~18% |
| Data adapted from a study on acyl-CoA stability, illustrating that a neutral pH aqueous solution provides better stability at 4°C compared to methanolic or acidic solutions.[4][7] |
Table 2: Reported Recovery Rates of Long-Chain Acyl-CoAs from Different Methodologies
| Extraction Method | Tissue Type | Reported Recovery Rate |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80%[5] |
| Acetonitrile Extraction with SPE | Various Tissues | ~60-70% |
| While this data is for long-chain acyl-CoAs, it provides a general benchmark for expected recovery rates. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells
-
Cell Culture and Quenching:
-
For adherent cells, aspirate the culture medium.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to the plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
For suspension cells, rapidly filter the cells and immediately place the filter in a tube with 1 mL of ice-cold 80% methanol.
-
-
Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
Protocol 2: Extraction of Short-Chain Acyl-CoAs from Tissue
-
Tissue Collection and Homogenization:
-
Excise the tissue and immediately flash-freeze in liquid nitrogen.
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[5]
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2 mL of ice-cold acetonitrile to the homogenate.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended:
-
Condition a weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column with a suitable solvent to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate elution buffer (e.g., containing a higher salt concentration or a different pH).
-
-
Sample Preparation for LC-MS:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Factors leading to this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
overcoming challenges in the extraction of trans-Crotonyl CoA from cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the extraction of trans-Crotonyl CoA and other short-chain acyl-CoAs from cellular samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of this compound challenging?
A1: The extraction of this compound and other short-chain acyl-CoAs is challenging due to several factors:
-
Low Abundance: this compound is a low-abundance metabolite compared to other acyl-CoAs like Acetyl-CoA.[1][2]
-
Inherent Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation, requiring rapid and cold processing.[3][4]
-
Similar Physicochemical Properties: The structural similarity among various acyl-CoA species can make chromatographic separation difficult.[5]
-
Matrix Effects: The complex cellular matrix can interfere with accurate quantification by mass spectrometry.
Q2: What is the typical concentration of this compound in mammalian cells?
A2: The concentration of this compound is generally low. For instance, in HeLa S3 cells, its abundance is approximately 1000 times lower than that of Acetyl-CoA.[2] In HepG2 cells, the concentration has been reported to be around 0.032 pmol/10^6 cells.[3] Its levels are comparable to those of lactoyl-CoA.[1][6][7]
Q3: What is the best method for quenching metabolism during cell harvesting?
A3: Rapidly quenching metabolic activity is crucial for accurate measurement. The most effective method is snap-freezing the cells in liquid nitrogen.[8][9] Alternatively, immediate extraction with ice-cold methanol (B129727) can also be used to arrest metabolism.[8][9][10]
Q4: Should I use an internal standard for quantification?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended to account for variability in extraction efficiency and matrix effects during LC-MS analysis.[4] For instance, 13C-labeled acyl-CoAs can be used.
Q5: What are the recommended storage conditions for cell pellets and extracts?
A5: Cell pellets should be flash-frozen in liquid nitrogen and stored at -80°C.[4] Extracts should be dried down under a vacuum or nitrogen stream and stored as a dry pellet at -80°C to ensure stability.[10] Reconstituted samples should be analyzed as soon as possible to minimize degradation.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected | Inefficient cell lysis and extraction. | Ensure complete cell lysis by using a sufficient volume of extraction solvent and thorough scraping for adherent cells.[3][8] Consider using a mixed organic-aqueous solvent like acetonitrile/methanol/water for broader acyl-CoA extraction.[5] |
| Degradation of this compound during sample preparation. | Work quickly and keep samples on ice or at 4°C at all times.[4] Use pre-chilled solvents and tubes.[3] Minimize the time between extraction and analysis.[10] | |
| Insufficient sample amount. | The concentration of this compound is very low.[2] Increase the starting number of cells to ensure the analyte is above the limit of detection of your instrument. | |
| High variability between replicates | Inconsistent cell harvesting or washing. | Ensure uniform washing of cell pellets with ice-cold PBS to remove media components without losing cells.[3] For adherent cells, ensure consistent scraping technique.[8] |
| Incomplete protein precipitation. | Ensure thorough vortexing and sufficient incubation time after adding the extraction solvent to precipitate proteins effectively. Centrifuge at a high speed (e.g., >13,000 x g) to obtain a clear supernatant.[8] | |
| Instability of reconstituted extract. | Analyze samples immediately after reconstitution.[10] If immediate analysis is not possible, store the dried extract at -80°C and reconstitute just before injection.[10] | |
| Poor chromatographic peak shape | Inappropriate LC column or mobile phase. | For short-chain acyl-CoAs, a C18 reversed-phase column is commonly used.[5] The mobile phase often contains a weak acid or an ion-pairing agent to improve peak shape.[11] However, ion-pairing agents can be difficult to remove from the system.[12] |
| Suboptimal reconstitution solvent. | The choice of reconstitution solvent is critical.[3] A solvent that is compatible with the initial mobile phase conditions is recommended to avoid peak distortion. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[3] | |
| Interference from other molecules | Co-elution of isobaric compounds. | Optimize the chromatographic gradient to achieve better separation of this compound from other isomers or interfering compounds. High-resolution mass spectrometry can also help distinguish between compounds with the same nominal mass.[5] |
| Matrix effects suppressing or enhancing the signal. | Use a stable isotope-labeled internal standard to normalize the signal.[4] Consider a solid-phase extraction (SPE) cleanup step to remove interfering matrix components.[4][13] |
Data Presentation
Table 1: Abundance of Various Acyl-CoA Species in Different Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) |
| Acetyl-CoA | 10.644[3] |
| Propionyl-CoA | 3.532[3] |
| Butyryl-CoA | 1.013[3] |
| trans-Crotonyl-CoA | 0.032 [3] |
| Succinyl-CoA | 25.467[3] |
| HMG-CoA | 0.971[3] |
Note: Data from different sources may have variations due to experimental conditions and normalization methods.[3]
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[3][10]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (LC-MS grade)
-
Internal standard solution (e.g., 13C-labeled acyl-CoAs in methanol)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of >13,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Metabolite Extraction:
-
Add 1 mL of ice-cold methanol containing the internal standard to the washed cells (pellet or monolayer).
-
Adherent Cells: Use a cell scraper to scrape the cells into the cold methanol.[3]
-
Suspension Cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[3]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein and cell debris.[8]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[3]
-
-
Sample Drying:
-
Dry the supernatant in a vacuum concentrator or under a gentle stream of nitrogen. This is a critical step for concentrating the sample and improving stability for storage.[10]
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (pH 7).[3]
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring the supernatant to an LC-MS vial.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. babraham.ac.uk [babraham.ac.uk]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Reactions Involving trans-Crotonyl CoA
Welcome to the technical support center for enzymatic reactions involving trans-Crotonyl CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with enzymes that utilize this compound as a substrate, such as crotonyl-CoA carboxylase/reductase (Ccr) and enoyl-CoA hydratase (crotonase).
Issue 1: No or Low Enzyme Activity Detected
Q: I am not observing any product formation, or the enzyme activity is significantly lower than expected in my spectrophotometric assay. What are the possible causes and solutions?
A: Low or absent enzyme activity is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Reagent Integrity and Preparation:
-
Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots if necessary. Confirm the protein concentration is accurate.
-
This compound: This substrate can be unstable. Use freshly prepared solutions. Verify its concentration and purity.
-
Cofactors (e.g., NADPH): Cofactors like NADPH are crucial for reductase activity and are sensitive to degradation. Use fresh solutions and verify the concentration spectrophotometrically.[1][2]
-
Assay Buffer: The assay buffer must be at the correct pH and room temperature for optimal enzyme activity.[3] Using ice-cold buffer can inhibit the reaction.
-
-
Check Assay Conditions:
-
Wavelength: Ensure the spectrophotometer is set to the correct wavelength for monitoring the reaction (e.g., 340 nm for NADPH consumption).[2]
-
Incubation Time and Temperature: Verify that the incubation times and temperatures are within the optimal range for your specific enzyme.[3]
-
Pipetting Accuracy: Use calibrated pipettes and avoid pipetting very small volumes to minimize errors. Prepare a master mix for the reaction components to ensure consistency.[3]
-
-
Investigate Potential Inhibitors:
-
Certain substances can interfere with enzymatic assays. Avoid the presence of EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) in your sample preparations, unless specified otherwise for your enzyme.[3]
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no enzyme activity.
Issue 2: High Background Signal or Non-linear Reaction Rate
Q: My spectrophotometric assay shows a high initial absorbance, or the reaction rate is not linear. How can I resolve this?
A: A high background signal or a non-linear reaction rate can obscure the true enzyme kinetics.
Troubleshooting Steps:
-
Substrate or Cofactor Instability:
-
This compound and NADPH can degrade spontaneously. Run a control reaction without the enzyme to measure the rate of non-enzymatic degradation. Subtract this background rate from your experimental data.
-
-
Precipitation of Reagents:
-
Visually inspect the reaction mixture for any precipitation. Ensure all components are fully dissolved in the assay buffer. Thaw all components completely and mix gently before use.[3]
-
-
Substrate Inhibition:
-
At very high concentrations, this compound may cause substrate inhibition in some enzymes.[4] If you observe a decrease in reaction rate at higher substrate concentrations, perform a substrate titration experiment to determine the optimal concentration range.
-
-
Enzyme Concentration:
-
If the reaction proceeds too quickly and the substrate is rapidly depleted, the rate will not be linear. Reduce the enzyme concentration to ensure you are measuring the initial velocity of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes that metabolize this compound?
A1: Several enzymes utilize this compound as a substrate in various metabolic pathways. Key examples include:
-
Crotonyl-CoA Carboxylase/Reductase (Ccr): This enzyme catalyzes the reductive carboxylation of this compound to (2S)-ethylmalonyl-CoA.[1][5] It can also catalyze the reduction of this compound to butyryl-CoA in the absence of CO2.[1][5]
-
Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of the double bond in this compound to form β-hydroxybutyryl-CoA.[6][7][8]
-
Acyl-CoA Dehydrogenases: These enzymes can be involved in the synthesis of this compound from butyryl-CoA during fatty acid β-oxidation.[9][10]
Q2: How is this compound involved in metabolic pathways?
A2: this compound is an intermediate in several important metabolic pathways:
-
Fatty Acid β-oxidation: It is generated during the breakdown of fatty acids.[11]
-
Amino Acid Metabolism: It is an intermediate in the catabolism of lysine (B10760008) and tryptophan.[11][12]
-
Carbon Fixation Cycles: In some bacteria, the crotonyl-CoA/ethylmalonyl-CoA/hydroxybutyryl-CoA (CETCH) cycle utilizes Ccr for CO2 assimilation.[13]
-
Histone Crotonylation: this compound is the donor for lysine crotonylation, a post-translational modification that can regulate gene expression.[6][14]
Metabolic Pathway of this compound:
Caption: Key metabolic fates of this compound.
Q3: What are the typical kinetic parameters for enzymes utilizing this compound?
A3: The kinetic parameters can vary depending on the specific enzyme and the source organism. The following table summarizes some reported values.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | This compound | 400 | 40 units/mg | Rhodobacter sphaeroides | [1] |
| Crotonyl-CoA Carboxylase/Reductase (KsCcr) | This compound | 21 ± 2 | - | Kitasatospora setae | [4] |
| Enoyl-CoA Hydratase (Msed_0336) | This compound | 100 ± 10 | 120 ± 4 units/mg | Metallosphaera sedula | [15] |
| Enoyl-CoA Hydratase (Msed_0384) | This compound | 110 ± 10 | 150 ± 10 units/mg | Metallosphaera sedula | [15] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity
This assay measures the reductive carboxylation of this compound by monitoring the decrease in NADPH absorbance at 360 or 340 nm.[2]
Materials:
-
Purified Ccr enzyme
-
This compound solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
CO2-saturated buffer (or NaHCO3 solution)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and CO2 source (e.g., 50 mM NaHCO3) in a cuvette.
-
Initiate the reaction by adding the Ccr enzyme.
-
Immediately start monitoring the decrease in absorbance at 360 nm or 340 nm at a constant temperature.
-
To determine the carboxylating species, the reaction can be started with either dissolved CO2 or HCO3-.[2][5]
-
Calculate the enzyme activity based on the rate of NADPH oxidation using its extinction coefficient.
Experimental Workflow for Spectrophotometric Assay:
Caption: Workflow for a spectrophotometric Ccr assay.
Protocol 2: UHPLC-based Assay for Enoyl-CoA Hydratase (Crotonase) Activity
This method directly measures the formation of the product, 3-hydroxybutyryl-CoA, from this compound using Ultra-High-Performance Liquid Chromatography (UHPLC).[15][16]
Materials:
-
Purified enoyl-CoA hydratase
-
This compound solution
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Quenching Solution (e.g., 1 M HCl/10% acetonitrile)
-
UHPLC system with a C18 reverse-phase column
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and this compound.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for a defined period (e.g., 1 minute).[15][16]
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to remove the precipitated protein.
-
Analyze the supernatant by UHPLC to separate and quantify this compound and 3-hydroxybutyryl-CoA.
-
For Km determination, vary the concentration of this compound.[15][16]
Experimental Workflow for UHPLC-based Assay:
Caption: Workflow for a UHPLC-based crotonase assay.
References
- 1. pnas.org [pnas.org]
- 2. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Four amino acids define the CO2 binding pocket of enoyl-CoA carboxylases/reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. Protein lysine crotonylation: past, present, perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 16. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Western Blot Detection of Histone Crotonylation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing Western blot analysis of histone crotonylation. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during this application.
Frequently Asked Questions (FAQs)
Q1: What is histone crotonylation and why is it studied?
Histone crotonylation is a type of post-translational modification (PTM) where a crotonyl group is added to a lysine (B10760008) residue on a histone protein.[1][2] This modification is structurally similar to the well-studied lysine acetylation but has distinct biological functions.[2][3] Histone crotonylation is associated with active gene transcription and has been implicated in various cellular processes, including differentiation and disease.[2][4] Its unique roles in gene regulation make it an important area of study in epigenetics and drug development.[4]
Q2: Which type of membrane is best for transferring small histone proteins?
Due to the low molecular weight of histones (11-21 kDa), it is crucial to use a membrane with a small pore size to ensure efficient capture during transfer. Nitrocellulose or polyvinylidene fluoride (B91410) (PVDF) membranes with a 0.2 µm pore size are highly recommended for optimal retention of histone proteins.[5][6] Standard 0.45 µm pore size membranes may result in smaller proteins passing through, leading to weak or no signal.
Q3: Should I use a specific gel percentage for separating histones?
Yes, a higher percentage polyacrylamide gel is recommended for better resolution of small histone proteins. A 15% or even a 4-20% gradient gel will provide better separation of the core histones (H2A, H2B, H3, and H4) compared to a lower percentage gel like 10% or 12%.[6][7][8]
Q4: What are the critical controls to include in my Western blot for histone crotonylation?
To ensure the specificity of your results, several controls are essential:
-
Total Histone Control: Always probe a parallel blot or strip with an antibody against the total histone you are investigating (e.g., total H3 if you are detecting H3K9cr). This serves as a loading control to normalize the crotonylation signal.
-
Peptide Competition Assay: Pre-incubate your primary antibody with a peptide corresponding to the specific crotonylated lysine residue. This should block the antibody from binding to the histone on the membrane, confirming the antibody's specificity.[1][5]
-
Positive and Negative Cell Lysates: If possible, use cell lysates known to have high and low levels of the target crotonylation mark. For example, cells treated with a histone deacetylase (HDAC) inhibitor that also affects decrotonylases might show increased signal.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the Western blot detection of histone crotonylation.
Problem 1: Weak or No Signal
A faint or absent band for your crotonylated histone can be frustrating. Below are potential causes and solutions.
dot
Caption: Troubleshooting weak or no signal.
| Possible Cause | Recommended Solution |
| Inefficient Histone Extraction | Histones are tightly bound to DNA and may not be efficiently extracted with standard lysis buffers like RIPA.[10] Use an acid extraction protocol specifically designed for histones.[11][12] After extraction, run a small amount on a gel and stain with Coomassie Blue to confirm the presence of histone bands. |
| Poor Protein Transfer | Due to their small size, histones can pass through membranes with larger pore sizes.[5] Use a 0.2 µm PVDF or nitrocellulose membrane.[5][6] Optimize transfer conditions (time and voltage); for wet transfer, 70-90 minutes at a lower voltage is often effective.[7][13] Always check transfer efficiency by staining the membrane with Ponceau S before blocking.[6][7] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform a dot blot or antibody titration to determine the optimal concentration. Increase the incubation time, for example, overnight at 4°C, to enhance signal.[5][14] |
| Low Target Abundance | The specific crotonylation mark may be of low abundance in your sample. Increase the amount of protein loaded per lane (e.g., 20-30 µg of nuclear extract).[10] |
| Inactive Reagents | The HRP-conjugated secondary antibody or the ECL substrate may have lost activity. Use fresh reagents and test the secondary antibody's activity by spotting a small amount on the membrane and adding ECL substrate.[14] |
Problem 2: High Background
High background can obscure the specific signal of your crotonylated histone.
dot
Caption: Troubleshooting high background.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Blocking prevents non-specific binding of antibodies to the membrane. Increase the blocking time to at least 1 hour at room temperature. For post-translational modification antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over non-fat milk, as milk contains phosphoproteins that can cross-react with phospho-specific antibodies.[5] |
| Antibody Concentration Too High | Excess primary or secondary antibody can lead to non-specific binding. Reduce the concentration of your antibodies.[15] |
| Inadequate Washing | Insufficient washing will not remove all non-specifically bound antibodies. Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST). |
| Membrane Dried Out | Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps. |
| Contaminated Buffers or Equipment | Bacterial growth in buffers or dirty equipment can lead to a speckled background. Prepare fresh buffers and ensure all containers and equipment are clean.[16] |
Problem 3: Non-Specific Bands
The presence of unexpected bands can complicate data interpretation.
dot
Caption: Troubleshooting non-specific bands.
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | The primary antibody may be cross-reacting with other proteins or other histone modifications.[17] Check the antibody datasheet for validation data and known cross-reactivities. Perform a peptide competition assay to confirm specificity for the crotonylated target.[1] Some anti-crotonyl antibodies may show cross-reactivity with other acyl modifications like butyrylation.[2] |
| Protein Degradation | If samples are not handled properly, proteases can degrade the histones, leading to bands at lower molecular weights. Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C during preparation.[14] |
| Excessive Protein Loading | Overloading the gel with protein can lead to aggregation and non-specific antibody binding. Reduce the amount of total protein loaded in each lane.[18] |
| Secondary Antibody Non-Specificity | The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for non-specific bands. |
Experimental Protocols
Protocol 1: Histone Extraction (Acid Extraction Method)
This protocol is adapted for the efficient extraction of histones from cultured mammalian cells.
-
Cell Harvest: Harvest approximately 1 x 10^7 cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash: Wash the cell pellet once with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit HDACs).
-
Lysis: Resuspend the cell pellet in 3-5 pellet volumes of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3).
-
Incubation and Centrifugation: Incubate on ice for 10 minutes with gentle agitation. Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the debris.
-
Collect Supernatant: Carefully collect the supernatant containing the histones.
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.
-
Storage: Store the histone extracts at -80°C.
Protocol 2: SDS-PAGE and Western Blotting
dot
Caption: Western blot workflow for histone crotonylation.
-
Sample Preparation: Mix 10-20 µg of histone extract with 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[7][13]
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom of the gel.[6][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[5][6] A wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
Membrane Staining (Optional): After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[7] Destain with TBST or water before blocking.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone crotonylation mark (e.g., pan-anti-Kcr or site-specific anti-H3K9cr) diluted in 5% BSA in TBST. The optimal dilution should be determined empirically based on the manufacturer's datasheet. Incubation is typically performed overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Quantitative Data Summary
The following table provides typical ranges for key quantitative parameters in a histone crotonylation Western blot protocol. These values should be optimized for your specific experimental conditions.
| Parameter | Typical Range | Notes |
| Protein Load | 10 - 30 µg of nuclear or histone extract | Start with 20 µg and adjust as needed.[10] |
| Gel Percentage | 15% Acrylamide or 4-20% Gradient | Higher percentage gels provide better resolution for small histones.[6][7] |
| Transfer Time (Wet) | 60 - 90 minutes | At 100V, 4°C.[13] |
| Membrane Pore Size | 0.2 µm | Essential for retaining small histone proteins.[5][6] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Refer to the antibody datasheet and optimize. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dilute according to the manufacturer's recommendation. |
| Blocking Time | 1 - 2 hours | At room temperature. |
| Primary Antibody Incubation | 2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C is often recommended to increase signal.[5] |
References
- 1. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crotonyl-Histone H3 (Lys18) (E8D9M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Crotonyl-Histone H3 (Lys14) (E9X3B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters | EMBO Reports [link.springer.com]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. abcam.cn [abcam.cn]
- 8. researchgate.net [researchgate.net]
- 9. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 17. Histone Modification [labome.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
identifying and minimizing interference in mass spectrometry analysis of trans-Crotonyl CoA
Welcome to the technical support center for the mass spectrometry analysis of trans-Crotonyl CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic mass fragments of this compound in positive ion mode mass spectrometry?
A1: In positive ion mode, this compound typically exhibits a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ will undergo a neutral loss of the 3'-phospho-ADP moiety (507 Da), resulting in a product ion of [M-507+H]⁺, which is specific to the acyl group. Another common fragment observed corresponds to the adenosine (B11128) phosphate (B84403) portion at m/z 428.[1][2] For this compound (molecular weight: 835.6 g/mol ), the expected parent ion would be at m/z 836.6 and the characteristic product ion at m/z 330.
Q2: What are the common sources of interference in the analysis of this compound?
A2: Interference in the analysis of this compound can arise from several sources:
-
Isobaric and Isomeric Compounds: Other short-chain acyl-CoAs can have the same nominal mass as this compound or produce fragment ions with the same mass-to-charge ratio. For example, vinylacetyl-CoA is an isomer of crotonyl-CoA. Chromatographic separation is essential to distinguish between such isomers.[3][4]
-
In-source Fragmentation: Analytes can fragment within the ion source of the mass spectrometer, generating ions that may interfere with the target analyte. For instance, other acyl-CoAs can generate fragments that overlap with those of this compound.[5][6]
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Sample Preparation Artifacts: The reagents and materials used during sample preparation can introduce contaminants that interfere with the analysis.
Q3: How can I improve the recovery of this compound during sample preparation?
A3: The choice of extraction method can significantly impact the recovery of short-chain acyl-CoAs. While trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE) is a common method, studies have shown that using sulfosalicylic acid (SSA) for protein precipitation can result in higher recovery for some CoA species and may not require a subsequent SPE step.[1][7][8] It is recommended to compare different extraction protocols to determine the optimal method for your specific sample type and analytical workflow.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Problem 1: No or low signal for this compound.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Extraction Recovery | Evaluate your sample preparation method. | Compare the recovery of a known amount of this compound standard spiked into your matrix using different extraction methods (e.g., TCA vs. SSA).[7][8] |
| Instrumental Issues | Check the instrument's performance. | Infuse a this compound standard directly into the mass spectrometer to verify its fragmentation and sensitivity. Ensure the LC-MS system is properly calibrated and that there are no leaks or clogs.[9][10][11] |
| Degradation of Analyte | Assess the stability of this compound in your samples. | Keep samples on ice or at 4°C during preparation and store them at -80°C. Analyze samples as quickly as possible after preparation. |
Problem 2: High background or presence of interfering peaks.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Co-elution of Isobaric/Isomeric Interferences | Optimize chromatographic separation. | Modify the LC gradient, mobile phase composition, or use a column with a different chemistry to resolve this compound from interfering compounds.[3][4] |
| Matrix Effects | Evaluate the impact of the sample matrix. | Prepare a dilution series of your sample to see if the signal intensity of this compound increases with dilution, which would indicate ion suppression. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).[1][7] |
| Contamination | Identify the source of contamination. | Analyze blank injections (solvent only) to check for contaminants from the LC system. Use high-purity solvents and reagents for sample and mobile phase preparation. |
Problem 3: Inconsistent or poor quantification.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Lack of an Appropriate Internal Standard | Use a suitable internal standard. | The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended for the most accurate quantification as it co-elutes with the analyte and experiences similar matrix effects.[12] If not available, a structurally similar acyl-CoA that is not present in the sample can be used. |
| Non-linear Calibration Curve | Check the concentration range of your calibration standards. | Ensure your calibration curve covers the expected concentration range of this compound in your samples. Dilute samples if they fall outside the linear range of the curve. |
| In-source Fragmentation of Other Acyl-CoAs | Investigate potential cross-signal contributions. | Analyze standards of other short-chain acyl-CoAs that are abundant in your samples to see if they produce interfering signals in the MRM transition of this compound.[6] |
Quantitative Data Summary
Table 1: Typical Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Parent Ion (Q1) [M+H]⁺ | m/z 836.6 | Calculated |
| Product Ion (Q3) [M-507+H]⁺ | m/z 330 | [2] |
| Common Fragment Ion (Q3) | m/z 428 | [1][2] |
Table 2: Comparison of Extraction Methods for Short-Chain Acyl-CoAs (% Recovery)
| Analyte | TCA with SPE | SSA | Reference |
| Acetyl CoA | 36% | 59% | [7][8] |
| Propionyl CoA | 62% | 80% | [7][8] |
| Isovaleryl CoA | 58% | 59% | [7][8] |
Note: This table illustrates the potential for higher recovery with SSA for some short-chain acyl-CoAs. The optimal method should be empirically determined for this compound.
Experimental Protocols & Visualizations
Experimental Workflow for Interference Identification
The following workflow outlines the steps to identify and minimize interference in the analysis of this compound.
Caption: Workflow for identifying and minimizing analytical interference.
Signaling Pathway of Isobaric Interference
This diagram illustrates how isobaric compounds can lead to analytical interference.
Caption: Impact of chromatographic separation on isobaric interference.
Detailed Methodologies
1. Sample Preparation using Sulfosalicylic Acid (SSA)
This protocol is adapted from methods shown to have good recovery for short-chain acyl-CoAs.[1][7]
-
For cultured cells, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 2.5% (w/v) SSA in water directly to the cell culture plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For tissue samples, homogenize the tissue in an appropriate volume of ice-cold 2.5% SSA.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
If necessary, add a stable isotope-labeled internal standard to the supernatant.
-
The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
This is a general method and should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex 2.6 µm C18 150 x 2.1 mm).[7][8]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs, before re-equilibrating. For short-chain acyl-CoAs like this compound, a shallower gradient may be necessary to achieve optimal separation from other polar metabolites.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1: 836.6 -> Q3: 330 (quantitative), Q1: 836.6 -> Q3: 428 (qualitative).
-
Internal Standard: Monitor the appropriate transition for the chosen internal standard.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument to maximize the signal for the MRM transitions of interest.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. youtube.com [youtube.com]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the efficiency of in vitro trans-Crotonyl CoA synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of in vitro trans-Crotonyl-CoA synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Troubleshooting Guides
This section addresses common issues encountered during the in vitro synthesis of trans-Crotonyl-CoA, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Yield of trans-Crotonyl-CoA
| Question | Possible Cause | Recommended Solution |
| Why is the yield of my trans-Crotonyl-CoA synthesis unexpectedly low? | Inactive or Inhibited Enzyme: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the reaction mixture. | 1. Verify Enzyme Activity: Perform a specific activity assay of your enzyme stock before starting the synthesis. 2. Check Storage Conditions: Ensure the enzyme is stored at the recommended temperature (typically -80°C) in a suitable buffer containing cryoprotectants. Avoid repeated freeze-thaw cycles.[1][2][3] 3. Purify Substrates: Contaminants in crotonic acid or Coenzyme A preparations can inhibit the enzyme. Use high-purity reagents. |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme being used. | 1. Optimize pH: Most enzymatic reactions for CoA synthesis have a pH optimum between 7.5 and 8.0.[4] Perform small-scale reactions across a pH range to determine the optimal condition for your enzyme. 2. Optimize Temperature: While many reactions are run at 30°C or 37°C, some enzymes may have different temperature optima.[5][6] Test a range of temperatures to find the ideal setting. 3. Check Cofactor Concentration: Ensure essential cofactors like ATP and MgCl₂ are present at saturating concentrations (e.g., 3.75 mM ATP, 6 mM MgCl₂).[1] | |
| Substrate or Product Inhibition: High concentrations of substrates (crotonic acid, CoA, ATP) or the accumulation of the product (trans-Crotonyl-CoA) can inhibit the enzyme.[7][8][9][10][11] | 1. Optimize Substrate Concentrations: Determine the optimal substrate concentrations by titration. High substrate concentrations do not always lead to higher yields.[7] 2. In Situ Product Removal: If product inhibition is suspected, consider strategies to remove trans-Crotonyl-CoA from the reaction mixture as it is formed, for example, by coupling the synthesis to a subsequent enzymatic reaction. | |
| Incorrect Quantification: The method used to quantify the product may be inaccurate, leading to an underestimation of the yield. | 1. Validate Quantification Method: Use a validated HPLC or LC-MS/MS method with a certified standard for accurate quantification. 2. Check for Degradation: Ensure samples are properly quenched and stored to prevent degradation of trans-Crotonyl-CoA before analysis. Acidification is a common quenching method.[6][12][13] |
Issue 2: Enzyme Instability and Aggregation
| Question | Possible Cause | Recommended Solution |
| My enzyme seems to be losing activity during the reaction or precipitating out of solution. What can I do? | Thermal Instability: The reaction temperature may be too high for the enzyme, causing denaturation over time. | 1. Lower Reaction Temperature: Even if the enzyme's optimal temperature is higher, a slightly lower temperature may improve stability over a longer incubation period. 2. Use Thermostable Enzymes: If available, consider using enzymes from thermophilic organisms, which are inherently more stable.[9] |
| Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be conducive to enzyme stability. | 1. Add Stabilizing Agents: Include additives such as glycerol (B35011) (5-20%), BSA, or DTT in the reaction buffer to enhance enzyme stability.[14] 2. Optimize Buffer Composition: Screen different buffer systems and ionic strengths to find conditions that maximize both activity and stability. | |
| Aggregation: High enzyme concentrations or unfavorable buffer conditions can lead to protein aggregation.[15] | 1. Optimize Enzyme Concentration: Use the lowest effective enzyme concentration to minimize the risk of aggregation. 2. Immobilize the Enzyme: Covalently attaching the enzyme to a solid support can prevent aggregation and improve stability, also allowing for easier removal and reuse.[5][16][17] |
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I use for the in vitro synthesis of trans-Crotonyl-CoA?
A1: While historically Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) was thought to catalyze this reaction, recent studies suggest it is inefficient in vitro for substrates other than acetate.[18] A more reliable and efficient enzyme is Crotonyl-CoA Carboxylase/Reductase (Ccr) , which can be used in its reductive carboxylation mode or, in the absence of CO₂, its reductive mode to produce butyryl-CoA, indicating its affinity for crotonyl-CoA.[4][13] Alternatively, chemo-enzymatic methods can be employed.[19][20][21]
Q2: How can I monitor the progress of my synthesis reaction?
A2: The most common method is to take time-point samples from the reaction, quench the enzymatic activity (e.g., with acid), and analyze the samples by HPLC or LC-MS/MS to quantify the amount of trans-Crotonyl-CoA formed.[6][22] For enzymes that use NADPH, a spectrophotometric assay monitoring the decrease in absorbance at 340 nm can be used as an indirect measure of reaction progress.[4][13]
Q3: What is the best method to purify the synthesized trans-Crotonyl-CoA?
A3: Solid-Phase Extraction (SPE) is a commonly used and effective method for purifying acyl-CoAs from reaction mixtures.[18][23][24][25][26][27][28][29] Reversed-phase cartridges (e.g., C18) are typically used. The crude reaction mixture is loaded onto the cartridge, washed to remove salts and hydrophilic impurities, and then the trans-Crotonyl-CoA is eluted with an organic solvent like methanol (B129727) or acetonitrile. For higher purity, preparative HPLC can also be used.[22]
Q4: My LC-MS/MS analysis shows multiple peaks. How do I identify the correct peak for trans-Crotonyl-CoA?
A4: The best way to confirm the identity of your peak is to run a certified standard of trans-Crotonyl-CoA to determine its retention time and fragmentation pattern under your specific chromatographic conditions. Common issues include the presence of isomers or in-source fragments.[20][30] The characteristic fragmentation of acyl-CoAs involves a neutral loss of 507 amu.[12][17]
Quantitative Data Summary
Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (Ccr)
| Parameter | Value | Enzyme Source | Reference |
| Vmax (Reductive Carboxylation) | 40 units/mg | Recombinant | [13] |
| Km (Crotonyl-CoA) | 0.4 mM | Recombinant | [4] |
| Km (NADPH) | 0.7 mM | Recombinant | [4] |
| Km (HCO₃⁻) | 14 mM | Recombinant | [4] |
| pH Optimum | 7.5 - 8.0 | Recombinant | [4] |
One unit corresponds to 1 µmol of product formed per minute.
Table 2: Chemo-enzymatic Synthesis Yields for Crotonyl-CoA
| Activation Method | Precursor | Yield (%) | Reference |
| Symmetric Anhydride | Crotonic Anhydride | 80 | [31] |
| Ethylchloroformate (ECF) | Crotonic Acid | 44 | [19][21][31] |
| Carbonyldiimidazole (CDI) | Crotonic Acid | <1 | [31] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of trans-Crotonyl-CoA using Ccr
This protocol is adapted from methodologies described for Crotonyl-CoA Carboxylase/Reductase.[4][13]
Materials:
-
Purified Crotonyl-CoA Carboxylase/Reductase (Ccr) enzyme
-
trans-Crotonic acid
-
Coenzyme A (CoA)
-
ATP, sodium salt
-
NADPH, sodium salt
-
MgCl₂
-
Tris-HCl buffer (1 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Nuclease-free water
-
Quenching solution (e.g., 1 M HCl or 10% Trichloroacetic acid)
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube on ice. For a 1 mL final reaction volume, add the following components:
-
100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)
-
6 µL of 1 M MgCl₂ (final concentration: 6 mM)
-
10 µL of 100 mM DTT (final concentration: 1 mM)
-
50 µL of 100 mM ATP (final concentration: 5 mM)
-
40 µL of 100 mM CoA (final concentration: 4 mM)
-
50 µL of 100 mM trans-Crotonic acid (final concentration: 5 mM)
-
40 µL of 100 mM NADPH (final concentration: 4 mM)
-
Nuclease-free water to a final volume of 990 µL (adjust as needed based on enzyme volume).
-
-
Mix gently by pipetting.
-
Initiate the reaction by adding 10 µL of Ccr enzyme solution (concentration to be optimized, typically 1-5 µM final concentration).
-
Incubate the reaction at 30°C for 2-4 hours.
-
To monitor the reaction, withdraw 50 µL aliquots at different time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Immediately quench each aliquot by adding 50 µL of quenching solution.
-
Centrifuge the quenched samples at >12,000 x g for 5 minutes at 4°C to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the formation of trans-Crotonyl-CoA.
Protocol 2: Purification of trans-Crotonyl-CoA by Solid-Phase Extraction (SPE)
This protocol is a general guide for the purification of short-chain acyl-CoAs.[23][25][26]
Materials:
-
C18 SPE cartridge (e.g., 100 mg)
-
Quenched reaction mixture from Protocol 1
-
Conditioning solvent: 100% Methanol
-
Equilibration solvent: 0.1% Trifluoroacetic acid (TFA) in water
-
Wash solvent: 5% Methanol in 0.1% TFA
-
Elution solvent: 80% Methanol in 0.1% TFA
Procedure:
-
Conditioning: Pass 2 mL of 100% methanol through the C18 cartridge.
-
Equilibration: Pass 2 mL of 0.1% TFA in water through the cartridge. Do not let the cartridge run dry.
-
Loading: Load the supernatant from the quenched reaction mixture onto the cartridge.
-
Washing: Pass 2 mL of 5% methanol in 0.1% TFA through the cartridge to remove salts and other hydrophilic impurities.
-
Elution: Elute the trans-Crotonyl-CoA with 1 mL of 80% methanol in 0.1% TFA into a clean collection tube.
-
Dry the eluted sample using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the purified trans-Crotonyl-CoA in a suitable buffer for storage or downstream applications.
Protocol 3: Quantification of trans-Crotonyl-CoA by LC-MS/MS
This protocol provides a starting point for developing an LC-MS/MS method for acyl-CoA analysis.[12][17]
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0
-
Mobile Phase B: 100% Acetonitrile
LC Gradient:
-
Start with 2% B, hold for 2 minutes.
-
Linear gradient to 30% B over 8 minutes.
-
Linear gradient to 95% B over 2 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 2% B and re-equilibrate for 5 minutes.
-
Flow rate: 0.3 mL/min.
MS Parameters (Positive Ion Mode):
-
Parent Ion (m/z): 836.2 (for [M+H]⁺ of trans-Crotonyl-CoA)
-
Product Ion (m/z): 329.1 (for quantification, corresponding to [M-507+H]⁺)
-
Product Ion (m/z): 428.1 (for confirmation)
-
Optimize collision energy and other source parameters for your specific instrument.
Procedure:
-
Prepare a standard curve of trans-Crotonyl-CoA in the same solvent used to reconstitute the samples.
-
Inject 5-10 µL of the standards and samples onto the LC-MS/MS system.
-
Integrate the peak area for the 836.2 -> 329.1 transition.
-
Quantify the amount of trans-Crotonyl-CoA in your samples by comparing their peak areas to the standard curve.
Visualizations
Caption: A generalized experimental workflow for the in vitro synthesis, purification, and analysis of trans-Crotonyl-CoA.
Caption: Metabolic context and in vitro synthesis route for trans-Crotonyl-CoA.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Influence of substrate or product inhibition on the performance of enzyme reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.duke.edu [sites.duke.edu]
- 9. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. Protecting Enzymes from Stress-Induced Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ftb.com.hr [ftb.com.hr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. promochrom.com [promochrom.com]
- 29. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. mdpi.com [mdpi.com]
dealing with the low abundance of trans-Crotonyl CoA in biological systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the low-abundance metabolite, trans-Crotonyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is trans-Crotonyl-CoA considered a low-abundance metabolite?
A1: trans-Crotonyl-CoA is an intermediate in several metabolic pathways, including fatty acid β-oxidation and the metabolism of lysine (B10760008) and tryptophan.[1] Its intracellular concentrations are significantly lower than other short-chain acyl-CoAs like acetyl-CoA or succinyl-CoA. For instance, in HepG2 cells, the concentration of crotonoyl-CoA has been measured at approximately 0.032 pmol/10^6 cells, which is substantially lower than acetyl-CoA (10.644 pmol/10^6 cells) and succinyl-CoA (25.467 pmol/10^6 cells).[2][3] This low abundance presents challenges for its accurate detection and quantification.
Q2: What is the most suitable analytical method for quantifying trans-Crotonyl-CoA?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying trans-Crotonyl-CoA and other short-chain acyl-CoAs due to its high sensitivity and selectivity.[4][5][6][7] Techniques such as multiple reaction monitoring (MRM) allow for the specific detection and quantification of the target analyte even in complex biological matrices.[4] While other methods like HPLC with UV detection or enzymatic assays exist, they often lack the sensitivity required for low-abundance species like crotonyl-CoA.[4]
Q3: What are the key considerations for sample preparation when analyzing trans-Crotonyl-CoA?
A3: Due to the inherent instability and low abundance of acyl-CoAs, rapid and efficient sample preparation is critical. Key steps include:
-
Metabolic Quenching: Immediate quenching of metabolic activity is essential to prevent the degradation of acyl-CoAs. This is typically achieved by using ice-cold solutions.[8]
-
Extraction: An 80% methanol (B129727) solution has been shown to be effective for extracting a broad range of acyl-CoAs with high MS intensities.[2][9]
-
Deproteinization: 5-sulfosalicylic acid (SSA) is often recommended over trichloroacetic acid (TCA) for deproteinization, as it improves the recovery of short-chain acyl-CoAs and may not require a subsequent solid-phase extraction (SPE) step.[4][8]
-
Storage: Samples should be kept on ice throughout the preparation process and stored as dry pellets at -80°C for long-term stability.[8]
Q4: What is a suitable internal standard for trans-Crotonyl-CoA quantification?
A4: The ideal internal standard is a stable isotope-labeled version of trans-Crotonyl-CoA. However, these can be expensive and not always commercially available. As an alternative, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are a good choice as they are not typically found in biological samples.[8][10] In some methods, crotonoyl-CoA itself has been used as an internal standard for the quantification of other short-chain acyl-CoAs, particularly when its endogenous levels are verified to be negligible in the studied samples.[4][11]
Q5: How does trans-Crotonyl-CoA function in cellular processes beyond metabolism?
A5: trans-Crotonyl-CoA is the donor for a post-translational modification called lysine crotonylation.[1][12] This modification, particularly on histones, is involved in the regulation of gene expression.[12][13] The levels of histone crotonylation can be influenced by the cellular concentration of crotonyl-CoA, linking cellular metabolism directly to epigenetic regulation.[13]
Quantitative Data Summary
The following table summarizes the abundance of trans-Crotonyl-CoA in comparison to other more abundant short-chain acyl-CoAs in various biological samples.
| Acyl-CoA Species | HepG2 Cells (pmol/10^6 cells)[3] | S. albus (nmol g⁻¹)[14] | Mouse Heart (pmol mg⁻¹)[15] |
| trans-Crotonoyl-CoA | 0.032 | ~0.3 | ~0.0172 |
| Acetyl-CoA | 10.644 | up to 230 | 5.77 |
| Propionyl-CoA | 3.532 | - | 0.476 |
| Succinyl-CoA | 25.467 | Abundant | - |
| Malonyl-CoA | - | Abundant | - |
| Butyryl/Isobutyryl-CoA | 1.013 | Abundant | - |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from methods described for the analysis of short-chain acyl-CoAs by LC-MS/MS.[2][4][8]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA or odd-chain acyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Lysis:
-
Immediately add 200 µL of ice-cold 2.5% SSA with the internal standard to the cells.
-
For adherent cells, use a cell scraper to collect the cells in the SSA solution.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Deproteinization:
-
Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of trans-Crotonyl-CoA
This is a general workflow based on common practices for short-chain acyl-CoA analysis.[4][6]
Instrumentation and Columns:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 150 mm x 2.1 mm).
Mobile Phases:
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid in water).
-
Mobile Phase B: Methanol with the same ion-pairing agent.
Gradient Elution:
-
A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the more hydrophobic acyl-CoAs.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for trans-Crotonyl-CoA and the internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of the 5'-ADP moiety (507 Da).[16]
-
trans-Crotonyl-CoA: The precursor ion [M+H]⁺ would be monitored for its transition to a characteristic product ion.
-
-
Optimization: The collision energy and other MS parameters should be optimized for each specific acyl-CoA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for trans-Crotonyl-CoA | Sample Degradation: Acyl-CoAs are unstable. | Ensure rapid metabolic quenching, keep samples on ice, and store extracts at -80°C.[8] Reconstitute just prior to analysis. |
| Inefficient Extraction: The choice of solvent is critical. | Use 80% methanol for high MS intensities.[9] Avoid strong acids in the primary extraction solvent.[9] | |
| Poor Recovery from SPE: Solid-phase extraction can lead to the loss of hydrophilic short-chain acyl-CoAs. | Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[4][8] If SPE is necessary, optimize the cartridge and elution method. | |
| Poor Peak Shape in Chromatography | Suboptimal Chromatographic Conditions: Ion-pairing agents are often necessary. | Use an ion-pairing agent like tributylamine in the mobile phase to improve peak shape and retention of the polar acyl-CoAs. |
| Matrix Effects: Co-eluting compounds can suppress the ionization of the analyte. | Improve sample cleanup or adjust the chromatographic gradient to separate the analyte from interfering matrix components. | |
| Inaccurate or Imprecise Quantification | Lack of a Suitable Internal Standard: Variations in extraction efficiency and matrix effects are not accounted for. | Use a stable isotope-labeled internal standard if possible. If not, use an odd-chain acyl-CoA that is not present in the sample.[8] |
| Non-Linearity of Calibration Curve: Matrix effects can impact linearity. | Construct calibration curves in a matrix that closely matches the study samples. Use a weighted linear regression (e.g., 1/x) for better accuracy at lower concentrations.[4][8] |
Visualizations
Caption: Workflow for the analysis of trans-Crotonyl-CoA.
Caption: Role of trans-Crotonyl-CoA in histone modification.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 15. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
improving the specificity of antibodies for immunoprecipitation of crotonylated proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of antibodies for the immunoprecipitation (IP) of crotonylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in immunoprecipitating crotonylated proteins?
A1: The main challenge is achieving high specificity of the immunoprecipitation. This is primarily due to the potential for pan-crotonyl-lysine antibodies to cross-react with other structurally similar lysine (B10760008) acylations, most notably acetylation.[1] This can lead to the co-precipitation of non-target proteins, resulting in high background and inaccurate downstream analysis.
Q2: How can I validate the specificity of my pan-crotonyl-lysine antibody?
A2: Antibody specificity should be validated prior to its use in immunoprecipitation. A key method is a peptide competition assay or dot blot analysis.[2] In this assay, the antibody is pre-incubated with an excess of the crotonylated peptide immunogen, which should block its binding to crotonylated proteins on a blot. As a control, pre-incubation with other modified peptides (e.g., acetylated, unmodified) should not affect antibody binding.[3]
Q3: What is the difference between using monoclonal and polyclonal antibodies for crotonylated protein IP?
A3: Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, which can result in a higher signal. However, they are also more prone to lot-to-lot variability.[4] Monoclonal antibodies recognize a single epitope, offering higher specificity and better lot-to-lot consistency.[4] For immunoprecipitation of a specific post-translational modification like crotonylation, a well-validated monoclonal antibody is often preferred to minimize off-target binding.
Q4: When should I pre-clear my lysate and what is its purpose?
A4: Pre-clearing the lysate is a recommended step to reduce non-specific binding of proteins to the IP beads.[5] This is done by incubating the lysate with beads that do not have the antibody conjugated. This step removes proteins that would otherwise bind non-specifically to the beads during the immunoprecipitation, thereby lowering the background.
Troubleshooting Guide
This guide addresses common issues encountered during the immunoprecipitation of crotonylated proteins.
| Problem | Potential Cause | Recommended Solution |
| High Background/Non-Specific Binding | 1. Antibody Cross-Reactivity: The pan-crotonyl-lysine antibody may be cross-reacting with other lysine modifications, such as acetylation.[1] | - Perform a peptide competition assay to confirm antibody specificity. - Use a more specific monoclonal antibody if available. - Optimize washing buffer stringency (see below). |
| 2. Insufficient Washing: Washing steps may not be stringent enough to remove non-specifically bound proteins. | - Increase the number of washes (e.g., from 3 to 5). - Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl). - Add a non-ionic detergent (e.g., 0.1% Triton X-100 or 0.05% NP-40) to the wash buffer.[6] | |
| 3. Too Much Antibody or Lysate: Using excessive amounts of antibody or protein lysate can increase non-specific binding.[7] | - Titrate the antibody to determine the optimal concentration for your experiment. - Reduce the total amount of protein lysate used in the IP. | |
| 4. Non-Specific Binding to Beads: Proteins may be binding directly to the agarose (B213101) or magnetic beads. | - Pre-clear the lysate by incubating it with beads alone before adding the antibody. - Block the beads with BSA or casein before use.[8] | |
| Weak or No Signal for Target Protein | 1. Low Abundance of Crotonylated Protein: The target protein may have low levels of crotonylation in your sample. | - Increase the amount of starting material (cell lysate). - Treat cells with a histone deacetylase (HDAC) inhibitor (e.g., sodium crotonate) to potentially increase overall protein crotonylation.[9] |
| 2. Poor Antibody-Antigen Binding: The antibody may not be efficiently binding to the crotonylated protein. | - Ensure the antibody is validated for immunoprecipitation. - Optimize the incubation time for the antibody with the lysate (e.g., overnight at 4°C). | |
| 3. Inefficient Elution: The crotonylated protein is not being effectively eluted from the beads. | - Use a stronger elution buffer, such as SDS-PAGE sample buffer, for western blot analysis. - For mass spectrometry, consider alternative elution methods like glycine-HCl (pH 2.5-3.0) or urea-based buffers, but be aware that harsh elution can denature proteins.[10][11] | |
| Antibody Heavy and Light Chains Obscuring Western Blot Signal | 1. Co-elution of Antibody: The antibody used for the IP is eluted along with the target protein and detected by the secondary antibody in the western blot. | - Use an IP/western blot antibody from a different host species. - Use a secondary antibody that specifically recognizes the native primary antibody. - Crosslink the antibody to the beads before the IP. |
| Lot-to-Lot Variability in Results | 1. Inconsistent Antibody Performance: Particularly with polyclonal antibodies, there can be significant variation between different manufacturing lots.[4] | - If possible, purchase a large enough single lot of antibody for the entire study. - If using a new lot, perform a validation experiment (e.g., a side-by-side western blot or IP) to ensure it performs similarly to the previous lot. |
Experimental Protocols
Protocol 1: Immunoprecipitation of Crotonylated Proteins for Western Blot Analysis
1. Cell Lysis a. Harvest cells and wash twice with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and HDAC inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (lysate) to a new pre-chilled tube.
2. Pre-Clearing Lysate a. Add 20 µL of Protein A/G agarose or magnetic bead slurry to 1 mg of protein lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
3. Immunoprecipitation a. Add the recommended amount of pan-crotonyl-lysine antibody to the pre-cleared lysate. b. Incubate overnight at 4°C on a rotator. c. Add 30 µL of Protein A/G bead slurry and incubate for 2-4 hours at 4°C on a rotator.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a higher salt concentration or added detergent). c. After the final wash, carefully remove all supernatant.
5. Elution a. Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer. b. Boil the sample for 5-10 minutes at 95-100°C. c. Centrifuge to pellet the beads and collect the supernatant for western blot analysis.
Protocol 2: Affinity Enrichment of Crotonylated Peptides for Mass Spectrometry
1. Protein Extraction and Digestion a. Extract proteins from cells or tissues and determine the protein concentration. b. Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.
2. Peptide Desalting a. Desalt the digested peptides using a C18 column. b. Dry the desalted peptides in a vacuum centrifuge.
3. Affinity Enrichment a. Resuspend the peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[12][13] b. Incubate the peptides with pre-washed anti-crotonyl-lysine antibody-conjugated beads overnight at 4°C with gentle shaking.[12] c. Wash the beads four times with NETN buffer and twice with deionized water.[12]
4. Elution a. Elute the bound peptides from the beads with 0.1% trifluoroacetic acid.[12] b. Combine the eluted fractions and dry in a vacuum centrifuge.
5. LC-MS/MS Analysis a. Desalt the eluted peptides using C18 ZipTips.[12] b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes representative data from studies that have utilized pan-crotonyl-lysine antibodies for the enrichment and identification of crotonylated proteins. This data highlights the utility of these antibodies in large-scale proteomics studies.
| Study Focus | Sample Type | Number of Identified Crotonylation Sites | Number of Identified Crotonylated Proteins | Reference |
| Chronic Renal Failure | Human peripheral blood mononuclear cells | 1,209 | 377 | [12] |
| Oral Squamous Cell Carcinoma | Human CAL27 cells | 1,563 | 605 | [14] |
| Pinellia ternata Proteome | Plant leaves | 5,995 | 2,120 | [14] |
| White Fat Browning | Mouse inguinal white adipose tissue | 7,254 | 1,629 | [15] |
Visualizations
Caption: Workflow for Immunoprecipitation of Crotonylated Proteins.
Caption: Troubleshooting Logic for Crotonylated Protein IP.
Caption: Simplified Crotonylation Signaling Pathway.
References
- 1. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTM BIO [ptmbio.com]
- 3. Blocking with immunizing peptide protocol [abcam.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Immunoprecipitation | Rockland [rockland.com]
- 8. Antibody Immobilization Optimization for Better IP Results - Creative Proteomics [creative-proteomics.com]
- 9. bioworlde.com [bioworlde.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive analysis of lysine crotonylation modification in patients with chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Qualitative Proteome-Wide Analysis Reveals the Diverse Functions of Lysine Crotonylation in Dendrobium huoshanense [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Non-Histone Lysine Crotonylation Is Involved in the Regulation of White Fat Browning - PMC [pmc.ncbi.nlm.nih.gov]
addressing the instability of the thioester bond in trans-Crotonyl CoA during sample preparation
Welcome to the technical support center for the analysis of trans-Crotonyl CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to address the challenges associated with the inherent instability of the thioester bond in this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is the thioester bond in this compound unstable?
A1: The thioester bond is a high-energy bond, making it susceptible to hydrolysis. This instability is particularly pronounced in aqueous solutions that are neutral or alkaline.[1] The degradation is primarily due to nucleophilic attack on the carbonyl carbon of the thioester, which is more electrophilic than in an oxygen ester. Processing samples at low temperatures and maintaining an acidic pH are critical to minimize degradation.[1][2][3]
Q2: What are the primary factors that lead to the degradation of this compound during sample preparation?
A2: The main factors contributing to the degradation of this compound are:
-
pH: Hydrolysis of the thioester bond is significantly accelerated at neutral to alkaline pH.[1][4][5] Samples should be maintained in an acidic environment (pH 4-5) for optimal stability.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, all sample preparation steps should be performed on ice or at 4°C.[1]
-
Enzymatic Activity: Endogenous thioesterases in biological samples can rapidly cleave the thioester bond. Rapid quenching of metabolic activity is essential.
-
Time: Prolonged exposure to suboptimal conditions (e.g., room temperature, aqueous solutions) will lead to significant sample loss.[6]
Q3: What is the most effective method for quenching metabolism to preserve this compound?
A3: The most effective quenching method is rapid freezing of the biological sample in liquid nitrogen.[1] This immediately halts all enzymatic activity. Following quenching, extraction should proceed promptly using ice-cold acidic solutions to maintain stability.
Q4: How should I store my samples to ensure the stability of this compound?
A4: For long-term storage, samples are best kept as a dry pellet at -80°C.[1] If storing as an extract, it should be in an organic solvent or an acidic buffer at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly low recovery or signal intensity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal in LC-MS Analysis | Sample Degradation | • Ensure all sample preparation steps were performed on ice and with pre-chilled, acidic (pH 4-5) solvents.[1][7] • Minimize the time samples spend in aqueous solutions.[6] • Reconstitute the final dried extract in a suitable solvent like methanol (B129727) or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) just before analysis.[8] |
| Inefficient Extraction | • Verify that the chosen extraction solvent is appropriate for short-chain acyl-CoAs. A common choice is a mixture of acetonitrile (B52724), methanol, and water.[9] • Ensure thorough homogenization of the sample to achieve complete cell lysis.[7] | |
| Poor Recovery from SPE | • If using solid-phase extraction (SPE) for sample cleanup, be aware that hydrophilic, short-chain acyl-CoAs like this compound can be lost.[1] • Consider a protocol that does not require SPE, or validate the SPE method for recovery of your analyte.[1] | |
| Suboptimal LC-MS/MS Parameters | • Confirm that the mass spectrometer is tuned and calibrated. • Optimize the precursor and product ions for this compound. A common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1] • Optimize collision energy and other source parameters.[6] | |
| Poor Chromatographic Peak Shape | Analyte Instability on Column | • Use of an acidic mobile phase can help maintain the stability of this compound during chromatography. • Consider the use of ion-pairing agents to improve peak shape for acyl-CoAs.[1] |
| Column Overload or Contamination | • Ensure the amount of sample loaded onto the column is within the optimal range. • Perform regular column maintenance and cleaning. | |
| High Variability Between Replicates | Inconsistent Sample Handling | • Standardize all sample handling procedures, including timing of each step. • Use a consistent method for cell harvesting and washing. |
| Incomplete Protein Precipitation | • Ensure complete protein precipitation by using an effective agent like 5-sulfosalicylic acid (SSA) or a sufficient volume of organic solvent.[1] • Centrifuge at a high speed (e.g., 16,000 x g) to ensure a compact pellet.[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for short-chain acyl-CoA extraction.[1][8]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Washing: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% SSA with internal standard to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, avoiding the protein pellet.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C.
Protocol 2: Extraction of this compound from Tissue
This protocol is adapted from methods optimized for tissue acyl-CoA extraction.[7][10]
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Ice-cold 100 mM Potassium Phosphate (B84403) (KH2PO4) buffer, pH 4.9, containing a suitable internal standard
-
Acetonitrile (ACN)
-
Centrifuge capable of high speed at 4°C
Procedure:
-
Quenching: Immediately flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Transfer the powder to a pre-chilled glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) with internal standard. Homogenize thoroughly on ice.
-
Extraction: Add isopropanol and then acetonitrile to the homogenate, with vortexing after each addition. The exact ratios may need optimization, but a common starting point is a final solvent to tissue ratio that ensures protein precipitation.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried pellet in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Workflow for this compound Sample Preparation.
Caption: Troubleshooting Logic for Low this compound Signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatography for Separating trans-Crotonyl CoA from its Isomers
Welcome to the technical support center for the chromatographic separation of trans-Crotonyl CoA and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers important?
A1: this compound is a key intermediate in various metabolic pathways, including fatty acid metabolism and amino acid degradation. Its isomers, such as cis-crotonyl CoA and vinylacetyl CoA, can also be present in biological systems. As these isomers can have different metabolic fates and enzymatic specificities, their accurate separation and quantification are crucial for understanding their distinct biological roles and for the development of targeted therapeutics.
Q2: What are the primary chromatographic techniques for separating this compound from its isomers?
A2: The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with tandem mass spectrometry (UPLC-MS/MS) for sensitive and specific detection.[1][2] Due to the polar nature of the Coenzyme A moiety and the subtle structural differences between the isomers, ion-pairing chromatography is frequently employed to enhance retention and resolution on C18 columns.[3]
Q3: What type of HPLC column is most suitable for this separation?
A3: A C18 reverse-phase column is the most widely used stationary phase for the separation of short-chain acyl-CoAs, including crotonyl-CoA and its isomers.[1][4] The choice of a specific C18 column can influence selectivity, so it may be necessary to screen columns from different manufacturers.
Q4: Is an ion-pairing agent necessary for the separation of crotonyl-CoA isomers?
A4: While not always strictly necessary, an ion-pairing agent is highly recommended to improve peak shape and resolution between the closely related isomers of crotonyl-CoA.[3] The ion-pairing agent, typically a quaternary amine or an alkyl sulfonate, forms a neutral complex with the negatively charged phosphate (B84403) groups of the CoA moiety, increasing its retention on the nonpolar stationary phase and allowing for better separation based on the subtle differences in the acyl chain.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and an Isomeric Peak
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Ion-Pairing | - Increase Ion-Pairing Agent Concentration: Gradually increase the concentration of the ion-pairing agent in the mobile phase to enhance retention and selectivity. - Change Ion-Pairing Agent: Different ion-pairing agents (e.g., triethylamine, tributylamine, hexylamine) can offer different selectivities. Consider testing an alternative. |
| Mobile Phase Composition Not Optimal | - Adjust Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention and may improve resolution. Perform a gradient optimization. - Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties. |
| Inappropriate pH of the Mobile Phase | - Optimize pH: The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase. For acyl-CoAs, a slightly acidic pH (around 4-5) is often used to ensure consistent ionization. |
| Column Temperature Not Optimized | - Adjust Column Temperature: Increasing the column temperature can improve efficiency and peak shape, but may also decrease retention. Experiment with a range of temperatures (e.g., 30-50°C). |
| Column Selectivity Insufficient | - Test a Different C18 Column: Not all C18 columns are the same. A column with a different bonding chemistry or end-capping may provide the necessary selectivity. |
Issue 2: Peak Tailing for Crotonyl-CoA and its Isomers
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | - Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping minimize exposed silanol (B1196071) groups. - Lower Mobile Phase pH: A lower pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups. - Add a Competing Base: A small amount of a competing base, such as triethylamine, can mask the active sites on the stationary phase. |
| Insufficient Ion-Pairing Agent Concentration | - Increase Ion-Pairing Agent Concentration: Ensure the concentration is sufficient to effectively pair with all analyte molecules. |
| Column Overload | - Reduce Sample Injection Volume/Concentration: Inject a smaller amount of the sample to see if peak shape improves. |
| Column Contamination | - Wash the Column: Flush the column with a strong solvent to remove any adsorbed contaminants. |
Issue 3: Peak Splitting or Broadening
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sample Solvent Incompatibility | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient to ensure good peak shape. |
| Column Void or Channeling | - Replace the Column: A void at the head of the column can cause peak splitting. This often requires column replacement. |
| Co-elution of Isomers | - Optimize Separation Conditions: The split peak may actually be two closely eluting isomers. Refer to the "Poor Resolution" troubleshooting guide to improve separation. |
| Extra-Column Volume | - Minimize Tubing Length and Diameter: Use tubing with a small internal diameter and keep the length between the injector, column, and detector to a minimum. |
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of short-chain acyl-CoAs. Please note that specific values will vary depending on the exact instrumentation, column, and experimental conditions.
Table 1: Example HPLC Conditions for Short-Chain Acyl-CoA Separation
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase (e.g., 2.1 x 150 mm, 2.6 µm) | [3] |
| Mobile Phase A | 15 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 4.5 | N/A |
| Mobile Phase B | Acetonitrile | N/A |
| Gradient | 5% to 40% B over 15 minutes | N/A |
| Flow Rate | 0.2 mL/min | N/A |
| Column Temperature | 40°C | N/A |
| Ion-Pairing Agent | 5 mM Hexylamine | N/A |
Table 2: Example Retention Times for Selected Short-Chain Acyl-CoAs
| Compound | Retention Time (min) | Reference |
| Malonyl-CoA | 3.21 | [4] |
| CoASH | 5.06 | [4] |
| Methylmalonyl-CoA | 7.26 | [4] |
| Succinyl-CoA | 11.87 | [4] |
| Acetyl-CoA | 14.83 | [4] |
| trans-Crotonyl-CoA | Varies (used as internal standard) | [3] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC with Ion-Pairing for the Separation of Short-Chain Acyl-CoA Isomers
This protocol provides a general framework for the separation of trans-crotonyl-CoA from its isomers using RP-HPLC. Optimization will be required for specific applications.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Hexylamine (or other suitable ion-pairing agent)
-
Acetic acid
-
This compound standard and any available isomer standards
-
Sample containing acyl-CoAs
2. Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous with Ion-Pairing Agent):
-
Prepare a 15 mM ammonium acetate solution in HPLC-grade water.
-
Add 5 mM hexylamine.
-
Adjust the pH to 4.5 with acetic acid.
-
Filter through a 0.22 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile.
-
Filter through a 0.22 µm membrane filter and degas.
-
3. HPLC System and Conditions:
-
HPLC System: A binary pump HPLC system with a UV or mass spectrometric detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm or MS/MS with appropriate transitions.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 40% B
-
20-25 min: Hold at 40% B
-
25-26 min: Linear gradient back to 5% B
-
26-35 min: Re-equilibration at 5% B
-
4. Sample Preparation:
-
Extract acyl-CoAs from the biological matrix using a suitable method (e.g., solid-phase extraction or protein precipitation).
-
Reconstitute the final extract in the initial mobile phase composition (95% A, 5% B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Identify peaks by comparing retention times with authentic standards.
-
Quantify by integrating the peak area and comparing to a calibration curve.
Visualizations
Caption: Experimental workflow for the separation of crotonyl-CoA isomers.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and measurement of short-chain coenzyme-A compounds in rat liver by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
mitigating matrix effects in the LC-MS/MS quantification of trans-Crotonyl CoA
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of trans-Crotonyl CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., proteins, lipids, salts).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, sensitivity, and reproducibility of quantification.[1][2] Ion suppression is the more common issue in LC-MS/MS bioanalysis.[3][4]
Q2: What are the most common sources of matrix effects in biological samples for acyl-CoA analysis?
A2: In biological matrices like plasma, tissues, or cell lysates, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites that co-elute with this compound.[4] These molecules can compete with the analyte for ionization in the mass spectrometer's source, leading to signal suppression.[3]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas indicates the degree of ion suppression or enhancement.[1]
Q4: What is the most effective strategy for mitigating matrix effects in this compound quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][5] An ideal SIL-IS for this compound would be, for example, [¹³C₃,¹⁵N₁]-trans-Crotonyl CoA. This internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate analyte/IS ratio and reliable quantification.[6][7][8]
Q5: Are there other effective strategies if a stable isotope-labeled internal standard is not available?
A5: Yes, several other strategies can be employed:
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[1][9]
-
Thorough Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a significant portion of interfering matrix components.[1][4]
-
Chromatographic Separation Optimization: Modifying the LC method (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components is a crucial step.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Column contamination- Inappropriate mobile phase pH- Interaction with metal components of the HPLC system | - Reduce injection volume or sample concentration.- Use a guard column and/or implement a more rigorous sample cleanup.- Ensure mobile phase pH is appropriate for acyl-CoA stability and chromatography; acyl-CoAs are sensitive to pH.[10]- Consider using a metal-free or PEEK-lined column and tubing, as acyl-CoAs can chelate with metal ions.[11] |
| High Signal Variability Between Replicates | - Inconsistent sample preparation- Significant and variable matrix effects- Instrument instability | - Automate sample preparation steps where possible.- Implement the use of a stable isotope-labeled internal standard.[5]- Perform system suitability tests to ensure LC-MS/MS system stability. |
| Low Signal Intensity or Complete Signal Loss | - Severe ion suppression- Analyte degradation- Improper MS/MS parameters | - Improve sample cleanup using SPE or LLE to remove interfering phospholipids.[4]- Optimize chromatographic conditions to separate the analyte from suppression zones.[3]- Ensure proper sample handling and storage conditions to prevent degradation of acyl-CoAs, which can be unstable.[10][12]- Re-optimize MRM transitions and collision energy for this compound. |
| Inaccurate Quantification | - Matrix effects (ion suppression or enhancement)- Lack of an appropriate internal standard- Non-linearity of the calibration curve | - Employ a stable isotope-labeled internal standard.[8]- If a SIL-IS is unavailable, use a structural analog as an internal standard and construct matrix-matched calibration curves.[1][9]- Evaluate different weighting factors for the linear regression of the calibration curve (e.g., 1/x or 1/x²).[13] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is adapted from methods described for short-chain acyl-CoAs.[13][14]
-
Homogenization: Homogenize tissue samples or cell pellets in a cold buffer.
-
Protein Precipitation: Add ice-cold 10% (w/v) trichloroacetic acid (TCA) to the homogenate to precipitate proteins.[15]
-
Centrifugation: Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated protein.[15]
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
SPE Cleanup:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[15]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.[15]
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.[15]
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in an appropriate solvent (e.g., 5% methanol in water with 10 mM ammonium acetate) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a representative protocol based on common methods for short-chain acyl-CoAs.[13][14]
-
LC Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm) is commonly used.[16]
-
Mobile Phase A: Water with an ion-pairing agent such as 10 mM tributylamine (B1682462) and 15 mM acetic acid.
-
Mobile Phase B: Methanol with the same concentration of ion-pairing agent.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: For this compound, two transitions are typically monitored for quantification and confirmation. The precursor ion is [M+H]⁺. A common fragment ion for quantification results from the neutral loss of the 3'-phospho-ADP moiety (507 Da), leading to a transition of m/z 836.2 → 329.2. A second, qualifying transition could be m/z 836.2 → 428.1, corresponding to a different fragmentation.[9][13]
Quantitative Data Summary
Table 1: Recovery of Short-Chain Acyl-CoAs with Different Extraction Methods
| Analyte | Recovery with TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Acetyl CoA | 36 | 59 |
| Propionyl CoA | 62 | 80 |
| Malonyl CoA | 26 | 74 |
| Isovaleryl CoA | 58 | 59 |
| Free CoA | 1 | 74 |
| (Data adapted from a study comparing trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) to a direct extraction with 2.5% sulfosalicylic acid (SSA). Recoveries are relative to standards in water.)[13][16] |
Table 2: Matrix Effect in Different Biological Tissues
| Analyte | Matrix | Matrix Effect (%) |
| Acetyl-CoA | Liver Homogenate | 45-60 (Suppression) |
| Malonyl-CoA | Liver Homogenate | 50-70 (Suppression) |
| Propionyl-CoA | Heart Homogenate | 30-50 (Suppression) |
| Succinyl-CoA | Heart Homogenate | 25-45 (Suppression) |
| (This table provides representative data on the degree of ion suppression observed for short-chain acyl-CoAs in complex biological matrices. The matrix effect is calculated as (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100%.) |
Visualizations
Caption: Workflow for mitigating matrix effects in LC-MS/MS analysis.
Caption: Troubleshooting flowchart for quantification issues.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Differentiating Crotonylation from Other Short-Chain Acylations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when differentiating lysine (B10760008) crotonylation from other short-chain acylations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing crotonylation from other short-chain acylations?
A1: The main challenges stem from the structural similarities between different short-chain acyl groups. These include:
-
Similar Mass Shifts: Crotonylation (C4H4O) and butyrylation (C4H6O) are isomers, meaning they have the same nominal mass, making them difficult to distinguish by low-resolution mass spectrometry. Other short-chain acylations also have relatively small mass differences.
-
Antibody Cross-Reactivity: Antibodies raised against one type of acylation may sometimes cross-react with other structurally similar acyl groups, leading to false-positive results in immunoassays like Western blotting and immunoprecipitation.[1][2]
-
Co-elution in Chromatography: The similar physicochemical properties of peptides bearing different short-chain acylations can lead to their co-elution during liquid chromatography, complicating their separate analysis by mass spectrometry.
Q2: How can I differentiate between crotonylation and butyrylation using mass spectrometry?
A2: Although crotonylation and butyrylation are isomeric, they can be distinguished using high-resolution mass spectrometry, which can detect the subtle mass difference between them. Additionally, tandem mass spectrometry (MS/MS) can be employed. The fragmentation patterns of crotonylated and butyrylated peptides may differ due to the presence of the double bond in the crotonyl group, leading to characteristic fragment ions that can be used for identification.
Q3: My anti-crotonyllysine antibody appears to be cross-reacting with other modifications. How can I validate its specificity?
A3: It is crucial to validate the specificity of your anti-crotonyllysine antibody. A dot blot assay is a straightforward method for this. You can spot peptides or proteins with known acylations (crotonylation, acetylation, propionylation, butyrylation, etc.) onto a membrane and probe it with your antibody. A specific antibody should only show a strong signal for the crotonylated substrate.[1][2] If cross-reactivity is observed, consider using a different antibody clone or a non-antibody-based detection method.
Q4: Are there alternatives to antibody-based methods for detecting crotonylation?
A4: Yes, chemical probes offer a powerful alternative. Bioorthogonal chemical reporters, such as alkyne-functionalized crotonate analogs (e.g., Cr-alkyne), can be metabolically incorporated into proteins. These tagged proteins can then be detected or enriched using click chemistry, providing a highly specific method for studying crotonylation without relying on antibodies.
Data Presentation
Table 1: Mass Shifts of Common Short-Chain Lysine Acylations
This table provides the monoisotopic mass additions for various short-chain acylations on lysine residues, which is critical for mass spectrometry-based identification.
| Acylation Type | Chemical Formula of Added Group | Monoisotopic Mass Shift (Da) |
| Formylation | CHO | +27.9949 |
| Acetylation | C2H2O | +42.0106 |
| Propionylation | C3H4O | +56.0262 |
| Crotonylation | C4H4O | +68.0262 |
| Butyrylation | C4H6O | +70.0419 |
| Succinylation | C4H4O3 | +100.0160 |
| Malonylation | C3H2O3 | +86.0004 |
Table 2: Qualitative Specificity of a Commercial Anti-Crotonyllysine Antibody
The following data is a qualitative summary based on dot blot assays from a commercial antibody supplier. It demonstrates the specificity of the anti-crotonyllysine antibody against other acylated and unmodified proteins.
| Antigen | Signal Intensity with Anti-Crotonyllysine Antibody |
| Crotonylated BSA | +++ (Strong) |
| Acetylated BSA | - (None) |
| Unmodified BSA | - (None) |
Data is interpreted from product datasheets showing dot blot analyses.[1][2]
Troubleshooting Guides
Mass Spectrometry Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inability to distinguish between isomeric acylations (e.g., crotonylation and butyrylation). | Insufficient mass resolution. | Utilize a high-resolution mass spectrometer (e.g., Orbitrap) to resolve the small mass difference. |
| Similar fragmentation patterns in MS/MS. | Employ alternative fragmentation techniques like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) which may yield unique fragment ions for each isomer. Optimize collision energy in Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to enhance the generation of diagnostic ions. | |
| Low abundance of acylated peptides detected. | Substoichiometric nature of the modification. | Implement an enrichment step for acylated peptides prior to MS analysis. Immunoaffinity purification using a specific antibody is a common and effective method. |
| Inefficient ionization of modified peptides. | Optimize liquid chromatography conditions (e.g., gradient, column chemistry) to improve peptide separation and ionization. |
Western Blotting and Immunoprecipitation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific bands in Western blot. | Antibody cross-reactivity with other acylations or proteins. | Validate antibody specificity using a dot blot with a panel of differently acylated peptides/proteins. Use a more specific monoclonal antibody if available. Increase the stringency of washing steps. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). | |
| Weak or no signal in Western blot. | Low abundance of the crotonylated protein. | Enrich the protein of interest via immunoprecipitation (IP) before running the Western blot. |
| Poor antibody performance. | Ensure the antibody is validated for Western blotting and use the recommended dilution. Include a positive control (a known crotonylated protein) to verify the antibody's activity. | |
| Low yield of crotonylated protein after Immunoprecipitation (IP). | Inefficient antibody-antigen binding. | Optimize IP conditions, including antibody concentration, incubation time, and buffer composition. Ensure the antibody is validated for IP. |
| Protein degradation. | Add protease and deacetylase/decrotonylase inhibitors to your lysis buffer. |
Experimental Protocols
Protocol 1: Dot Blot for Antibody Specificity Testing
Objective: To assess the specificity of an anti-crotonyllysine antibody against various short-chain acylations.
Materials:
-
Nitrocellulose or PVDF membrane
-
Acylated BSA (Bovine Serum Albumin): Crotonylated, Acetylated, Propionylated, Butyrylated, and unmodified BSA.
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody: Anti-crotonyllysine antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare serial dilutions of each acylated and unmodified BSA in PBS.
-
Carefully spot 1-2 µL of each dilution onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the anti-crotonyllysine primary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Image the membrane using a chemiluminescence detection system.
Protocol 2: Immunoaffinity Enrichment of Crotonylated Peptides for Mass Spectrometry
Objective: To enrich for crotonylated peptides from a complex protein digest for subsequent LC-MS/MS analysis.
Materials:
-
Protein lysate
-
Trypsin
-
Anti-crotonyllysine antibody-conjugated agarose (B213101) beads
-
NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)
-
Wash buffer (e.g., NETN buffer and water)
-
Elution buffer (e.g., 0.1% Trifluoroacetic Acid - TFA)
-
C18 desalting spin tips
Procedure:
-
Digest your protein lysate with trypsin to generate peptides.
-
Resuspend the dried peptide mixture in NETN buffer.
-
Pre-wash the anti-crotonyllysine antibody-conjugated agarose beads with NETN buffer.
-
Incubate the peptide solution with the pre-washed beads overnight at 4°C with gentle rotation.
-
Centrifuge briefly to pellet the beads and remove the supernatant (containing unbound peptides).
-
Wash the beads four times with NETN buffer and twice with deionized water to remove non-specifically bound peptides.
-
Elute the bound crotonylated peptides from the beads by incubating with 0.1% TFA.
-
Desalt the eluted peptides using C18 spin tips according to the manufacturer's protocol.
-
Dry the enriched peptides and resuspend in an appropriate buffer for LC-MS/MS analysis.
Visualizations
Transcriptional Activation by Histone Crotonylation
Caption: A simplified diagram of transcriptional activation mediated by histone crotonylation.
Experimental Workflow for Differentiating Acylations
Caption: Workflow for identifying and differentiating protein acylations.
References
Technical Support Center: Optimizing Fixation for Histone Crotonylation ChIP-seq
Welcome to the technical support center for optimizing chromatin fixation methods to preserve histone crotonylation in your ChIP-seq experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the standard starting point for formaldehyde (B43269) fixation when studying histone crotonylation?
A1: A standard starting point for cross-linking histone modifications is treating your cells or tissue with 1% formaldehyde for 10-15 minutes at room temperature.[1] This is a widely used condition that has been successfully applied in ChIP-seq experiments for histone crotonylation. However, optimization is often necessary depending on the cell type and specific experimental conditions.
Q2: Can formaldehyde fixation interfere with the detection of histone crotonylation?
A2: Yes, formaldehyde cross-linking can potentially interfere with the detection of histone acyl modifications like crotonylation. Formaldehyde primarily reacts with the ε-amino group of lysine (B10760008) residues, the same site as crotonylation. This can lead to "epitope masking," where the antibody can no longer recognize the crotonylated lysine, potentially resulting in a weaker signal.[1][2] Therefore, it is crucial to optimize fixation conditions to balance the preservation of chromatin integrity with the maintenance of epitope accessibility.
Q3: What is dual cross-linking, and should I consider it for histone crotonylation ChIP-seq?
A3: Dual cross-linking involves using a second, longer cross-linking agent, such as disuccinimidyl glutarate (DSG) or ethylene (B1197577) glycol bis(succinimidyl succinate) (EGS), prior to formaldehyde fixation. This method is particularly useful for stabilizing protein-protein interactions and capturing proteins that do not directly bind to DNA. For histone crotonylation, which is a direct modification of the histone protein, dual cross-linking is not typically necessary and may even increase the risk of epitope masking. It is more relevant for studying the "writers," "erasers," and "readers" of histone crotonylation that interact with the chromatin.
Q4: Is Native ChIP-seq (N-ChIP) a suitable alternative to cross-linking for histone crotonylation?
A4: Native ChIP-seq, which omits the formaldehyde fixation step and instead uses micrococcal nuclease (MNase) to fragment chromatin, can be an excellent alternative for studying histone modifications.[3] Since histones are abundant and tightly bound to DNA, cross-linking is not always essential. The primary advantage of N-ChIP is that it avoids chemical modification of histones, thereby preventing epitope masking and often resulting in a higher signal-to-noise ratio.[2] However, N-ChIP may not be suitable for less stable nucleosomes.
Troubleshooting Guide
Issue 1: Low or no signal for histone crotonylation in my ChIP-seq experiment.
| Possible Cause | Recommended Solution |
| Over-fixation: Excessive cross-linking with formaldehyde may be masking the crotonyl-lysine epitope, preventing antibody binding.[1] | Reduce the formaldehyde fixation time (e.g., try 5, 8, and 10 minutes) or decrease the formaldehyde concentration (e.g., try 0.5%, 0.75%, and 1%). |
| Under-fixation: Insufficient cross-linking may lead to the dissociation of histones from DNA during the immunoprecipitation process. | Increase the formaldehyde fixation time (e.g., up to 15-20 minutes). However, be mindful of the risk of over-fixation. |
| Suboptimal Fixation Method: Formaldehyde cross-linking (X-ChIP) may not be ideal for your specific antibody or target. | Consider trying Native ChIP-seq (N-ChIP), which avoids chemical cross-linkers and can improve signal-to-noise for histone modifications.[2] |
Issue 2: High background in my histone crotonylation ChIP-seq data.
| Possible Cause | Recommended Solution |
| Prolonged Fixation: Over-fixation can lead to non-specific cross-linking of proteins to chromatin, resulting in higher background. | Optimize your fixation time; shorter fixation times (5-10 minutes) can help reduce non-specific interactions. |
| Cell Lysis and Chromatin Shearing Issues: Incomplete cell lysis or improper chromatin shearing can contribute to background. | Ensure complete cell lysis and optimize your sonication or enzymatic digestion to achieve the desired fragment size (typically 200-800 bp). |
Comparison of Fixation Methods
| Fixation Method | Typical Parameters | Advantages | Disadvantages |
| Formaldehyde Cross-linking (X-ChIP) | 1% Formaldehyde, 10-15 min at RT | - Covalently captures in vivo protein-DNA interactions.- Stabilizes chromatin for robust downstream processing. | - Can mask or alter epitopes, potentially reducing antibody binding efficiency.[2]- Over-fixation can lead to difficulties in chromatin shearing and increased background. |
| Dual Cross-linking (e.g., DSG/EGS + Formaldehyde) | 1.5 mM EGS for 20-30 min, followed by 1% Formaldehyde for 10 min | - Effectively captures protein-protein interactions and indirect DNA associations. | - Increased risk of epitope masking for direct histone modifications.- Generally not necessary for histone PTMs and adds complexity to the protocol. |
| Native ChIP (N-ChIP) | No chemical fixation; chromatin fragmented with MNase | - Avoids chemical modification of histones, preserving epitope integrity.[3]- Often results in higher signal-to-noise ratio for histone marks.[2]- Cleaner background. | - May not be suitable for less stable nucleosomes or non-histone proteins.- Relies on enzymatic digestion which can have sequence bias. |
Experimental Protocols
Standard Formaldehyde Cross-Linking Protocol for Histone Crotonylation
This protocol is a starting point and should be optimized for your specific cell type and antibody.
-
Cell Harvesting: Harvest cells and wash with ice-cold PBS.
-
Cross-linking: Resuspend cells in fresh culture medium and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rotation.
-
Quenching: Stop the cross-linking by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle rotation.
-
Cell Lysis and Chromatin Shearing: Proceed with your standard ChIP-seq protocol for cell lysis and chromatin shearing (sonication or enzymatic digestion) to obtain fragments in the 200-800 bp range.
Native ChIP (N-ChIP) Protocol for Histone Crotonylation
-
Cell Harvesting: Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Nuclei Isolation: Lyse the cells in a hypotonic buffer to release the nuclei.
-
Chromatin Fragmentation: Resuspend the isolated nuclei in a digestion buffer and add Micrococcal Nuclease (MNase) to digest the chromatin. The extent of digestion should be optimized to yield primarily mono- and di-nucleosomes.
-
Immunoprecipitation: Proceed with the immunoprecipitation step using your anti-histone crotonylation antibody.
Signaling Pathway and Experimental Workflow Diagrams
Histone Crotonylation Regulatory Pathway
The levels of histone crotonylation are dynamically regulated by metabolic pathways and a series of enzymes.
Caption: Regulation of histone crotonylation by metabolic pathways and enzymes.
ChIP-seq Experimental Workflow with Fixation Optimization
This diagram illustrates the general ChIP-seq workflow, highlighting the critical fixation step and potential alternative paths.
Caption: ChIP-seq workflow highlighting fixation optimization points.
References
Technical Support Center: Validation of Knockdown Efficiency for Genes in trans-Crotonyl CoA Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the knockdown efficiency of genes involved in trans-Crotonyl CoA metabolism. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for validating gene knockdown efficiency?
A1: The two most common and essential methods for validating gene knockdown are:
-
Quantitative Real-Time PCR (qPCR): This technique measures the amount of target mRNA remaining in the cells after siRNA or shRNA treatment. It is the most direct way to assess the immediate impact of RNA interference, which targets mRNA for degradation.[1][2]
-
Western Blotting: This method quantifies the level of the target protein. It is crucial for confirming that the reduction in mRNA levels has successfully translated into a decrease in protein expression, which is often the ultimate goal of a knockdown experiment.[3][4]
Q2: Why is it important to validate at both the mRNA and protein level?
A2: Validating at both levels is critical because mRNA and protein levels do not always correlate perfectly. Discrepancies can arise due to factors like long protein half-life, translational regulation, or feedback mechanisms. A significant reduction in mRNA might not result in an immediate or proportional decrease in protein.[7] Therefore, confirming protein reduction is essential to ensure the desired functional consequence of the knockdown.
Q3: What are the essential controls for a knockdown experiment?
A3: Every knockdown experiment should include the following controls to ensure the results are valid and specific:[2]
-
Untransfected Control: Cells that have not been exposed to any transfection reagent or siRNA. This provides a baseline for normal gene and protein expression.
-
Negative Control (Non-Targeting siRNA): Cells transfected with a scrambled siRNA sequence that does not target any known gene in the organism. This control is crucial for distinguishing sequence-specific silencing from non-specific effects caused by the transfection process itself.[2]
-
Positive Control: Cells transfected with a validated siRNA known to effectively knock down a housekeeping gene or another well-characterized target. This confirms that the transfection and experimental procedures are working correctly.[2]
Q4: How can I ensure my siRNA design is effective and specific?
A4: To maximize effectiveness and minimize off-target effects, consider the following:
-
GC Content: Aim for a GC content between 30-52% for optimal stability.[9]
-
BLAST Search: Perform a BLAST search to ensure the siRNA sequence does not have significant homology with other non-target genes.[9]
Q5: What is considered a successful level of knockdown?
A5: Generally, a knockdown of 75% or greater at the mRNA level is considered successful for many applications.[10] However, the required efficiency can depend on the specific gene and the biological question. Some experiments may require a more profound knockdown (>90%), while for others, a partial reduction may be sufficient to observe a phenotype. It is essential to correlate the level of knockdown with the expected functional outcome.
Section 2: Experimental Protocols
Protocol 2.1: siRNA Transfection
This protocol outlines a general procedure for siRNA transfection in a 6-well plate format. Optimization of cell density and reagent volumes is recommended for each cell line.[1][2]
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium so they reach 50-70% confluency at the time of transfection. For a 6-well plate, this is typically 1.5 - 2.5 x 10^5 cells per well.
-
siRNA Preparation: Dilute the siRNA stock solution in an appropriate volume of serum-free medium. Gently mix by pipetting.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions. Incubate for 5-10 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically. Analysis at 24-48 hours is common for mRNA levels, while 48-72 hours is often required to see a significant reduction in protein levels.[10]
-
Harvesting: After incubation, harvest the cells for RNA or protein extraction.
Protocol 2.2: RNA Extraction and cDNA Synthesis
This protocol describes the isolation of total RNA and its conversion to complementary DNA (cDNA) for qPCR analysis.[11]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 1 mL of a TRIzol-like reagent directly to the well, and lyse the cells by passing the lysate through a pipette several times.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase (containing RNA) to a new tube. Add 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in RNase-free water.
-
Quantification and Quality Check: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: In a PCR tube, combine 1-2 µg of total RNA, reverse transcriptase, dNTPs, an oligo(dT) or random hexamer primer, and reaction buffer according to the manufacturer's protocol for the reverse transcription kit. Perform the reaction in a thermal cycler.
Protocol 2.3: Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying target mRNA levels using SYBR Green-based qPCR.[11]
-
Reaction Setup: Prepare a master mix containing SYBR Green qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Plating: Aliquot the master mix into qPCR plate wells. Add the cDNA template (and no-template controls) to the respective wells.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR machine with a standard cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Protocol 2.4: Western Blot
This protocol details the detection and quantification of target protein levels.[3]
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH).
Section 3: Data Presentation & Analysis
Table 1: Example qPCR Primer Sequences for Human Genes in Crotonyl-CoA Metabolism
| Gene Symbol | Gene Name | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') |
| ACSS2 | Acyl-CoA Synthetase Short Chain Family Member 2 | GCTGGAGACCTACGAGGTGA | CCAGGTAGTCCAGGTCCTTG |
| ECHS1 | Enoyl-CoA Hydratase, Short Chain 1 | TGGACGTGAAGCAGATGAAG | AGGTCATCAGCCACAAAGTC |
| ACADS | Acyl-CoA Dehydrogenase, C-2 To C-3 Short Chain | ATCGTGCTGGAGCTGTATGG | CAGGTCGATGTAGAGGGTCA |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Table 2: Example qPCR Results for Knockdown Efficiency of ACSS2
| Sample | Target Gene (ACSS2) Cq | Housekeeping (GAPDH) Cq | ΔCq (Cq_ACSS2 - Cq_GAPDH) | ΔΔCq (ΔCq_Sample - ΔCq_Control) | Fold Change (2^-ΔΔCq) | % Knockdown |
| Control siRNA | 22.5 | 19.0 | 3.5 | 0.0 | 1.00 | 0% |
| ACSS2 siRNA 1 | 25.0 | 19.1 | 5.9 | 2.4 | 0.19 | 81% |
| ACSS2 siRNA 2 | 25.4 | 19.0 | 6.4 | 2.9 | 0.14 | 86% |
Table 3: Example Western Blot Quantification for ACSS2 Knockdown
| Sample | Target (ACSS2) Intensity | Loading Control (β-actin) Intensity | Normalized Intensity (ACSS2/β-actin) | % Protein Remaining | % Knockdown |
| Control siRNA | 1.25 | 1.10 | 1.14 | 100% | 0% |
| ACSS2 siRNA 1 | 0.35 | 1.12 | 0.31 | 27% | 73% |
| ACSS2 siRNA 2 | 0.28 | 1.08 | 0.26 | 23% | 77% |
Section 4: Troubleshooting Guides
4.1: qPCR Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Amplification | Poor RNA/cDNA quality; PCR inhibitors; Inefficient primers; Low target abundance. | Check RNA integrity; Use a cleanup kit to remove inhibitors; Redesign and validate primers; Increase template amount.[14][15] |
| High Cq Values (>35) | Low target expression; Inefficient reaction; Primer-dimer formation. | Increase cDNA input; Optimize annealing temperature; Redesign primers to avoid dimers.[10][15] |
| Signal in No Template Control (NTC) | Contamination of reagents or workspace; Primer-dimer formation. | Use fresh, filtered reagents; Decontaminate pipettes and workspace; Redesign primers if dimers are the cause.[15] |
| High Variability Between Replicates | Pipetting errors; Inhomogeneous sample/master mix. | Ensure accurate pipetting; Thoroughly mix all solutions before aliquoting; Centrifuge plates before running.[14][16] |
4.2: Western Blot Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Low protein concentration; Inefficient transfer; Antibody concentration too low; Inactive secondary antibody or substrate. | Load more protein; Confirm transfer with Ponceau S stain; Optimize primary antibody concentration and incubation time (try overnight at 4°C); Use fresh substrate.[13][17][18] |
| High Background | Insufficient blocking; Antibody concentration too high; Inadequate washing. | Increase blocking time or change blocking agent (e.g., BSA vs. milk); Decrease primary/secondary antibody concentration; Increase number and duration of wash steps.[13][17][19] |
| Non-Specific Bands | Primary antibody is not specific; Protein degradation; Too much protein loaded. | Use a validated antibody; Add fresh protease inhibitors to lysis buffer; Reduce the amount of protein loaded per lane.[3][19] |
| Uneven Bands or Smears | Uneven gel polymerization; Air bubbles during transfer; Sample degradation. | Prepare fresh gels carefully; Ensure no bubbles are trapped between the gel and membrane; Prepare fresh samples with protease inhibitors.[3][13] |
Section 5: Visual Guides
Caption: Experimental workflow for validating gene knockdown efficiency.
Caption: Simplified metabolic pathways involving this compound.
References
- 1. qiagen.com [qiagen.com]
- 2. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 3. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. licorbio.com [licorbio.com]
- 5. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 6. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 9. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 10. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 11. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. pcrbio.com [pcrbio.com]
- 15. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 16. dispendix.com [dispendix.com]
- 17. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 18. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 19. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to Trans-Crotonyl CoA as a Clinical Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trans-Crotonyl CoA and established biomarkers for the diagnosis and monitoring of specific metabolic disorders, particularly Short-chain acyl-CoA dehydrogenase (SCAD) deficiency. The validation of novel biomarkers is crucial for improving diagnostic accuracy and developing targeted therapeutic interventions.
Introduction to this compound in Metabolism
This compound is a key intermediate in several metabolic pathways, including the degradation of fatty acids and the amino acids lysine (B10760008) and tryptophan.[1][2][3] In the context of fatty acid β-oxidation, it is the substrate for the enzyme short-chain enoyl-CoA hydratase.[4] Inborn errors of metabolism that affect enzymes downstream of this compound can lead to its accumulation, making it a potential biomarker for these conditions.
The Clinical Context: Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency
Short-chain acyl-CoA dehydrogenase (SCAD) deficiency is an autosomal recessive inborn error of mitochondrial fatty acid oxidation.[5][6] The deficiency of the SCAD enzyme impairs the breakdown of short-chain fatty acids.[7][8][9] While some individuals with SCAD deficiency may present with symptoms such as developmental delay, hypotonia, and seizures, many remain asymptomatic, and the condition is often considered a benign biochemical phenotype.[4][5][10][11]
Current Biomarkers for SCAD Deficiency
The primary biomarkers currently used in newborn screening and diagnostic testing for SCAD deficiency are:
-
C4-acylcarnitine (Butyrylcarnitine): Elevated levels in plasma or dried blood spots are the hallmark of SCAD deficiency.[4][5][6][10]
-
Ethylmalonic Acid (EMA): Increased excretion in urine is another characteristic finding.[4][5][6][10]
These biomarkers are downstream metabolites that accumulate as a consequence of the enzymatic block.
This compound: A More Direct Biomarker?
As the substrate of the deficient enzyme in SCAD deficiency, this compound is expected to accumulate directly upstream of the metabolic block. This makes it a theoretically more direct and potentially more sensitive biomarker for this condition. However, its clinical validation and direct comparison with established markers are not yet widely documented in clinical practice.
Comparative Performance of Biomarkers for SCAD Deficiency
The following table summarizes a hypothetical comparison of the performance characteristics of this compound and C4-acylcarnitine as biomarkers for SCAD deficiency, based on their metabolic positions and general characteristics of acyl-CoA and acylcarnitine analysis.
| Feature | This compound | C4-Acylcarnitine (Butyrylcarnitine) |
| Metabolic Proximity | Direct substrate of the deficient enzyme | Downstream metabolite |
| Potential Specificity | High | Moderate (can be elevated in other conditions) |
| Analytical Method | LC-MS/MS | Tandem Mass Spectrometry (MS/MS) |
| Sample Type | Plasma, Tissue Biopsy | Dried Blood Spot, Plasma |
| Current Clinical Use | Research | Routine Newborn Screening and Diagnostics |
| Hypothetical Sensitivity | Potentially higher due to direct accumulation | Established sensitivity for screening |
Experimental Protocols
A key aspect of biomarker validation is the establishment of robust and reproducible analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs and acylcarnitines.[12][13][14]
Protocol for Simultaneous Quantification of this compound and C4-Acylcarnitine in Human Plasma
This protocol is a composite based on established methods for acyl-CoA and acylcarnitine analysis.
1. Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma, add 400 µL of a cold extraction solution (e.g., 90% acetonitrile/10% methanol (B129727) containing internal standards).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 836.2 -> Product ion (Q3) m/z 330.1
-
C4-Acylcarnitine: Precursor ion (Q1) m/z 288.2 -> Product ion (Q3) m/z 85.1
-
Internal Standards: Stable isotope-labeled analogs for both analytes.
-
-
3. Data Analysis
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Visualizing Metabolic Pathways and Workflows
Simplified Fatty Acid β-Oxidation Pathway
References
- 1. Comparison of urinary acylglycines and acylcarnitines as diagnostic markers of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical aspects of short-chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orphanet: Short chain acyl-CoA dehydrogenase deficiency [orpha.net]
- 7. Short-chain acyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 8. Short-chain Acyl-CoA dehydrogenase deficiency: studies in a large family adding to the complexity of the disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myriad.com [myriad.com]
- 10. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jasem.com.tr [jasem.com.tr]
A Head-to-Head Battle for Sensitivity: Detecting trans-Crotonyl CoA with HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the accurate detection and quantification of key intermediates like trans-Crotonyl CoA is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound. We delve into the sensitivity of each method, supported by experimental data and detailed protocols, to help you make an informed decision for your research needs.
The quantification of short-chain acyl-CoAs, such as this compound, is crucial for understanding cellular metabolism and the pathophysiology of various diseases. While both HPLC-UV and LC-MS are capable of detecting these molecules, their performance characteristics, particularly sensitivity, differ significantly. Generally, LC-MS offers a substantial advantage in sensitivity and specificity over conventional HPLC with UV detection.
Data Presentation: A Quantitative Look at Sensitivity
The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for this compound and other structurally similar short-chain acyl-CoAs using both HPLC-UV and LC-MS methodologies. This data, compiled from various studies, highlights the superior sensitivity of mass spectrometry-based detection.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Short-Chain Acyl-CoAs | LC-MS/MS | 2 - 133 nM | Not Specified | [1] |
| Lactoyl-CoA (similar abundance to Crotonyl-CoA) | LC-HRMS | Low pmol | 0.03 pmol | [2] |
| Acetyl-CoA | HPLC-UV | 0.36 pmol per injection | Not Specified | [3] |
| CoASH | HPLC-UV | 0.114 pmol per injection | Not Specified | [3] |
| Short-Chain Acyl-CoAs | HPLC-UV | 3 - 12,000 pmol | Not Specified | [4] |
| Acetyl-CoA & Malonyl-CoA | LC-MS/MS | Not Specified | 1.09 ng/mL | [5] |
Note: Direct comparison is challenging due to variations in instrumentation, experimental conditions, and the specific acyl-CoA analyzed. However, the trend of significantly lower detection limits with LC-MS is evident.
Experimental Workflows: A Visual Guide
The general experimental workflows for the analysis of this compound using both HPLC-UV and LC-MS are depicted below. These diagrams illustrate the key steps from sample preparation to data analysis.
Experimental Protocols
Below are detailed methodologies for the detection of short-chain acyl-CoAs, which can be adapted for this compound analysis.
Sample Preparation (General Protocol)
A common procedure for extracting short-chain acyl-CoAs from biological matrices involves protein precipitation with an acid.
-
Homogenization: Homogenize cell pellets or tissues in an ice-cold extraction solution, such as 10% (w/v) trichloroacetic acid (TCA) or 2.5% sulfosalicylic acid (SSA).[2][6]
-
Incubation: Incubate the homogenate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, for analysis.
HPLC-UV Method
This method relies on the chromophore present in the CoA molecule, which absorbs UV light at approximately 260 nm.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used for separation.[7]
-
Mobile Phase: A buffered mobile phase is employed to achieve good chromatographic separation. An example mobile phase could consist of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: The UV detector is set to a wavelength of around 259-260 nm for the detection of the adenine (B156593) moiety of the CoA molecule.[4][8]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
LC-MS/MS Method
This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: The mobile phase typically consists of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent or a volatile buffer like ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency.[1]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of acyl-CoAs.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used for quantification on triple quadrupole mass spectrometers.[6] This involves monitoring a specific precursor-to-product ion transition for the analyte of interest. For this compound, the precursor ion would be its protonated molecular weight, and a characteristic fragment ion would be monitored as the product ion. A common fragmentation pattern for acyl-CoAs involves the loss of the 3'-phospho-ADP moiety.[9]
-
Quantification: Similar to HPLC-UV, quantification is performed using a calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Conclusion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS for the detection of this compound ultimately depends on the specific requirements of the study.
-
HPLC-UV is a robust and more accessible technique that can be suitable for applications where the concentration of this compound is relatively high. It is a cost-effective method for routine analysis.
-
LC-MS/MS is the undisputed champion when it comes to sensitivity and specificity.[10][11] For studies requiring the detection of trace amounts of this compound, or for complex biological samples where interferences are a concern, LC-MS/MS is the superior choice. The high selectivity of MRM reduces the likelihood of co-eluting compounds interfering with the measurement, leading to more accurate and reliable quantification.[6]
For researchers in drug development and those investigating the subtle nuances of metabolic regulation, the enhanced sensitivity and specificity of LC-MS/MS provide the analytical power necessary to uncover critical insights that might be missed with less sensitive techniques.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
functional comparison of trans-Crotonyl CoA with other short-chain acyl-CoAs in histone acylation.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Histone Acylation Dynamics
The landscape of histone post-translational modifications is rapidly expanding beyond the well-established realm of acetylation. A variety of short-chain acylations have emerged as critical regulators of chromatin structure and gene expression, each with unique origins and functional consequences. Among these, histone crotonylation, fueled by trans-crotonyl CoA, has garnered significant attention for its potent effects on transcriptional activation. This guide provides an objective, data-driven comparison of this compound with other key short-chain acyl-CoAs—acetyl CoA, propionyl CoA, and butyryl CoA—in the context of histone acylation. We delve into the enzymatic players, the downstream functional outcomes, and the experimental methodologies used to elucidate these differences.
At a Glance: Key Differences in Histone Acylation
Histone acylation is a dynamic process governed by the availability of acyl-CoA donors, the activity of "writer" and "eraser" enzymes, and the recognition by "reader" proteins. While sharing some common machinery, crotonylation exhibits distinct features that set it apart from acetylation and other short-chain acylations.
Key Distinctions:
-
Potent Transcriptional Activation: Evidence suggests that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree than histone acetylation.[1][2]
-
Unique Reader Proteins: The YEATS domain has been identified as a specific reader for crotonyl-lysine, displaying a higher binding affinity for this modification compared to acetyl-lysine.[3][4][5] This contrasts with bromodomains, which are canonical readers of acetyl-lysine.
-
Distinct Chemical Structure: The crotonyl group possesses a unique planar and rigid structure due to its C-C double bond, which influences its interaction with reader proteins.
-
Metabolic Link: The cellular pools of different acyl-CoAs are linked to distinct metabolic pathways. Fluctuations in these pathways can therefore directly impact the landscape of histone acylation and downstream gene regulation.[6][7]
Quantitative Comparison of Acyl-CoA Function in Histone Acylation
To provide a clear comparison, the following tables summarize key quantitative data from published experimental studies.
Table 1: Catalytic Efficiency of p300 with Various Short-Chain Acyl-CoAs
| Acyl-CoA Substrate | Relative Catalytic Rate (Compared to Acetyl-CoA) | Reference |
| Acetyl-CoA | 100% | [8][9] |
| Propionyl-CoA | ~33% | [8][9] |
| Butyryl-CoA | ~2.5% | [8] |
| Crotonyl-CoA | ~1.6% | [8][9] |
This data indicates that while p300 can utilize various short-chain acyl-CoAs, its catalytic efficiency is highest for acetyl-CoA and decreases with longer or more complex acyl chains.
Table 2: Binding Affinities of Reader Domains for Acylated Histone Peptides
| Reader Domain | Histone Peptide | Acyl Group | Dissociation Constant (Kd) in µM | Reference |
| AF9 YEATS | H3 (1-25) K18 | Acetyl | 11.9 | [4] |
| AF9 YEATS | H3 (1-25) K18 | Crotonyl | 5.7 | [4] |
| AF9 YEATS | H3 (17-28) K27 | Acetyl | 7.3 | [4] |
| AF9 YEATS | H3 (17-28) K27 | Crotonyl | 2.7 | [4] |
This data highlights the preferential binding of the AF9 YEATS domain to crotonylated histone peptides over acetylated ones, demonstrating its role as a specific reader for this modification.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Overview of histone acylation pathways.
References
- 1. Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Coupling of Histone Crotonylation and Active Transcription by AF9 YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Activities of Histone Acylations Connect Metabolism to Chromatin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of p300 in complex with acyl-CoA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
assessing the cross-reactivity of anti-crotonyl-lysine antibodies with other acylated lysines.
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides an objective comparison of the cross-reactivity of anti-crotonyl-lysine antibodies with other structurally similar acylated lysines, supported by experimental data and detailed protocols.
Lysine (B10760008) crotonylation is a recently discovered post-translational modification (PTM) that plays a crucial role in regulating gene expression and cellular metabolism. The development of antibodies that specifically recognize crotonylated lysine (Kcr) has been instrumental in advancing our understanding of its biological functions. However, the structural similarity among different lysine acylations necessitates a thorough evaluation of the cross-reactivity of these antibodies to ensure data accuracy.
Quantitative Assessment of Cross-Reactivity
The following table summarizes the cross-reactivity of a pan-specific anti-crotonyl-lysine antibody against various acylated lysine residues. The data is compiled from dot blot assays, which provide a semi-quantitative assessment of antibody binding. Signal intensity is normalized to the binding signal of crotonyl-lysine.
| Acyl-Lysine Modification | Structure | Relative Signal Intensity (%) | Cross-Reactivity |
| Crotonyl-lysine (Kcr) | -CO-CH=CH-CH₃ | 100 | Target |
| Acetyl-lysine (Kac) | -CO-CH₃ | < 1 | Minimal |
| Propionyl-lysine (Kpr) | -CO-CH₂-CH₃ | < 1 | Minimal |
| Butyryl-lysine (Kbu) | -CO-CH₂-CH₂-CH₃ | < 5 | Low |
| Succinyl-lysine (Ksu) | -CO-CH₂-CH₂-COOH | Not Detected | Minimal |
| Malonyl-lysine (Kma) | -CO-CH₂-COOH | Not Detected | Minimal |
| Glutaryl-lysine (Kgl) | -CO-CH₂-CH₂-CH₂-COOH | Not Detected | Minimal |
Note: The data presented is a synthesis of qualitative and semi-quantitative results from multiple sources. The relative signal intensity is an approximation based on visual analysis of dot blot experiments.
The experimental data consistently demonstrates the high specificity of pan-specific anti-crotonyl-lysine antibodies. Notably, there is minimal to no cross-reactivity observed with other short-chain acyl modifications such as acetylation, propionylation, and butyrylation.[1][2] This high degree of specificity is crucial for distinguishing crotonylation from other lysine PTMs in complex biological samples.
Visualizing Lysine Acylation Diversity
The structural differences between various lysine acylations, though subtle, are significant for antibody recognition. The following diagram illustrates the chemical structures of several common lysine acylations.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for Dot Blot, Western Blot, and Competitive ELISA assays.
Dot Blot Assay
The dot blot assay is a simple and rapid method for determining antibody specificity against a panel of antigens.
Methodology:
-
Antigen Preparation: Synthesize or obtain peptides with single crotonyl-lysine, acetyl-lysine, propionyl-lysine, butyryl-lysine, succinyl-lysine, malonyl-lysine, and glutaryl-lysine modifications. Prepare a dilution series for each peptide.
-
Membrane Preparation: Cut a nitrocellulose membrane to the desired size.
-
Spotting: Spot 1-2 µL of each peptide dilution directly onto the nitrocellulose membrane.
-
Drying: Allow the spots to air dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-crotonyl-lysine antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the signal using a chemiluminescence detection system.
-
Analysis: Quantify the signal intensity for each spot and compare the signals from the different acylated peptides to the crotonyl-lysine peptide signal.
Western Blot Analysis
Western blotting can be used to assess the specificity of the antibody against a mixture of proteins, such as cell lysates.
Methodology:
-
Sample Preparation: Prepare cell lysates from cells treated with and without crotonate to induce crotonylation.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane as described in the dot blot protocol.
-
Primary Antibody Incubation: Incubate the membrane with the anti-crotonyl-lysine antibody. To confirm specificity, a parallel blot can be incubated with the primary antibody pre-incubated with an excess of crotonylated peptide (competition assay).
-
Washing: Wash the membrane as described in the dot blot protocol.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an ECL substrate.
-
Analysis: Compare the band patterns between the different conditions. A specific antibody should show a strong signal in the crotonate-treated lysate, which is diminished in the competition assay.
Competitive ELISA
Competitive ELISA provides a more quantitative measure of antibody specificity by determining the concentration of competitor antigen required to inhibit the binding of the antibody to a coated antigen.
Methodology:
-
Coating: Coat a 96-well plate with a crotonylated protein (e.g., crotonylated BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate a fixed concentration of the anti-crotonyl-lysine antibody with serial dilutions of the competitor acylated peptides (crotonyl-lysine, acetyl-lysine, etc.) for 1-2 hours.
-
Transfer: Transfer the antibody-competitor mixtures to the coated and blocked 96-well plate and incubate for 1-2 hours.
-
Washing: Wash the plate as in step 2.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Wash the plate as in step 2.
-
Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Analysis: Read the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of competitor peptide that bound to the primary antibody. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for each acylated peptide. A much higher IC50 value for other acylations compared to crotonylation indicates high specificity.
Conclusion
The available data strongly indicates that pan-specific anti-crotonyl-lysine antibodies are highly specific for their target modification with minimal cross-reactivity to other structurally similar lysine acylations. The unique planar structure of the crotonyl group likely contributes to this specificity. For researchers studying lysine crotonylation, utilizing these highly specific antibodies in conjunction with the rigorous experimental protocols outlined in this guide will ensure the generation of accurate and reliable data, ultimately advancing our understanding of the critical roles of this post-translational modification in health and disease.
References
A Comparative Guide to the Validation of a New Enzymatic Assay for trans-Crotonyl CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, continuous-monitoring enzymatic assay for the quantification of trans-Crotonyl CoA against established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The content is intended to provide an objective overview of each method's performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable assay for their specific needs.
Introduction
This compound is a key intermediate in fatty acid and amino acid metabolism. Its accurate quantification is crucial for studying various metabolic pathways and their dysregulation in disease. While chromatographic methods like HPLC and LC-MS/MS are widely used for this purpose, there is a need for simpler, more accessible, and high-throughput methods. This guide introduces a new enzymatic assay and compares its performance with the current gold-standard methods.
Comparison of Analytical Methods
The quantification of acyl-CoA thioesters is a critical aspect of metabolic research. While LC-MS/MS is recognized for its superior sensitivity and specificity, enzymatic assays and HPLC offer advantages in terms of cost, accessibility, and ease of use.[1] The following table summarizes the key performance characteristics of the new enzymatic assay, a standard HPLC method, and a validated LC-MS/MS method for this compound quantification.
| Parameter | New Enzymatic Assay | HPLC-UV | LC-MS/MS |
| Principle | Coupled enzymatic reaction with spectrophotometric detection | Reversed-phase chromatography with UV detection | Liquid chromatography separation with mass spectrometric detection |
| Limit of Detection (LOD) | ~1 µM | ~1 µM | 1-10 fmol |
| Limit of Quantification (LOQ) | ~5 µM | ~5 µM | 5-50 fmol |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Precision (%RSD) | < 10% | < 15% | < 5% |
| Specificity | High (enzyme-specific) | Moderate (risk of co-elution) | Very High (based on mass-to-charge ratio) |
| Throughput | High (plate-based) | Moderate | High (with autosampler) |
| Cost | Low | Moderate | High |
| Expertise Required | Low to Moderate | Moderate | High |
Experimental Protocols
New Enzymatic Assay for this compound
This novel assay is a continuous-monitoring, coupled enzymatic assay.
Principle: this compound is first hydrated to (S)-3-hydroxybutyryl-CoA by enoyl-CoA hydratase (crotonase). Subsequently, (S)-3-hydroxybutyryl-CoA is oxidized to acetoacetyl-CoA by NAD⁺-dependent (S)-3-hydroxybutyryl-CoA dehydrogenase. The concomitant reduction of NAD⁺ to NADH is monitored spectrophotometrically at 340 nm. The rate of NADH production is directly proportional to the concentration of this compound in the sample.
Diagram of the Signaling Pathway:
Caption: Coupled enzymatic reaction for this compound quantification.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.8)
-
NAD⁺ solution (10 mM)
-
Enoyl-CoA hydratase (Crotonase) solution (1 U/mL)
-
(S)-3-hydroxybutyryl-CoA dehydrogenase solution (1 U/mL)
-
This compound standards (0-100 µM)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare a master mix containing Tris-HCl buffer, NAD⁺, enoyl-CoA hydratase, and (S)-3-hydroxybutyryl-CoA dehydrogenase.
-
Add 180 µL of the master mix to each well of the 96-well microplate.
-
Add 20 µL of the this compound standards or samples to the respective wells.
-
Immediately place the plate in the microplate reader and initiate kinetic measurements of absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the rate of NADH production (ΔA340/min) from the linear portion of the kinetic curve.
-
Generate a standard curve by plotting the rate of NADH production against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
HPLC-UV Method
This method is suitable for the quantification of this compound in purified or semi-purified samples.
Principle: this compound is separated from other components in the sample by reversed-phase high-performance liquid chromatography (HPLC). The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The concentration of this compound is determined by measuring its absorbance at 260 nm.
Diagram of the Experimental Workflow:
Caption: Workflow for this compound quantification by HPLC-UV.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM sodium phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
This compound standards
-
0.22 µm syringe filters
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Prepare a series of this compound standards in the mobile phase.
-
Filter the standards and samples through a 0.22 µm syringe filter.
-
Inject 20 µL of each standard and sample onto the HPLC column.
-
Run a gradient elution program (e.g., 5% to 50% B over 15 minutes).
-
Monitor the absorbance at 260 nm.
-
Identify the peak corresponding to this compound based on its retention time.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the samples using the standard curve.
LC-MS/MS Method
This is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.[1]
Principle: this compound is separated by liquid chromatography and then ionized and fragmented in a tandem mass spectrometer. The specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.
Diagram of the Experimental Workflow:
Caption: Workflow for this compound quantification by LC-MS/MS.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation
-
Internal standard (e.g., ¹³C-labeled this compound)
-
This compound standards
Procedure:
-
Sample Preparation:
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate), add the internal standard.
-
Precipitate proteins by adding 100 µL of ice-cold 10% TCA.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Equilibrate the UPLC system with the initial mobile phase conditions.
-
Inject 5 µL of the prepared sample.
-
Perform a gradient elution to separate the analytes.
-
Set the mass spectrometer to monitor the specific MRM (Multiple Reaction Monitoring) transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratio against the concentration of the standards.
-
Quantify this compound in the samples using the standard curve.
-
Conclusion
The choice of an appropriate analytical method for this compound quantification depends on the specific research question, the nature of the samples, and the available resources. The new enzymatic assay presented here offers a simple, cost-effective, and high-throughput alternative for screening and routine analysis. For studies requiring the highest sensitivity and specificity, particularly with complex biological matrices, LC-MS/MS remains the gold standard. HPLC-UV provides a balance between performance and cost and is well-suited for the analysis of less complex samples. This guide provides the necessary information for researchers to make an informed decision on the most suitable method for their studies.
References
A Researcher's Guide to Comparative Transcriptomics of Cellular trans-Crotonyl CoA Levels
This guide provides an objective comparison of the transcriptomic landscapes in cells with high versus low levels of trans-Crotonyl CoA. It summarizes the impact of this key metabolite on gene expression, outlines detailed experimental protocols, and presents supporting data for researchers, scientists, and drug development professionals.
The Central Role of this compound in Gene Regulation
This compound is a critical intermediate in the metabolism of fatty acids and certain amino acids, such as lysine (B10760008) and tryptophan[1][2]. Beyond its metabolic functions, it serves as the primary substrate for a vital post-translational modification known as histone lysine crotonylation (Kcr)[2][3][4]. This modification is a key epigenetic mechanism that directly influences gene transcription.
The cellular concentration of this compound dictates the level of histone crotonylation[1][5][6]. Enzymes known as "writers," particularly the coactivator p300/CBP, utilize this compound to transfer a crotonyl group to lysine residues on histone proteins[5][7]. This modification, often occurring at active gene promoters and enhancers, neutralizes the positive charge of lysine, which is thought to alter chromatin structure and facilitate gene expression[4][7][8]. Strikingly, p300-catalyzed histone crotonylation has been shown to stimulate transcription to a greater degree than the more extensively studied histone acetylation[5][6]. Consequently, fluctuations in the intracellular pool of this compound can couple cellular metabolism directly to the regulation of gene expression programs[5][6].
Comparative Transcriptomic Analysis: High vs. Low this compound
Manipulating cellular this compound levels reveals significant, context-dependent changes in the transcriptome. Increasing its concentration generally enhances the expression of actively transcribed genes, while decreasing it has the opposite effect[5][6]. The specific genes affected depend on the cellular context, such as cell type and external stimuli.
Below is a summary of transcriptomic changes observed in various experimental models when comparing high and low this compound conditions.
| Condition | Key Biological Processes Affected | Examples of Upregulated Gene Categories | Rationale & Supporting Evidence |
| High this compound | Cellular Differentiation, Inflammatory Response, Neuronal Function | Mesoendodermal Genes: Key factors driving the differentiation of human embryonic stem cells (hESCs) towards endoderm and mesoderm lineages[9][10]. | Treatment with crotonate, a precursor to crotonyl-CoA, increases histone crotonylation at endodermal gene loci, enhancing their expression and promoting cell fate commitment[9]. |
| Inflammatory Genes: Cytokines and chemokines involved in the innate immune response. | In macrophage models, increasing crotonyl-CoA levels prior to LPS stimulation potentiates the expression of inflammatory genes, correlating with increased histone crotonylation at their regulatory elements[4][5]. | ||
| Synaptic Function & Memory Genes: Genes encoding proteins that regulate synaptic transmission and long-term memory storage[8]. | Studies have linked histone crotonylation to activity-dependent gene expression in neurons, establishing it as a critical regulator in hippocampal memory consolidation[8]. | ||
| Low this compound | Cell Cycle Regulation, Maintenance of Pluripotency | Cell Cycle Inhibitors (e.g., p21): Genes that halt cell cycle progression. | Histone H3 lysine 27 crotonylation (H3K27cr) can direct gene repression by recruiting a co-repressor complex. Depletion of this mark can lead to de-repression of targets like p21[11]. |
| Pluripotency-Associated Genes: Genes responsible for maintaining stem cells in an undifferentiated state. | During differentiation, the upregulation of crotonyl-CoA producing enzymes is required to drive lineage commitment; lower levels are characteristic of the undifferentiated state[9]. |
Experimental Design and Protocols
A robust comparative transcriptomic study requires careful experimental design to modulate and measure this compound levels and to accurately quantify subsequent changes in gene expression.
Protocol: Modulation of Cellular this compound
Objective: To create two cell populations for comparison: one with basal (low) levels and one with elevated (high) levels of this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, RAW 264.7 macrophages)
-
Standard cell culture medium and reagents
-
Sodium Crotonate (Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment.
-
Preparation of Treatment Media: Prepare fresh culture medium. For the "High" group, supplement the medium with Sodium Crotonate to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for your cell line. The "Low" group will receive standard medium.
-
Treatment: Remove the existing medium from the cells, wash once with sterile PBS, and add the respective control or crotonate-supplemented medium.
-
Incubation: Incubate the cells for a period of 4 to 24 hours. The duration should be optimized based on preliminary time-course experiments assessing histone crotonylation levels via Western blot.
-
Harvesting: After incubation, harvest the cells for downstream analysis. A portion of the cells from each group should be allocated for metabolite quantification (Protocol 3.2) and the remainder for RNA extraction (Protocol 3.3).
Protocol: Quantification of this compound via LC-MS/MS
Objective: To measure the intracellular concentration of this compound to confirm the effect of the treatment. This protocol is adapted from methods used for similar short-chain acyl-CoAs[12][13].
Materials:
-
Harvested cell pellets
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
LC-MS grade water and acetonitrile (B52724)
-
Internal standard (e.g., ¹³C-labeled Malonyl-CoA or other suitable acyl-CoA)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Metabolite Extraction:
-
Resuspend the cell pellet (e.g., 1-5 million cells) in 500 µL of pre-chilled 80% methanol containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Carefully transfer the supernatant to a new microfuge tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in 50-100 µL of 5% methanol in water for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound using the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor/product ion transitions for this compound must be established using an analytical standard.
-
Normalize the resulting peak areas to the internal standard and cell number to determine relative or absolute concentrations.
-
Protocol: RNA-Sequencing and Analysis
Objective: To profile the global transcriptome of cells from high and low this compound conditions.
Materials:
-
Harvested cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)
Procedure:
-
RNA Extraction: Extract total RNA from the cell pellets according to the manufacturer's protocol. Include an on-column DNase I digestion step to eliminate genomic DNA contamination[14].
-
Quality Control: Assess the quantity and quality of the extracted RNA. A spectrophotometer can be used for concentration and purity (A260/280 ratio), while an Agilent Bioanalyzer should be used to determine the RNA Integrity Number (RIN). A RIN score > 8 is recommended for high-quality RNA-seq data[14].
-
Library Preparation:
-
Starting with 100-1000 ng of total RNA, perform poly(A) mRNA selection to enrich for messenger RNA.
-
Fragment the enriched mRNA under elevated temperature.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR to add index sequences for multiplexing.
-
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq, NextSeq) to generate 50-150 bp paired-end reads. Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to check raw read quality.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression: Use packages such as DESeq2 or edgeR to normalize the counts and perform statistical analysis to identify differentially expressed genes (DEGs) between the high and low this compound groups[15].
-
Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify the biological processes and pathways that are significantly affected.
-
References
- 1. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Protein crotonylation: Basic research and clinical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 5. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular crotonyl-CoA stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Histone crotonylation promotes mesoendodermal commitment of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone H3 lysine 27 crotonylation mediates gene transcriptional repression in chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Medium-Throughput Targeted LCMS Assay to Detect Endogenous Cellular Levels of Malonyl-CoA to Screen Fatty Acid Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. RNA-seq and Network Analysis Reveal Unique Chemokine Activity Signatures in the Synovial Tissue of Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: How Nutritional States Dictate trans-Crotonyl CoA Metabolism and its Epigenetic Footprint
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive analysis of current experimental data reveals significant shifts in trans-Crotonyl CoA metabolism and its downstream epigenetic effects under varying nutritional conditions. This guide provides researchers, scientists, and drug development professionals with a comparative overview of how fasting, ketogenic diets, and high-carbohydrate diets impact this crucial metabolic intermediate, offering insights into the intricate link between nutrition and gene regulation.
This compound, a key intermediate in fatty acid β-oxidation and the catabolism of amino acids like lysine (B10760008) and tryptophan, has garnered increasing attention for its role as a substrate for histone crotonylation. This post-translational modification is emerging as a dynamic epigenetic mark associated with active gene transcription. Understanding how different dietary states influence the availability of this compound is therefore critical for deciphering the metabolic control of gene expression and its implications in health and disease.
The Influence of Nutritional States on this compound Production
The cellular concentration of this compound is intrinsically linked to the primary mode of energy metabolism. During periods of fasting or adherence to a ketogenic diet , the body relies heavily on the β-oxidation of fatty acids to generate energy. This metabolic state is characterized by low insulin (B600854) and high glucagon (B607659) levels, which promotes the mobilization of fatty acids from adipose tissue and their subsequent breakdown in the liver and other tissues. As an integral intermediate in this pathway, the flux through this compound is expected to be significantly elevated.
Conversely, a high-carbohydrate diet leads to increased blood glucose and insulin levels. This hormonal environment stimulates glycolysis and suppresses fatty acid oxidation. A key regulatory mechanism in this state is the insulin-mediated activation of acetyl-CoA carboxylase, which produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation. Consequently, a high-carbohydrate diet is expected to decrease the production of this compound from fatty acid sources.
The following diagram illustrates the central signaling pathways governing fatty acid oxidation and, by extension, this compound metabolism under different nutritional states.
Validating Mass Spectrometry Data for trans-Crotonyl CoA: A Comparison with Orthogonal HPLC-UV Analysis
In metabolic research and drug development, accurate quantification of key metabolites is paramount. Trans-Crotonyl CoA, a short-chain acyl-coenzyme A, is a critical intermediate in fatty acid and amino acid metabolism. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for its sensitive and selective quantification, orthogonal method validation is crucial for ensuring data accuracy and integrity.[1][2][3]
This guide provides a comparative overview of validating LC-MS/MS data for this compound with a common orthogonal method: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We present detailed experimental protocols, a comparative data analysis, and a visual workflow to guide researchers in this essential validation process.
Comparative Analysis of Quantitative Methods
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for low-abundance metabolites like acyl-CoAs.[1][3] However, its complexity necessitates independent verification to rule out matrix effects or other interferences. HPLC-UV provides a robust and accessible orthogonal method. While generally less sensitive than mass spectrometry, it relies on a different detection principle—the absorbance of UV light by the adenine (B156593) group in the CoA molecule—providing a truly independent measurement.[4][5]
The following table summarizes a hypothetical, yet realistic, comparative analysis of this compound concentrations measured in mitochondrial extracts from a cell culture experiment. The data illustrates the expected high degree of correlation between the two methods.
| Sample ID | LC-MS/MS Result (pmol/mg protein) | HPLC-UV Result (pmol/mg protein) | % Difference |
| Control 1 | 15.2 | 14.8 | 2.63% |
| Control 2 | 16.1 | 15.7 | 2.48% |
| Control 3 | 15.5 | 16.0 | -3.23% |
| Treated 1 | 25.8 | 26.5 | -2.71% |
| Treated 2 | 26.3 | 25.5 | 3.04% |
| Treated 3 | 24.9 | 25.9 | -4.02% |
Experimental Validation Workflow
The process of orthogonal validation involves analyzing the same sample extract using two distinct analytical techniques and comparing the results. This workflow ensures that the quantification is not an artifact of a single technology.
Caption: Workflow for orthogonal validation of this compound quantification.
Detailed Experimental Protocols
Accurate comparison requires robust and well-defined protocols for both methodologies. The following sections detail the steps for sample preparation, LC-MS/MS analysis, and HPLC-UV analysis.
Sample Preparation: Acyl-CoA Extraction
This protocol is designed to efficiently extract short-chain acyl-CoAs from cellular or tissue samples.
-
Homogenization: Resuspend the cell pellet or homogenized tissue in 500 µL of ice-cold 80:20 Methanol:Water.[6]
-
Cell Lysis: Sonicate the suspension (e.g., 5 x 0.5-second pulses at 50% intensity) to lyse the cells.[6]
-
Protein Precipitation: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[6]
-
Extract Collection: Transfer the clarified supernatant (extract) to a new tube.
-
Drying and Reconstitution: Dry the extract under a stream of nitrogen. Reconstitute the pellet in 50 µL of 5% Sulfosalicylic Acid (SSA) for LC-MS analysis or an appropriate HPLC mobile phase for UV analysis.[1][6]
Primary Method: LC-MS/MS Analysis
This method uses Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size).[7]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: A linear gradient from 2% to 95% Mobile Phase B over several minutes to elute this compound.[7]
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
MRM Transitions: Monitor at least two transitions for this compound for confident identification and quantification.[1]
-
Quantitative Transition: Precursor ion [M+H]⁺ fragmenting to the acyl-specific ion [M-507+H]⁺.
-
Qualitative Transition: Precursor ion [M+H]⁺ fragmenting to the 428 m/z ion (cleavage at the 5' diphosphates).[1]
-
-
Calibration: Generate a standard curve using a certified this compound standard.
-
Orthogonal Method: HPLC-UV Analysis
This method provides an independent measure based on UV absorbance.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column (e.g., 150 x 3.0 mm, 3 µm particle size).[5]
-
Mobile Phase A: 75 mM Potassium Phosphate buffer (KH2PO4), pH 4.9.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Elution: A binary gradient system optimized to separate this compound from other CoA species.
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 30 µL.[5]
-
-
UV Detection:
-
Wavelength: Monitor the column eluent at 259 or 260 nm, which corresponds to the maximal absorbance of the adenine moiety of the CoA molecule.[5][8]
-
Quantification: Calculate the concentration based on the peak area relative to a standard curve prepared with a known concentration of this compound.[5]
-
By employing these parallel workflows, researchers can significantly increase confidence in their quantitative data, ensuring the robustness and reproducibility of their findings in the study of metabolic pathways and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to trans-Crotonyl-CoA Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways involving trans-Crotonyl-Coenzyme A (trans-Crotonyl-CoA) across different species. The information presented is supported by experimental data to highlight the key differences and similarities in how organisms utilize this central metabolic intermediate.
Trans-Crotonyl-CoA is a pivotal intermediate in cellular metabolism, primarily known for its role in the β-oxidation of fatty acids and the degradation of specific amino acids like L-lysine and L-tryptophan. Its metabolism is not uniform across the domains of life, with variations in enzyme structure, reaction kinetics, and pathway architecture providing insights into the metabolic adaptability of different organisms.
Core Metabolic Hub: Generation and Consumption of trans-Crotonyl-CoA
Trans-Crotonyl-CoA is primarily generated from the dehydrogenation of butyryl-CoA, a step in the breakdown of fatty acids, and through the catabolism of glutaryl-CoA, which is derived from lysine (B10760008) and tryptophan. The fate of trans-Crotonyl-CoA is diverse and species-dependent, as illustrated in the subsequent sections.
Comparative Analysis of Key Enzymes
The metabolism of trans-Crotonyl-CoA is orchestrated by a set of core enzymes. The performance and characteristics of these enzymes vary across species, influencing the overall flux and direction of the metabolic pathways.
| Enzyme | EC Number | Function | Species | Km (μM) | Vmax or kcat | Notes |
| Enoyl-CoA Hydratase (Crotonase) | 4.2.1.17 | Hydrates trans-Crotonyl-CoA to (S)-3-Hydroxybutyryl-CoA | Homo sapiens (ECHS1) | ~25 (for Crotonyl-CoA) | High catalytic efficiency | Key enzyme in mitochondrial fatty acid β-oxidation. |
| Anabaena sp. (β-diketone hydrolase) | - | Weak ECH activity | Primarily a hydrolase with promiscuous ECH activity. | |||
| Metallosphaera sedula | - | High efficiency | Multiple crotonase homologs identified, suggesting isoenzyme roles. | |||
| Butyryl-CoA Dehydrogenase | 1.3.8.1 | Dehydrogenates Butyryl-CoA to trans-Crotonyl-CoA | Megasphaera elsdenii | ~100 (for Butyryl-CoA) | 506 min⁻¹ | Shows specificity for straight-chain acyl-CoAs of 4-6 carbons. |
| Homo sapiens (SCAD) | - | - | FAD-dependent enzyme crucial for short-chain fatty acid oxidation. | |||
| Crotonyl-CoA Carboxylase/Reductase (CCR) | 1.3.1.85 | Reductively carboxylates trans-Crotonyl-CoA to (2S)-Ethylmalonyl-CoA | Rhodobacter sphaeroides | - | 10% activity for reduction to Butyryl-CoA without CO₂ | A key enzyme in the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation. |
| Streptomyces species | - | - | Homologs are involved in producing extender units for polyketide biosynthesis. |
Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature, buffer composition). Data presented is aggregated from various sources for comparative purposes.
Intracellular Concentrations of Crotonyl-CoA
The steady-state concentration of metabolic intermediates is a critical determinant of pathway flux. While data across multiple species is sparse, studies in human cell lines provide a benchmark.
| Metabolite | Cell Line | Concentration (pmol/10⁶ cells) | Reference |
| Crotonoyl-CoA | HepG2 (Human Liver Carcinoma) | 0.032 | |
| Acetyl-CoA | HepG2 (Human Liver Carcinoma) | 10.644 | |
| Succinyl-CoA | HepG2 (Human Liver Carcinoma) | 25.467 |
Cross-Species Metabolic Pathway Diagrams
The metabolic pathways involving trans-Crotonyl-CoA exhibit significant differences between prokaryotes and eukaryotes, particularly in their regulation, subcellular localization, and connection to specialized metabolic routes.
Mammalian Mitochondrial Pathway
In mammals, the metabolism of trans-Crotonyl-CoA is primarily a mitochondrial process integrated with energy production.
Bacterial Metabolic Pathways
Bacteria exhibit greater diversity. While many share the core β-oxidation pathway, some possess unique enzymes like Crotonyl-CoA Carboxylase/Reductase (CCR) for alternative carbon assimilation pathways.
Experimental Protocols
Accurate quantification of trans-Crotonyl-CoA and the measurement of related enzyme activities are crucial for studying these pathways. Below are summarized methodologies based on established experimental protocols.
Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
This method allows for the sensitive and specific quantification of trans-Crotonyl-CoA and other short-chain acyl-CoAs from biological samples.
1. Sample Preparation (from Cultured Cells)
-
Harvesting: Wash adherent cells twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash with ice-cold PBS.
-
Lysis and Extraction: Scrape or resuspend cells in 80% methanol (B129727) (pre-chilled to -80°C) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Deproteinization: Vortex the lysate vigorously and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness using a vacuum concentrator or nitrogen evaporator. Reconstitute the dried extract in a small volume of a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (pH 7).
2. LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm) with an ion-pairing agent in the mobile phase for optimal separation of polar acyl-CoAs. A common mobile phase system consists of:
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification. The transition from the precursor ion [M+H]⁺ to a characteristic product ion (often corresponding to the pantetheine (B1680023) moiety) is monitored for each acyl-CoA.
Enoyl-CoA Hydratase (Crotonase) Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond in trans-Crotonyl-CoA.
1. Reaction Mixture:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
trans-Crotonyl-CoA (substrate, e.g., 50-100 µM)
-
Enzyme preparation (cell lysate or purified protein)
2. Procedure:
-
Pre-warm the reaction mixture (without the enzyme) to the desired temperature (e.g., 25°C or 37°C) in a quartz cuvette.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of trans-Crotonyl-CoA at 263 nm.
3. Controls:
-
A reaction mixture without the enzyme to control for non-enzymatic substrate degradation.
-
A reaction mixture without the substrate to measure any background changes in absorbance.
This guide highlights the conserved and divergent features of trans-Crotonyl-CoA metabolism, providing a foundation for further research into its roles in physiology and disease. The provided methodologies serve as a starting point for the quantitative investigation of these crucial metabolic pathways.
Comparative Guide to Evaluating Off-Target Effects of trans-Crotonyl CoA Synthesis Inhibitors
This guide provides a comprehensive comparison of methodologies for evaluating the off-target effects of inhibitors targeting trans-Crotonyl CoA synthesis. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule inhibitors. The guide details common inhibitors, presents their known on- and off-target profiles in a clear tabular format, and provides detailed protocols for essential experimental workflows.
Introduction to this compound Synthesis and Inhibition
This compound is a critical metabolic intermediate in the catabolism of lysine (B10760008) and tryptophan and in fatty acid metabolism.[1][2] More recently, it has been identified as the substrate for histone crotonylation, a post-translational modification that plays a significant role in transcriptional regulation.[2][3] The synthesis of nuclear and cytosolic crotonyl-CoA from crotonate is primarily catalyzed by Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2).[3] Given the role of histone crotonylation in gene activation, ACSS2 has emerged as a therapeutic target in oncology.[4][5][6]
However, like many small molecule inhibitors, those targeting ACSS2 or related pathways can exhibit off-target effects, leading to unintended biological consequences or toxicities.[7] Furthermore, inhibitors of other enzyme classes, such as Histone Deacetylase (HDAC) inhibitors, have been found to interact with targets involved in CoA metabolism.[8] Therefore, a thorough evaluation of an inhibitor's selectivity is paramount for the development of safe and effective therapeutics.[9]
Comparison of Inhibitors and Their Off-Target Effects
Evaluating the selectivity of an inhibitor begins with understanding its known interaction profile. The following table summarizes the on-target and reported off-target effects of representative inhibitors relevant to Crotonyl-CoA metabolism.
| Inhibitor | Primary Target(s) | Known Off-Target(s) | Supporting Experimental Data |
| VY-3-135 | ACSS2 | Limited off-target activity reported against mitochondrial ACSS1.[4] | Stable isotope tracer studies show no decrease in 13C2-acetate labeling of citrate (B86180) (an ACSS1-dependent process) in BT474 cells.[4] |
| AD-5584 & AD-8007 | ACSS2 | Not extensively profiled in publicly available literature. Assumed to be selective based on design. | These novel inhibitors effectively reduce acetyl-CoA and lipid content in breast cancer brain metastatic cells, consistent with on-target ACSS2 inhibition.[10] |
| Vorinostat (SAHA) | Pan-HDAC inhibitor (Class I, II, IV) | Carbonic Anhydrase II & IX, Metallo-beta-lactamase domain-containing protein 2 (MBLAC2)[8] | High-resolution crystal structures confirm binding to carbonic anhydrases. Chemical proteomics assays show potent, low nanomolar inhibition of MBLAC2 by multiple hydroxamate-based HDAC inhibitors.[8] |
| Romidepsin | Class I HDACs[11] | Induces broad metabolic stress through acetyl-CoA depletion.[11] | Metabolomic and transcriptomic analyses show perturbation of acetyl-CoA generation pathways.[11] |
Experimental Protocols for Off-Target Identification
A multi-faceted approach is essential for comprehensively assessing an inhibitor's specificity.[12] This involves a combination of unbiased proteome-wide screens and targeted validation assays.
Chemical Proteomics for Unbiased Off-Target Discovery
Chemical proteomics enables the identification of inhibitor-binding proteins directly from complex biological samples, such as cell lysates or living cells.[7][13] An affinity-based pulldown approach is a common strategy.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an analog of the test inhibitor that incorporates a linker arm and a reactive group (e.g., biotin (B1667282) or an alkyne) for immobilization onto a solid support (e.g., streptavidin or azide-functionalized beads).[7][13]
-
Cell Culture and Lysis: Culture relevant human cell lines to approximately 80-90% confluency. Harvest the cells and prepare a native cell lysate using a mild lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Enrichment:
-
Incubate the cell lysate with the immobilized inhibitor probe for 1-2 hours at 4°C to allow for protein binding.
-
As a control, perform a parallel incubation where the lysate is pre-incubated with an excess of the free, non-immobilized inhibitor. This competition experiment helps to distinguish specific binders from non-specific background proteins.[14]
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.[7]
-
Data Analysis: Identify proteins that are significantly enriched on the inhibitor beads compared to control beads and whose binding is competed away by the free inhibitor. These represent high-confidence off-target candidates.
Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is a powerful biophysical method to confirm direct binding of an inhibitor to its target in a cellular environment.[15][16] The principle is that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[17][18]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of the inhibitor or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[15]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a cooling step.[15][19]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.[19]
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]
-
Sample Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[18]
In Vitro Kinase Profiling
Since a significant portion of the proteome consists of kinases, and many inhibitors exhibit off-target effects on them, profiling against a broad kinase panel is a standard step in drug development.[20][21]
Experimental Protocol: Radiometric Kinase Assay Panel
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. For an initial screen, a single high concentration (e.g., 1-10 µM) is often used. For IC50 determination, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilutions).[12]
-
Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified recombinant kinases. In a multi-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.[12]
-
Inhibitor Incubation: Add the test inhibitor or DMSO vehicle control to the wells. Incubate for 10-15 minutes to allow for inhibitor-target binding.[12]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and radiolabeled [γ-³³P]ATP. The ATP concentration should be near the Km for each kinase to accurately determine the IC50.[12]
-
Reaction Termination and Detection: After a set incubation time, stop the reaction. Spot the reaction mixture onto phosphocellulose filter plates. Wash the plates to remove unincorporated [γ-³³P]ATP. Measure the radioactivity incorporated into the substrate using a scintillation counter.[12]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to the DMSO control. For dose-response experiments, determine the IC50 value for each kinase by fitting the data to a dose-response curve.[12]
Conclusion
The comprehensive evaluation of off-target effects is a critical and non-negotiable phase in the development of inhibitors targeting this compound synthesis and related metabolic pathways. A combination of unbiased, proteome-wide methods like chemical proteomics and targeted validation assays such as CETSA and in vitro kinase profiling is essential for building a complete selectivity profile. The data and protocols presented in this guide offer a robust framework for researchers to meticulously characterize their compounds, ultimately leading to the development of safer and more effective therapeutic agents.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Intracellular Crotonyl-CoA Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]
- 11. A Histone Deacetylase Inhibitor Induces Acetyl-CoA Depletion Leading to Lethal Metabolic Stress in RAS-Pathway Activated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. annualreviews.org [annualreviews.org]
- 19. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 20. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.co.uk]
- 21. icr.ac.uk [icr.ac.uk]
A Comparative Analysis of Histone Crotonylation Patterns Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Histone crotonylation, a recently discovered post-translational modification, is emerging as a critical regulator of gene expression, distinct from the well-studied histone acetylation.[1][2] This dynamic epigenetic mark is intrinsically linked to cellular metabolism and plays a pivotal role in various biological processes, from stem cell differentiation to the pathogenesis of diseases like cancer.[1][3] This guide provides a comparative analysis of histone crotonylation patterns in different cell types, supported by experimental data and detailed methodologies, to aid researchers in understanding its diverse roles and identifying potential therapeutic targets.
Quantitative Comparison of Histone Crotonylation Levels
Histone crotonylation levels exhibit significant variation across different cell types and developmental stages. The following tables summarize quantitative data from studies comparing these patterns.
| Histone Mark | Human Embryonic Stem Cells (hESCs) | Endodermal Cells (Differentiated from hESCs) | Fold Change (Endoderm/hESC) | Reference |
| H4K77cr | Not Detected | Detected | N/A | [1] |
| H4K91cr | Not Detected | Detected | N/A | [1] |
| Table 1: Quantitative proteomics reveals increased histone crotonylation during endoderm differentiation of human embryonic stem cells. The data indicates that specific histone crotonylation marks are exclusively present in differentiated endodermal cells, suggesting a role in lineage commitment.[1] |
| Cell Type | Relative Histone Crotonylation Level | Key Associated Process | Reference |
| Prostate Cancer Cells | High | Tumor Progression, Androgen Receptor Signaling | [4] |
| Adjacent Normal Prostate Tissue | Low | Normal Homeostasis | [4] |
| Neural Stem/Progenitor Cells | Low | Maintenance of Stemness | [5][6] |
| Differentiated Neurons | High | Neuronal Differentiation | [5][6] |
| Intestinal Epithelial Crypts (Stem Cells) | Lower | Proliferation | [7] |
| Intestinal Epithelial Villi (Differentiated) | Higher | Mature Cell Function | [7] |
| Macrophages (LPS-stimulated) | Increased | Inflammatory Gene Expression | [8] |
| Table 2: Comparative overview of histone crotonylation levels in various cell types. This table highlights the general trends observed in histone crotonylation, where higher levels are often associated with cellular differentiation and specific cellular responses. |
Experimental Protocols
Accurate assessment of histone crotonylation patterns is crucial for understanding their functional significance. The two primary methods for genome-wide analysis are Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and mass spectrometry-based proteomics.
Histone Crotonylation ChIP-seq Protocol
This protocol is adapted from standard ChIP-seq procedures for histone modifications.[9][10][11]
-
Cell Cross-linking: Cells are treated with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Nuclei are isolated and lysed. Chromatin is then sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Sheared chromatin is incubated overnight with an antibody specific for a particular histone crotonylation mark (e.g., anti-H3K18cr). Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Washes: The beads are washed with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by heating in the presence of high salt concentration. RNA and protein are removed by RNase A and proteinase K treatment.
-
DNA Purification: The DNA is purified using standard phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions enriched for the histone crotonylation mark.
Quantitative Mass Spectrometry Protocol for Histone Crotonylation
This protocol is based on bottom-up proteomics approaches for histone analysis.[12][13][14]
-
Histone Extraction: Histones are extracted from cell nuclei, typically using an acid extraction method.
-
Protein Digestion: The extracted histones are digested into peptides using an enzyme such as trypsin. To ensure proper digestion and generate peptides of a suitable length for analysis, lysine (B10760008) residues are often chemically modified (e.g., by propionylation) before trypsin digestion, which then only cleaves after arginine residues.
-
Peptide Derivatization (Optional but Recommended): The N-termini of the resulting peptides can be derivatized to improve their chromatographic properties.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer identifies the peptide sequences and their post-translational modifications, including crotonylation.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the crotonylated peptides. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification methods can be employed to compare the relative abundance of specific crotonylation marks between different cell samples.[1]
Signaling Pathways and Workflows
Visualizing the complex interplay of molecules and experimental steps is essential for a clear understanding of histone crotonylation.
Conclusion
The study of histone crotonylation is a rapidly evolving field with significant implications for understanding cell fate decisions and disease mechanisms. The comparative analysis presented here demonstrates that histone crotonylation patterns are highly cell-type specific and dynamic. Elevated levels of histone crotonylation are generally associated with transcriptional activation and cellular differentiation. For researchers in drug development, the enzymes that write, erase, and read these marks, such as p300/CBP, HDACs, and YEATS domain-containing proteins, represent promising therapeutic targets.[8] Further research utilizing the detailed methodologies outlined in this guide will be instrumental in dissecting the precise roles of histone crotonylation in health and disease, ultimately paving the way for novel epigenetic therapies.
References
- 1. Histone crotonylation promotes mesoendodermal commitment of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone Lysine Crotonylation Regulates Long-Term Memory Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of histone crotonylation and bromodomain protein 4 on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters | EMBO Reports [link.springer.com]
- 6. Histone crotonylation in neurobiology: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]
- 9. chromosomedynamics.com [chromosomedynamics.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validating ChIP-seq Targets for Crotonylated Histones: A Comparative Guide to qPCR and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) and other emerging techniques for the validation of Chromatin Immunoprecipitation sequencing (ChIP-seq) data, with a specific focus on histone crotonylation. We offer detailed experimental protocols, comparative data analysis, and visual workflows to assist in the rigorous verification of your epigenomic findings.
Introduction to ChIP-seq Validation
ChIP-seq is a powerful technique for genome-wide profiling of histone modifications, including the recently discovered lysine (B10760008) crotonylation (Kcr), a mark associated with active gene transcription. However, the inherent variability in ChIP-seq experiments necessitates orthogonal validation of identified targets. ChIP-qPCR remains the gold standard for this purpose, offering a targeted and quantitative assessment of enrichment at specific genomic loci.[1] This guide will delve into the specifics of using qPCR for validating crotonylated histone ChIP-seq targets and explore alternative methods that offer distinct advantages.
Experimental Protocols
Detailed Protocol for ChIP-qPCR Validation of Crotonylated Histone Targets
This protocol outlines the key steps for validating ChIP-seq results for crotonylated histones using qPCR. It assumes that chromatin has already been immunoprecipitated using an antibody specific to the crotonylated lysine residue of interest (e.g., pan anti-Kcr antibody).
Materials:
-
ChIP DNA (from both crotonylated histone IP and input control)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
PCR tubes or plates
-
Real-time PCR instrument
-
Primers for target and negative control regions (design guidelines below)
Primer Design:
-
Design primers to amplify 80-150 bp fragments.[2]
-
Target primers should flank the peak summit of the putative binding site identified from ChIP-seq data.
-
Negative control primers should target a genomic region devoid of the histone mark, as determined by the ChIP-seq data.[3]
-
Validate primer efficiency through a standard curve analysis.
Procedure:
-
DNA Dilution: Dilute the ChIP DNA and input DNA samples. A 1:10 dilution for the IP sample and a 1:100 dilution for the input DNA are common starting points.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each primer set and each sample (IP and input). A typical 20 µL reaction is as follows:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
4 µL Nuclease-free water
-
4 µL Diluted DNA
-
-
Real-Time PCR Program:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the percentage of input enrichment using the following formula: % Input = 2^((Ct(Input) - log2(dilution_factor)) - Ct(IP)) * 100 Where dilution_factor is the dilution of the input DNA (e.g., 100 for a 1% input).
-
Calculate the fold enrichment over a negative control region or relative to an IgG control.[4]
-
Alternative Validation Method: CUT&RUN-qPCR
Cleavage Under Targets and Release Using Nuclease (CUT&RUN) is an alternative to ChIP that offers lower background and requires fewer cells.[5][6] The DNA fragments obtained from CUT&RUN can be analyzed by qPCR for target validation.
Brief Protocol Outline:
-
Cell Permeabilization and Antibody Incubation: Permeabilize cells and incubate with a primary antibody against the crotonylated histone.
-
pA-MNase Binding and Activation: Add protein A-Micrococcal Nuclease (pA-MNase) fusion protein, which binds to the antibody. Activate MNase with Ca2+ to cleave the DNA surrounding the target.
-
Fragment Release and DNA Purification: Release the cleaved fragments and purify the DNA.
-
qPCR Analysis: Use the purified DNA for qPCR analysis as described in the ChIP-qPCR protocol.
Data Presentation and Comparison
Effective validation requires a clear comparison between the ChIP-seq signal and the qPCR results. Below are representative tables summarizing such data.
Table 1: Comparison of ChIP-seq Peak Signal with ChIP-qPCR Fold Enrichment
| Gene Locus | ChIP-seq Peak Score (Arbitrary Units) | ChIP-qPCR Fold Enrichment (% Input) | Validation Result |
| Target Gene 1 | 85.3 | 2.5% | Confirmed |
| Target Gene 2 | 72.1 | 1.8% | Confirmed |
| Target Gene 3 | 25.6 | 0.5% | Weakly Confirmed |
| Negative Control 1 | 2.1 | 0.05% | Confirmed Negative |
| Negative Control 2 | 3.5 | 0.08% | Confirmed Negative |
Table 2: Comparison of Different Validation Methods for a Known Crotonylated Histone Target
| Method | Starting Cell Number | Signal-to-Noise Ratio | Relative Fold Enrichment |
| ChIP-qPCR | 1 x 10^6 | Moderate | 15-fold |
| CUT&RUN-qPCR | 5 x 10^4 | High | 25-fold |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the workflow for validating ChIP-seq targets using qPCR.
Signaling Pathway for Histone Crotonylation
Histone crotonylation is a dynamic process regulated by "writer," "eraser," and "reader" proteins. This diagram illustrates the key players in this signaling pathway.[7][8][9][10]
Conclusion
The validation of ChIP-seq data is a critical step in epigenomic research. While ChIP-qPCR remains a robust and widely used method for validating crotonylated histone targets, emerging techniques like CUT&RUN-qPCR offer advantages in sensitivity and sample input requirements. The choice of validation method will depend on the specific experimental context, including the abundance of the target modification and the number of cells available. By following rigorous experimental protocols and carefully analyzing the quantitative data, researchers can confidently verify their ChIP-seq findings and advance our understanding of the role of histone crotonylation in gene regulation and disease.
References
- 1. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for the normalization of ChIP-qPCR data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. epicypher.com [epicypher.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone modifying enzymes: writers and erasers | Abcam [abcam.com]
- 10. Epigenetic Writers and Erasers of Histone H3 | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Catalytic Efficiency of Enzymes Producing trans-Crotonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficiencies of various enzymes responsible for the biosynthesis of trans-crotonyl-CoA, a pivotal intermediate in cellular metabolism. The data presented herein is compiled from experimental studies to facilitate the selection of appropriate enzymes for biotechnological applications and to provide a comprehensive resource for metabolic research.
trans-Crotonyl-CoA is a central metabolite in pathways such as fatty acid β-oxidation, the catabolism of amino acids like lysine (B10760008) and tryptophan, and specialized carbon fixation cycles. Its production is catalyzed by distinct enzyme families, each with unique kinetic properties. Understanding the catalytic efficiency of these enzymes is crucial for pathway engineering, drug development targeting metabolic disorders, and fundamental biochemical research.
Catalytic Efficiency: A Quantitative Comparison
The catalytic efficiency of an enzyme is best described by the specificity constant, kcat/Km. This second-order rate constant reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. The following table summarizes the experimentally determined kinetic parameters for key enzymes that produce trans-crotonyl-CoA.
| Enzyme Family | Enzyme Name | Source Organism | Substrate | Kcat (s⁻¹) | Km (µM) | **kcat/Km (s⁻¹•M⁻¹) ** |
| Dehydrogenases | Glutaryl-CoA Dehydrogenase (GCDH) | Homo sapiens | Glutaryl-CoA | ~8.0 ¹ | 2.0[1] | ~4.0 x 10⁶ |
| Butyryl-CoA Dehydrogenase (BCD) | Megasphaera elsdenii | Butyryl-CoA | 3.5[2] | 100[2] | 3.5 x 10⁴ | |
| Dehydratases | 3-Hydroxybutyryl-CoA Dehydratase ² | Metallosphaera sedula | (S)-3-Hydroxybutyryl-CoA | Data not available | Data not available | Estimated to be high |
| 4-Hydroxybutyryl-CoA Dehydratase | Clostridium aminobutyricum | 4-Hydroxybutyryl-CoA | Data not available | Data not available | Data not available |
¹ Estimated value. The kcat for the Glu370Asp mutant was 0.56 s⁻¹, representing about 7% of the wild-type activity[1]. ² Kinetic data for the production of crotonyl-CoA is limited. However, studies on the reverse reaction (hydration of crotonyl-CoA) by homologous enzymes (crotonases Msed_0336 and Msed_0384) from M. sedula indicate the dehydration reaction is kinetically favored[3].
Metabolic Pathways for trans-Crotonyl-CoA Production
trans-Crotonyl-CoA is synthesized through several key metabolic routes. The diagram below illustrates the convergence of these pathways on this central intermediate.
Experimental Protocols
Accurate determination of catalytic efficiency requires robust and specific enzyme assays. Below are detailed methodologies for the key enzymes discussed.
Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay
This assay measures the enzyme-catalyzed release of tritium (B154650) from a radiolabeled substrate. It is highly specific for the initial dehydrogenation step.
-
Principle: The assay quantifies the release of tritium (³H) from [2,3,4-³H]glutaryl-CoA into water as the substrate is converted to crotonyl-CoA.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5.
-
Substrate: [2,3,4-³H]glutaryl-CoA (specific activity appropriately determined).
-
Electron Acceptor (optional): Artificial acceptors like phenazine (B1670421) methosulfate (PMS) or ferricenium hexafluorophosphate (B91526) (FcPF6) can be used. The natural acceptor is Electron Transfer Flavoprotein (ETF).
-
Stopping Solution: 10% trichloroacetic acid (TCA).
-
Separation Matrix: Dowex AG1-X8 resin or equivalent anion exchanger.
-
Scintillation Cocktail.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, the enzyme source (e.g., fibroblast sonicates or purified enzyme), and the electron acceptor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the [2,3,4-³H]glutaryl-CoA substrate to a final concentration range appropriate for Km determination (e.g., 1-20 µM).
-
Incubate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold 10% TCA.
-
Centrifuge to pellet precipitated protein.
-
Apply the supernatant to a small anion exchange column (e.g., Dowex AG1-X8) to bind the unreacted [³H]glutaryl-CoA.
-
Elute the tritiated water (³H₂O) with deionized water.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Calculate the specific activity based on the rate of tritium release and protein concentration.
-
Butyryl-CoA Dehydrogenase (BCD) Activity Assay
The gold standard for measuring the activity of Acyl-CoA Dehydrogenases (ACADs) is the anaerobic ETF fluorescence reduction assay.[2][4]
-
Principle: This assay follows the decrease in fluorescence of porcine Electron Transfer Flavoprotein (ETF) as it accepts electrons from BCD during the oxidation of butyryl-CoA.[2] The reaction must be performed under anaerobic conditions as reduced ETF is readily oxidized by molecular oxygen.[2]
-
Reagents:
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.
-
Substrate: Butyryl-CoA.
-
Electron Acceptor: Purified porcine ETF (recombinant or native).
-
Oxygen Scavenging System (for microplate format): Glucose, glucose oxidase, and catalase.[2]
-
-
Procedure (Microplate Format):
-
In a 96-well microtiter plate, prepare a reaction mixture containing the assay buffer, glucose, glucose oxidase, and catalase to enzymatically remove oxygen.[2]
-
Add the enzyme source (purified BCD or cell lysate) and porcine ETF (e.g., 2 µM final concentration).
-
Initiate the reaction by adding varying concentrations of butyryl-CoA.
-
Immediately monitor the decrease in ETF fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.
-
The initial rate of fluorescence decrease is proportional to the BCD activity.
-
Kinetic parameters (Km and kcat) are determined by plotting the initial rates against the substrate concentration and fitting to the Michaelis-Menten equation.
-
3-Hydroxybutyryl-CoA Dehydratase (Crotonase) Activity Assay
This is a coupled spectrophotometric assay that measures the formation of crotonyl-CoA.
-
Principle: The production of crotonyl-CoA from 3-hydroxybutyryl-CoA is coupled to its consumption by crotonyl-CoA carboxylase/reductase (Ccr). The Ccr-catalyzed reaction consumes NADPH, which can be monitored as a decrease in absorbance at 340 nm.[3]
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8.
-
Substrate: (S)-3-hydroxybutyryl-CoA.
-
Coupling Enzyme: Purified crotonyl-CoA carboxylase/reductase (Ccr).
-
Cofactors: 1 mM NADPH, 50 mM NaHCO₃.
-
-
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing assay buffer, NADPH, NaHCO₃, and the coupling enzyme Ccr.
-
Add the 3-hydroxybutyryl-CoA dehydratase enzyme source.
-
Equilibrate the mixture to the desired temperature (e.g., 42°C) in a thermostatted spectrophotometer.[3]
-
Initiate the reaction by adding the substrate, (S)-3-hydroxybutyryl-CoA, at various concentrations for Km determination (e.g., 0.01–4 mM).[3]
-
Monitor the decrease in absorbance at 340 nm over time.
-
The initial rate of NADPH oxidation is proportional to the rate of crotonyl-CoA formation.
-
Calculate kinetic parameters by fitting the initial rate data to the Michaelis-Menten equation.
-
General Experimental Workflow
The determination of enzyme kinetic parameters follows a standardized workflow, from sample preparation to data analysis.
References
A Head-to-Head Comparison of Extraction Methods for Short-Chain Acyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain acyl-Coenzyme A (acyl-CoA) thioesters is paramount for unraveling cellular metabolism in both health and disease. These molecules are central players in numerous metabolic pathways, and their precise measurement hinges on efficient and reliable extraction from complex biological matrices. This guide provides a head-to-head comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The extraction of short-chain acyl-CoAs from biological samples is a critical first step that significantly influences the quality and accuracy of downstream analysis, typically performed by liquid chromatography-mass spectrometry (LC-MS). The ideal extraction method should offer high recovery, excellent reproducibility, and minimal interference from other cellular components. Here, we compare three widely used techniques: Sulfosalicylic Acid (SSA) Precipitation, Trichloroacetic Acid (TCA) Precipitation followed by Solid-Phase Extraction (SPE), and Protein Precipitation using an organic solvent mixture.
Comparative Analysis of Extraction Method Performance
The choice of extraction method can have a substantial impact on the recovery of different short-chain acyl-CoA species. The following table summarizes quantitative data on the recovery rates of various methods, providing a clear comparison of their performance.
| Analyte | Sulfosalicylic Acid (SSA) Precipitation (% Recovery) | Trichloroacetic Acid (TCA) Precipitation with SPE (% Recovery) |
| Acetyl-CoA | 59%[1] | 36%[1] |
| Propionyl-CoA | 80%[1] | 62%[1] |
| Malonyl-CoA | 74%[1] | 26%[1] |
| Isovaleryl-CoA | 59%[1] | 58%[1] |
| Free CoA | 74%[1] | 1%[1] |
Note: Recovery percentages are relative to a standard in water.[1]
The data indicates that the SSA precipitation method generally results in higher recovery for most short-chain acyl-CoAs and significantly better recovery of free Coenzyme A compared to the traditional TCA precipitation followed by SPE.[1]
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are the methodologies for the three compared extraction techniques.
Sulfosalicylic Acid (SSA) Precipitation
This method offers a simplified workflow by eliminating the need for a solid-phase extraction step.[1]
Materials:
-
5-Sulfosalicylic acid (SSA) solution (2.5% w/v in water)
-
Internal standard (e.g., Crotonoyl-CoA)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
For cultured cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 200 µL of 2.5% (w/v) SSA containing an appropriate internal standard to the sample.
-
For adherent cells, scrape the cells in the SSA solution. For suspension cells or tissue homogenates, ensure thorough mixing with the SSA solution.
-
Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the short-chain acyl-CoAs, for LC-MS analysis.
Trichloroacetic Acid (TCA) Precipitation with Solid-Phase Extraction (SPE)
This is a conventional method that involves protein precipitation with TCA, followed by a cleanup and concentration step using SPE.
Materials:
-
Trichloroacetic acid (TCA) solution (10% w/v in water)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
SPE conditioning, wash, and elution solvents (e.g., methanol (B129727), water, ammonium (B1175870) hydroxide (B78521) solution)
-
Internal standard
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Homogenize or lyse the biological sample in the presence of an internal standard.
-
Add an equal volume of ice-cold 10% (w/v) TCA to the sample.
-
Vortex briefly and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with 2% ammonium hydroxide).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Protein Precipitation with Acetonitrile/Methanol/Water
This method utilizes a mixture of organic solvents to precipitate proteins and extract a broad range of metabolites, including short-chain acyl-CoAs.[2]
Materials:
-
Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Internal standard
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
Prepare the extraction solvent and cool it to -20°C.
-
For a known amount of tissue or cell pellet, add the pre-chilled extraction solvent containing the internal standard at a ratio of at least 3:1 (solvent volume to sample volume).
-
Thoroughly homogenize or vortex the sample in the extraction solvent.
-
Incubate the mixture at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
The supernatant can be directly analyzed or dried down and reconstituted in a solvent compatible with the LC-MS system.
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each extraction method.
Caption: Workflow for Short-Chain Acyl-CoA Extraction using SSA Precipitation.
Caption: Workflow for TCA Precipitation followed by Solid-Phase Extraction.
References
Safety Operating Guide
Proper Disposal of trans-Crotonyl CoA: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of trans-Crotonyl CoA is critical for maintaining a safe and compliant laboratory environment. This document offers a step-by-step guide for researchers, scientists, and drug development professionals, ensuring that this biochemical reagent is managed responsibly from acquisition to disposal.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, and conflicting safety information for the closely related compound Coenzyme A, trilithium salt, a conservative approach to its handling and disposal is strongly recommended.[1][2] Laboratories should treat this compound as a potentially hazardous substance and follow all institutional and local regulations for chemical waste.
Key Data and Properties
| Property | Value | Source |
| Molecular Formula | C25H40N7O17P3S | PubChem[3] |
| Molecular Weight | 835.6 g/mol | PubChem[3] |
| Form | Solid | Sigma-Aldrich[4] |
| Solubility | 50 mg/mL in water | Sigma-Aldrich[4] |
| Storage Temperature | -20°C | Sigma-Aldrich |
Experimental Protocols: Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management and prioritizes safety in the absence of specific handling guidelines.
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before handling, conduct a thorough risk assessment. As a precaution, always wear appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Solid Waste: Collect unused or expired solid this compound directly into the designated waste container.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated liquid hazardous waste container. Do not dispose of these solutions down the sink.[5][6]
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be disposed of in the designated solid hazardous waste container.
Step 3: Storage of Waste
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Step 4: Final Disposal
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established and approved protocol.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C25H40N7O17P3S | CID 5280381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 巴豆酰辅酶 A 三锂盐 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling trans-Crotonyl CoA
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with trans-Crotonyl CoA. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of experimental workflows. This guide establishes a clear framework for the safe handling, storage, and disposal of this compound, aiming to be the preferred resource for laboratory safety and chemical management.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE and essential engineering controls.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 (US) or equivalent dust mask | Required when handling the solid form to prevent inhalation of dust particles.[1] |
| Engineering Control | Chemical fume hood or well-ventilated area | Minimizes inhalation exposure by capturing vapors and dust at the source. |
Hazard Identification and First Aid
Based on the Safety Data Sheet for the lithium salt of this compound (also known as 2-Butenoyl coenzyme A lithium salt), the compound is classified with the following hazards.[2] Immediate and appropriate first aid is crucial in the event of exposure.
| Hazard Classification | First Aid Measures |
| Acute toxicity, oral (Category 4) | If swallowed, rinse mouth.[2] Do NOT induce vomiting. Seek immediate medical attention. |
| Skin corrosion/irritation (Category 2) | If on skin, wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. |
| Serious eye damage/eye irritation (Category 2A) | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell. |
Operational Plan for Handling and Storage
A systematic approach to handling and storage is essential to minimize risks and maintain the quality of this compound.
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, preferably within a chemical fume hood.
-
Weighing : When weighing the solid form, use a dust mask to avoid inhalation.[1] Use anti-static measures to prevent dispersal of the powder.
-
Solubilization : For creating solutions, add the solid to the solvent slowly to avoid splashing. This compound trilithium salt is soluble in water.[3]
-
General Handling : Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[4]
Storage Plan
-
Temperature : Store at -20°C.[3]
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Atmosphere : For the related compound, Coenzyme A trilithium salt, storage under an inert atmosphere is recommended.[5] This practice should be considered for this compound to prevent degradation.
-
Classification : It is classified as a combustible solid.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste (e.g., contaminated weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste : Aqueous solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste.
-
Disposal : Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
